3-Fluoro-5-phenylphenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-phenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FO/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKTZDDAPYXWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633442 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187392-66-1 | |
| Record name | 5-Fluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-5-phenylphenol from 3,5-Difluorobromobenzene
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a strategic synthetic pathway for obtaining 3-fluoro-5-phenylphenol, a valuable substituted biphenyl phenol derivative. The synthesis commences with the readily available starting material, 3,5-difluorobromobenzene, and proceeds through a robust two-step sequence involving a Suzuki-Miyaura cross-coupling reaction followed by a regioselective nucleophilic aromatic substitution. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering in-depth procedural details, mechanistic insights, and critical analysis of the experimental parameters. The methodologies presented herein are designed to be self-validating, with an emphasis on causality behind experimental choices to ensure reproducibility and scalability.
Introduction: The Significance of Substituted Biphenyl Phenols
Substituted biphenyl phenols are a class of organic compounds that feature prominently in medicinal chemistry, materials science, and agrochemicals. The biphenyl scaffold provides a rigid yet conformationally adaptable framework, while the phenolic hydroxyl group can participate in crucial hydrogen bonding interactions with biological targets. The incorporation of fluorine atoms, as in the case of this compound, can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity. These attributes make fluorinated biphenyl phenols attractive building blocks in the design of novel therapeutic agents and functional materials.
This guide will delineate a practical and efficient synthesis of this compound, starting from 3,5-difluorobromobenzene. The chosen synthetic strategy is modular, allowing for potential diversification to generate a library of related analogues for structure-activity relationship (SAR) studies.
Overall Synthetic Strategy
The synthesis of this compound from 3,5-difluorobromobenzene is strategically designed as a two-step process. This approach leverages a well-established carbon-carbon bond-forming reaction followed by a selective carbon-oxygen bond formation.
Caption: Overall two-step synthetic workflow.
The initial step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling of 3,5-difluorobromobenzene with phenylboronic acid to construct the biphenyl core, yielding 3,5-difluorobiphenyl. The subsequent step focuses on the regioselective nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms in 3,5-difluorobiphenyl with a hydroxide source to introduce the phenolic functionality.
Step 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Difluorobiphenyl
The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[1][2][3] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide in the presence of a base.[1][4]
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (3,5-difluorobromobenzene) to form a Pd(II) complex.
-
Transmetalation: The organoboron species (phenylboronic acid), activated by the base, transfers its organic group to the Pd(II) complex, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biphenyl product (3,5-difluorobiphenyl) and regenerate the active Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol
This protocol is a representative procedure and may require optimization based on available laboratory equipment and reagent purity.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Difluorobromobenzene | 192.99 | 10.0 g | 51.8 mmol |
| Phenylboronic Acid | 121.93 | 7.6 g | 62.2 mmol |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 1.2 g | 1.04 mmol |
| Sodium Carbonate | 105.99 | 16.5 g | 155.7 mmol |
| Toluene | - | 200 mL | - |
| Ethanol | - | 50 mL | - |
| Water | - | 50 mL | - |
Procedure:
-
To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-difluorobromobenzene (10.0 g, 51.8 mmol), phenylboronic acid (7.6 g, 62.2 mmol), and tetrakis(triphenylphosphine)palladium(0) (1.2 g, 1.04 mmol).
-
Add toluene (200 mL) and ethanol (50 mL) to the flask.
-
In a separate beaker, dissolve sodium carbonate (16.5 g, 155.7 mmol) in water (50 mL).
-
Add the aqueous sodium carbonate solution to the reaction mixture.
-
Purge the flask with nitrogen for 15 minutes.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) with vigorous stirring under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3,5-difluorobiphenyl as a white solid.
Step 2: Nucleophilic Aromatic Substitution for the Synthesis of this compound
The conversion of 3,5-difluorobiphenyl to this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this step, a hydroxide ion acts as the nucleophile, displacing one of the fluoride ions on the aromatic ring. The presence of the electron-withdrawing phenyl group and the remaining fluorine atom activates the ring towards nucleophilic attack.[5][6]
Mechanistic Considerations
The SNAr mechanism proceeds via a two-step addition-elimination pathway:
-
Nucleophilic Addition: The hydroxide nucleophile attacks one of the carbon atoms bearing a fluorine atom, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing substituents.
-
Elimination of the Leaving Group: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final product, 3-fluoro-5-phenylphenoxide, which is subsequently protonated upon workup to give this compound.
It is important to note that due to the symmetry of 3,5-difluorobiphenyl, the initial nucleophilic attack can occur at either of the two equivalent C-F positions.
Experimental Protocol
This protocol is adapted from general procedures for the hydroxylation of activated aryl fluorides and may require optimization.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 3,5-Difluorobiphenyl | 190.19 | 5.0 g | 26.3 mmol |
| Sodium Hydroxide | 40.00 | 3.15 g | 78.9 mmol |
| Dimethyl Sulfoxide (DMSO) | - | 100 mL | - |
| Hydrochloric Acid (1 M) | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,5-difluorobiphenyl (5.0 g, 26.3 mmol) and dimethyl sulfoxide (DMSO) (100 mL).
-
Add sodium hydroxide pellets (3.15 g, 78.9 mmol) to the solution.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Acidify the aqueous solution to pH 2-3 with 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Alternative Synthetic Routes
While the presented two-step synthesis is a viable approach, alternative strategies could also be considered, potentially offering advantages in terms of yield, selectivity, or operational simplicity.
One notable alternative involves the initial conversion of 3,5-difluorobromobenzene to 3,5-difluorophenylboronic acid.[7][8] This intermediate can then be subjected to a Suzuki-Miyaura coupling with a protected bromophenol, followed by deprotection. Another approach is the direct hydroxylation of an arylboronic acid intermediate.[9][10][11][12] These methods offer different strategic disconnections and may be advantageous depending on the desired scale and available resources.
Conclusion
This technical guide has detailed a robust and logical synthetic route for the preparation of this compound from 3,5-difluorobromobenzene. The described two-step sequence, employing a Suzuki-Miyaura cross-coupling and a nucleophilic aromatic substitution, is based on well-established and reliable chemical transformations. By providing a thorough explanation of the underlying mechanisms and detailed experimental protocols, this document serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The inherent modularity of this synthetic approach also provides a foundation for the generation of diverse analogues for further research and development.
References
- Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions. (n.d.). National Institutes of Health.
- Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. (n.d.). National Institutes of Health.
- Reaction scope for the hydroxylation of arylboronic acid and esters. (n.d.). ResearchGate.
- Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. (2022). MDPI.
- Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. (2009). Journal of Environmental Sciences.
- Miyaura, N., Yanagi, T., & Suzuki, A. (1981). The Palladium-Catalyzed Cross-Coupling Reaction of Phenylboronic Acid with Haloarenes in the Presence of Bases.
- Preparation method of 3, 5-difluorophenol. (n.d.). Google Patents.
- 3,5-Difluorophenylboronic acid | Intermediate. (n.d.). MedchemExpress.com.
- Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
- Suzuki Coupling: A Cornerstone Reaction Enabled by Boronic Acids. (n.d.). TCI Chemicals.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
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An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Fluoro-5-phenylphenol
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 3-Fluoro-5-phenylphenol, a fluorinated biphenyl derivative of significant interest in medicinal chemistry and materials science. The strategic placement of a fluorine atom on the phenylphenol scaffold imparts unique electronic properties that influence its reactivity and potential biological activity. This document delves into the synthesis, spectroscopic characterization, and predictable reactivity of this molecule, offering valuable insights for researchers, scientists, and professionals in drug development. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established principles of organic chemistry and data from analogous structures to provide a robust predictive analysis.
Introduction
The incorporation of fluorine into organic molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, modulate lipophilicity, and improve binding affinity to biological targets.[1][2][3] this compound, with its biphenyl core, a reactive phenolic hydroxyl group, and a strategically positioned fluorine atom, represents a valuable scaffold for the synthesis of novel pharmaceutical agents and advanced materials.[4][5] The interplay of the electron-donating hydroxyl group and the electron-withdrawing fluorine atom on the same aromatic ring creates a unique electronic environment that governs its chemical behavior. This guide aims to provide a detailed theoretical and practical framework for understanding and utilizing this compound in various research and development endeavors.
Physicochemical and Spectroscopic Properties
Physicochemical Properties (Predicted)
| Property | Predicted Value/Information | Rationale/Reference |
| CAS Number | 187392-66-1 | Vendor Information |
| Molecular Formula | C₁₂H₉FO | - |
| Molecular Weight | 188.20 g/mol | - |
| Appearance | Off-white to pale yellow crystalline solid | Based on similar substituted phenols. |
| Melting Point | 40-45 °C | Based on the melting point of 3-Fluoro-5-bromophenol (42 °C).[6] |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane). Sparingly soluble in water. | General solubility of phenols and biphenyls. |
| pKa | ~9-10 | The fluorine atom's electron-withdrawing effect will slightly increase the acidity compared to phenol (pKa ~10). |
Spectroscopic Analysis (Predicted)
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts are influenced by the hydroxyl, fluoro, and phenyl substituents.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| OH | 4.0 - 6.0 | Broad singlet | - |
| Aromatic H (on fluoro-substituted ring) | 6.5 - 7.2 | Multiplets | J(H,F) and J(H,H) |
| Aromatic H (on phenyl ring) | 7.2 - 7.6 | Multiplets | J(H,H) |
2.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the twelve carbon atoms, with the carbon attached to the fluorine atom showing a large one-bond coupling constant (¹J(C,F)).
2.2.3. ¹⁹F NMR Spectroscopy
A single resonance is expected in the typical range for an aryl fluoride.
2.2.4. Infrared (IR) Spectroscopy
The IR spectrum of this compound is predicted to exhibit characteristic absorption bands for its functional groups.[7][8][9][10]
| Functional Group | Characteristic Absorption (cm⁻¹) | Description |
| O-H stretch | 3200 - 3600 | Broad, due to hydrogen bonding. |
| C-H stretch (aromatic) | 3000 - 3100 | Sharp. |
| C=C stretch (aromatic) | 1450 - 1600 | Multiple sharp bands. |
| C-O stretch | 1200 - 1260 | Strong. |
| C-F stretch | 1100 - 1200 | Strong. |
2.2.5. Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 188. Fragmentation patterns would likely involve the loss of CO, CHO, and potentially HF, which are characteristic of phenols and fluorinated aromatic compounds.[11][12][13][14][15]
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.[16][17][18] The key precursors would be a halogenated 3-fluorophenol derivative and phenylboronic acid. 3-Fluoro-5-bromophenol is a commercially available and suitable starting material.[5][6]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
Caption: Proposed synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
3-Fluoro-5-bromophenol
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Fluoro-5-bromophenol (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 eq) to the reaction mixture.
-
Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford this compound.
Chemical Reactivity
The reactivity of this compound is dictated by its three key structural features: the phenolic hydroxyl group, the fluorine substituent, and the biphenyl system.
Reactions of the Hydroxyl Group
The phenolic hydroxyl group is acidic and can be readily deprotonated to form a phenoxide, which is a potent nucleophile.
4.1.1. O-Alkylation (Williamson Ether Synthesis)
Reaction with alkyl halides in the presence of a base yields the corresponding ether. The choice of base and solvent can influence the C- vs. O-alkylation, though O-alkylation is generally favored for phenols.[19][20][21][22]
Caption: O-Alkylation of this compound.
4.1.2. O-Acylation
Esterification can be achieved by reacting with acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Electrophilic Aromatic Substitution (EAS)
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. The phenyl group is a weakly activating, ortho-, para-director. The regioselectivity of EAS reactions will be a balance of these directing effects and steric hindrance. The positions ortho and para to the hydroxyl group are the most activated.
4.2.1. Bromination
Electrophilic bromination is expected to occur primarily at the positions ortho and para to the hydroxyl group.[23][24][25][26]
Caption: Electrophilic bromination of this compound.
Protocol for Electrophilic Bromination:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride or acetic acid) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at 0 °C to room temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the electron-withdrawing fluorine atom makes the aromatic ring susceptible to nucleophilic aromatic substitution, although typically harsh conditions are required unless additional activating groups are present.[27][28][29][30][31] The fluorine atom itself can act as a leaving group.
Applications in Drug Development
Fluorinated biphenyls are prevalent motifs in many biologically active compounds. The introduction of fluorine can lead to:
-
Enhanced Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, increasing the half-life of a drug.[1][32]
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability.[33]
-
Modulation of pKa: The electronegativity of fluorine can alter the acidity or basicity of nearby functional groups, affecting drug-receptor interactions.[34]
-
Conformational Control: The fluorine atom can influence the preferred conformation of the molecule, potentially leading to a better fit in the target's binding site.[3][35]
This compound serves as a versatile starting material for the synthesis of a library of compounds to be screened for various therapeutic targets, including but not limited to, anti-inflammatory, anti-cancer, and anti-viral agents.[4][36][37]
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While specific experimental data is not extensively documented, its chemical behavior can be reliably predicted based on the well-understood chemistry of its constituent functional groups. This guide provides a foundational understanding of its synthesis, spectroscopic characteristics, and reactivity, serving as a valuable resource for scientists engaged in the design and synthesis of novel fluorinated compounds. Further experimental validation of the predicted properties and reactivity is encouraged to fully unlock the potential of this versatile building block.
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Structural Elucidation of 3-Fluoro-5-phenylphenol: A Multi-modal Spectroscopic Approach
An In-depth Technical Guide
Abstract
The unambiguous structural determination of novel chemical entities is a cornerstone of modern drug discovery and materials science. 3-Fluoro-5-phenylphenol, a substituted biphenyl, represents a class of compounds with significant potential as a versatile building block due to the unique electronic and steric properties conferred by its fluorine and phenyl substituents. This guide provides a comprehensive, in-depth analysis of the spectroscopic data required for its complete structural elucidation. Moving beyond a simple data summary, we explore the causality behind experimental choices and the synergistic interplay between Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques. This document serves as a practical reference for researchers and scientists, detailing not only the interpretation of spectra but also the underlying principles and validation protocols that ensure scientific rigor.
The Strategic Workflow for Structural Confirmation
The structural elucidation of an unknown compound is a systematic process of deduction. Each analytical technique provides a unique piece of the molecular puzzle. For this compound, our strategy integrates three core spectroscopic methods in a logical sequence. Mass spectrometry first establishes the elemental composition and molecular weight. Infrared spectroscopy then identifies the key functional groups present. Finally, a suite of one- and two-dimensional NMR experiments meticulously maps the atomic connectivity, providing the definitive proof of structure.
Figure 1: A logical workflow for the structural elucidation of this compound.
Mass Spectrometry (MS): Defining the Molecular Boundaries
Expertise & Causality: The first step in any structural analysis is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose, providing a highly accurate mass measurement that severely constricts the number of possible elemental compositions. For this compound (C₁₂H₉FO), the expected monoisotopic mass is 188.0637 Da.
Electron Ionization (EI) is a common technique that, in addition to providing the molecular ion (M⁺˙), induces fragmentation. This fragmentation pattern is a molecular fingerprint and offers valuable structural clues. For this molecule, characteristic fragments would arise from the cleavage of the biphenyl linkage or losses of small, stable molecules like CO, which is typical for phenols.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₂H₉FO | Based on the proposed structure. |
| Monoisotopic Mass | 188.0637 Da | Calculated for ¹²C₁₂, ¹H₉, ¹⁹F₁, ¹⁶O₁. |
| Molecular Ion (M⁺˙) | m/z 188 | Represents the intact molecule with one electron removed. |
| Key Fragments | m/z 115, 77 | Potential fragments corresponding to [C₉H₇]⁺ (loss of F, CO) and [C₆H₅]⁺ (phenyl cation). |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into a Gas Chromatograph (GC) equipped with a standard nonpolar column (e.g., DB-5ms).
-
GC Method: Use a temperature program starting at 50°C, ramping to 280°C at a rate of 10°C/min to ensure separation from any impurities.
-
MS Detection: The eluent is directed into an Electron Ionization (EI) mass spectrometer. Acquire data over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the exact mass from a high-resolution instrument to the theoretical value to confirm the elemental composition.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: IR spectroscopy probes the vibrational modes of a molecule, providing direct evidence for the presence of specific functional groups. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, the key signatures are the sharp, strong O-H stretch of the phenol, the C-F stretch, and multiple bands corresponding to the aromatic rings.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity & Appearance |
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong, Multiple Bands |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
| C-F Stretch (Aryl Fluoride) | 1100 - 1250 | Strong |
Data derived from standard IR correlation tables and spectra of analogous compounds like 3-fluorophenol.[1][2]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum to identify the key absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
Expertise & Causality: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and coupling constants, we can map the precise connectivity of atoms. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus that offers unique structural insights through its couplings to both protons and carbons.[3][4][5]
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring atoms. The electronegative fluorine and oxygen atoms, along with the anisotropic effect of the phenyl ring, will significantly influence the chemical shifts of the aromatic protons.
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| OH | ~5.0 - 6.0 | singlet (broad) | - | Labile proton, position is concentration and solvent dependent. |
| H-2' / H-6' | ~7.55 | doublet | JHH ≈ 7.5 Hz | Protons on the unsubstituted phenyl ring, ortho to the linkage. |
| H-3' / H-5' | ~7.45 | triplet | JHH ≈ 7.5 Hz | Protons on the unsubstituted phenyl ring, meta to the linkage. |
| H-4' | ~7.35 | triplet | JHH ≈ 7.5 Hz | Proton on the unsubstituted phenyl ring, para to the linkage. |
| H-6 | ~7.10 | triplet | JHH ≈ JHF ≈ 2.0 Hz | Ortho to phenyl, para to -OH, meta to -F. Small couplings to H-2 and H-4. |
| H-2 | ~6.95 | doublet of doublets | ³JHF ≈ 8.5 Hz, ⁴JHH ≈ 2.0 Hz | Ortho to both -F and -OH. Shows large coupling to F and small coupling to H-6. |
| H-4 | ~6.80 | doublet of doublets | ³JHH ≈ 8.5 Hz, ³JHF ≈ 10.0 Hz | Ortho to phenyl, ortho to -F. Shows large couplings to both H-2 and F. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature will be the large one-bond carbon-fluorine coupling (¹JCF) and smaller two- and three-bond couplings, which are invaluable for assigning the carbons on the fluorinated ring.
| Carbon Assignment | Predicted δ (ppm) | C-F Coupling | Rationale |
| C-3 | ~163 | ¹JCF ≈ 245 Hz | Carbon directly attached to fluorine, shows very large one-bond coupling. |
| C-5 | ~158 | ³JCF ≈ 3 Hz | Carbon bearing the phenyl group, meta to fluorine. |
| C-1 | ~144 | ³JCF ≈ 8 Hz | Carbon bearing the hydroxyl group, meta to fluorine. |
| C-1' | ~140 | - | Quaternary carbon of the phenyl substituent. |
| C-2', C-6' | ~129 | - | Carbons on the unsubstituted phenyl ring. |
| C-3', C-5' | ~128 | - | Carbons on the unsubstituted phenyl ring. |
| C-4' | ~127 | - | Carbon on the unsubstituted phenyl ring. |
| C-4 | ~115 | ²JCF ≈ 21 Hz | Ortho to fluorine, shows significant two-bond coupling. |
| C-6 | ~110 | ⁴JCF ≈ 2 Hz | Para to fluorine, small four-bond coupling. |
| C-2 | ~105 | ²JCF ≈ 25 Hz | Ortho to fluorine, shows significant two-bond coupling. |
¹⁹F NMR Spectroscopy
¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent probe.[6] For this compound, we expect a single resonance. The multiplicity of this signal will be a doublet of doublets of doublets due to coupling with H-2, H-4, and H-6, confirming the substitution pattern.
2D NMR for Unambiguous Confirmation
While 1D NMR provides a strong foundation, 2D NMR experiments are the final arbiter, definitively connecting the atoms.
-
COSY (Correlation Spectroscopy): Will show correlations between J-coupled protons (e.g., H-2 with H-6 and H-4; H-2'/6' with H-3'/5').
-
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to its attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the molecular fragments. It shows correlations between protons and carbons over two or three bonds.
Figure 2: Critical HMBC correlations confirming the biphenyl linkage.
A crucial correlation would be from the ortho protons of the unsubstituted ring (H-2'/H-6') to the quaternary carbon of the fluorinated ring (C-5), unambiguously establishing the connection point between the two rings.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire a 1D proton spectrum. Ensure proper shimming to obtain sharp peaks. Set the spectral width to cover the range from -1 to 12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed due to the lower natural abundance of ¹³C. Set the spectral width from 0 to 200 ppm.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled 1D fluorine spectrum.
-
2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets, optimizing pulse widths and acquisition times as needed.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H and ¹³C spectra to the TMS signal.
Conclusion: A Synthesized and Validated Structure
By systematically integrating the data from MS, IR, and a full suite of NMR experiments, the structure of this compound can be confirmed with a high degree of confidence. Mass spectrometry provides the molecular formula C₁₂H₉FO. Infrared spectroscopy validates the presence of hydroxyl and aryl-fluoride functional groups within an aromatic framework. Finally, the detailed analysis of 1D and 2D NMR spectra provides an unambiguous map of atomic connectivity, confirming the 1,3,5-substitution pattern on the phenolic ring and the precise linkage of the phenyl group. This multi-modal approach represents a robust and self-validating system for the structural elucidation of novel compounds in a research and development setting.
References
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Gordon, I. et al. (2017). Inner Shell Excitation Spectroscopy of Biphenyl and Substituted Biphenyls. The Journal of Physical Chemistry A. Available at: [Link]
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Wodyk, M. et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]
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Yamaguchi, T. et al. (2018). Structural Study of Various Substituted Biphenyls and Their Radical Anions Based on Time-Resolved Resonance Raman Spectroscopy Combined with Pulse Radiolysis. The Journal of Physical Chemistry A. Available at: [Link]
-
Semantic Scholar. Structural study of various substituted biphenyls and their radical anions based on time-resolved resonance Raman spectroscopy combined with pulse radiolysis. Available at: [Link]
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ResearchGate. An Overview of Fluorine NMR. Available at: [Link]
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PubChem. 3-Fluorophenol. National Institutes of Health (NIH). Available at: [Link]
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Kubinska, M. et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Royal Society of Chemistry. Available at: [Link]
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University of Wisconsin-Madison. Fluorine NMR. Available at: [Link]
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Quora. How to interpret the 19F NMR spectra. Available at: [Link]
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Jian, F. et al. (2008). Synthesis, characterization, crystal structure and DFT studies on 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline. PubMed. Available at: [Link]
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PubChem. 3-Phenylphenol. National Institutes of Health (NIH). Available at: [Link]
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3-Fluoro-5-phenylphenol: A Strategic Building Block in Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Biphenyls
The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, offering a rigid backbone for the precise spatial orientation of functional groups. The strategic incorporation of fluorine atoms into this framework can profoundly influence a molecule's physicochemical and biological properties. Fluorine's high electronegativity, small size, and ability to form strong C-F bonds can enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby positively impacting a drug candidate's pharmacokinetic and pharmacodynamic profile.[1][2] 3-Fluoro-5-phenylphenol emerges as a particularly valuable building block, combining the biphenyl core with a strategically placed fluorine atom and a versatile phenolic hydroxyl group, opening avenues for diverse synthetic elaborations. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound as a cornerstone in the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 187392-66-1 | [3][4] |
| Molecular Formula | C₁₂H₉FO | [3] |
| Molecular Weight | 188.20 g/mol | [3] |
| Appearance | Off-white to light yellow solid | Inferred from related compounds |
| Melting Point | Not available (predicted to be in the range of 70-90 °C based on analogues) |
Synthesis of this compound: A Mechanistic Approach
The most direct and efficient route to this compound is through a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a robust and versatile platform for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.
The logical starting materials for this synthesis are 3-bromo-5-fluorophenol and phenylboronic acid . This choice is dictated by the differential reactivity of the functional groups on the 3-bromo-5-fluorophenol scaffold. The C-Br bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the more stable C-F and C-O bonds. This inherent reactivity difference allows for a highly selective cross-coupling at the bromine-substituted position.
Experimental Protocol: Suzuki-Miyaura Coupling
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
3-Bromo-5-fluorophenol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution (2.0 eq)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-fluorophenol (1.0 eq), phenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a 4:1 mixture of toluene and ethanol to the flask.
-
Add the 2 M aqueous sodium carbonate solution (2.0 eq).
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 85-95 °C) and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 3-bromo-5-fluorophenol to form a Pd(II) intermediate. This is typically the rate-determining step of the reaction.
-
Transmetalation: The phenyl group is transferred from the boronic acid to the palladium center. This step is facilitated by the base (Na₂CO₃), which activates the boronic acid by forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic ligands (the fluorophenol and phenyl groups) on the palladium center couple to form the new C-C bond of the biphenyl product, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.
The choice of a phosphine ligand, such as triphenylphosphine in Pd(PPh₃)₄, is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle.
Reactivity of this compound as a Building Block
The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can be readily derivatized through etherification or esterification, while the aromatic rings can undergo further functionalization.
O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyl group can be converted to an ether linkage via the Williamson ether synthesis.[5][6] This reaction proceeds through an Sₙ2 mechanism, where the phenoxide, formed by deprotonation of the phenol with a suitable base, acts as a nucleophile and attacks an alkyl halide.
Reaction Scheme:
Caption: O-methylation of this compound.
Experimental Protocol: O-Methylation
Materials:
-
This compound (1.0 eq)
-
Methyl iodide (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetone or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq) in acetone or DMF.
-
Add methyl iodide (1.5 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-16 hours, or gently heat to 50-60 °C to accelerate the reaction. Monitor the reaction by TLC.
-
After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 3-fluoro-5-methoxyphenylbenzene.
-
Purify by column chromatography if necessary.
Esterification
The phenolic hydroxyl group can be acylated to form an ester.[7] This is typically achieved by reacting the phenol with an acyl chloride or an acid anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl or carboxylic acid byproduct.
Reaction Scheme:
Caption: Esterification of this compound.
Experimental Protocol: Benzoylation
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the solution.
-
Add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-fluoro-5-phenylphenyl benzoate.
Spectroscopic Characterization (Predicted)
| Technique | Predicted Key Features |
| ¹H NMR | Aromatic region (δ 6.5-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. A broad singlet for the phenolic -OH proton (δ ~5-6 ppm, exchangeable with D₂O). |
| ¹³C NMR | Aromatic region (δ 110-165 ppm). The carbon bearing the fluorine atom will appear as a doublet with a large ¹JCF coupling constant (~240-250 Hz). The carbons ortho and para to the fluorine will show smaller ²JCF and ⁴JCF couplings, respectively. |
| FTIR (cm⁻¹) | Broad O-H stretch (~3200-3600 cm⁻¹). C-O stretch (~1200-1260 cm⁻¹). C-F stretch (~1100-1200 cm⁻¹). Aromatic C=C stretches (~1450-1600 cm⁻¹). |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 188. Fragmentation may involve loss of CO, and cleavage of the biphenyl linkage. |
Applications in Drug Discovery and Medicinal Chemistry
The this compound scaffold is a valuable pharmacophore in drug discovery. The fluorine atom can serve as a metabolic blocker, preventing enzymatic degradation at that position, and can also engage in favorable interactions with biological targets. The phenolic hydroxyl group provides a handle for further derivatization to modulate solubility and other pharmacokinetic properties, or to introduce functionalities that can interact with the target protein.
While specific marketed drugs containing the exact this compound core are not prominently documented, numerous bioactive compounds and clinical candidates feature fluorinated biphenyl and phenol substructures. For instance, fluorinated biphenyls are key components in non-steroidal anti-inflammatory drugs (NSAIDs), and the strategic placement of fluorine is a common tactic in the design of kinase inhibitors and other targeted therapies.[1][2] The versatility of this compound allows for its incorporation into a wide range of molecular frameworks, making it a highly attractive starting point for the synthesis of novel therapeutic agents.
Safety Information
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound is a strategically designed building block that offers significant advantages in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its synthesis via the robust Suzuki-Miyaura coupling is efficient and selective. The differential reactivity of its functional groups allows for a wide range of subsequent transformations, enabling the construction of complex and diverse molecular architectures. The strategic incorporation of fluorine imparts desirable properties that can enhance the biological activity and pharmacokinetic profiles of target molecules. This guide provides a comprehensive overview of the synthesis, reactivity, and potential applications of this compound, highlighting its role as a valuable tool for the modern synthetic chemist.
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Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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Academia.edu. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
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Juste, S., et al. (2012). Efficient O‐Acylation of Alcohols and Phenol Using Cp2TiCl as a Reaction Promoter. European Journal of Organic Chemistry, 2012(28), 5483-5494. [Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Williamson Ether Synthesis. (2020, October 20). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
ACG Publications. (2020, March 17). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of fluoro‐phenylallyl methoxy benzene derivatives through... [Image]. Retrieved from [Link]
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-
ResearchGate. (2025, August 7). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved from [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
PubChem. (n.d.). 3-Fluoro-5-methoxyphenol. Retrieved from [Link]
-
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-
Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]
-
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-
Beilstein Journals. (n.d.). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]
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Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols]. (2021, May 13). [Video]. YouTube. [Link]
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Unlocking the Therapeutic Potential of 3-Fluoro-5-phenylphenol Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, binding affinity, and lipophilicity.[1][2][3][4] The 3-fluoro-5-phenylphenol core, which combines the privileged biphenyl structure with a fluorinated phenol, represents a promising framework for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and evaluation methodologies for derivatives of this scaffold. We will delve into their demonstrated anti-inflammatory, antimicrobial, and anticancer properties, supported by mechanistic insights, detailed experimental protocols, and structure-activity relationship (SAR) analyses to empower researchers in the field of drug discovery.
The Chemical Rationale: Why this compound?
The therapeutic potential of this scaffold is rooted in the synergistic contribution of its constituent parts:
-
The Biphenyl Moiety: A well-established pharmacophore found in numerous approved drugs. Its semi-rigid structure allows for specific spatial orientation of substituents, facilitating precise interactions with biological targets.
-
The Phenolic Hydroxyl Group: This group is a critical hydrogen bond donor and acceptor, often serving as a key anchoring point within a target's binding site. It also plays a role in antioxidant activity.
-
The Fluorine Atom: The introduction of fluorine can dramatically alter a molecule's properties.[1][5] Its high electronegativity can modulate the acidity of the adjacent phenol, influence metabolic pathways by blocking sites of oxidation, and enhance binding interactions through unique electrostatic and hydrophobic contacts.[6][7][8]
This guide will explore how these features are harnessed in this compound derivatives to elicit significant biological responses.
Synthesis Strategies: Building the Core and Its Analogs
The construction of this compound derivatives typically relies on robust and versatile cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming the central carbon-carbon bond of the biphenyl system.[9][10]
A generalized synthetic workflow is outlined below:
Caption: Generalized workflow for the synthesis of this compound derivatives.
Exemplary Protocol: Suzuki-Miyaura Coupling
-
Reactant Preparation: In a nitrogen-flushed flask, dissolve the 3-fluoro-5-halophenol (1.0 eq.), the desired phenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) in a suitable solvent system (e.g., a 3:1 mixture of dioxane and water).
-
Base Addition: Add an aqueous solution of a base, typically sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 eq.).
-
Reaction: Heat the mixture under reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl derivative.
Causality: The palladium catalyst is essential for the catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The base is required to activate the boronic acid for the transmetalation step.
Prominent Biological Activities and Mechanisms
Derivatives of the this compound scaffold have shown promise in several key therapeutic areas.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, including neurodegenerative disorders.[11] Fluorinated polyphenols have emerged as potent anti-inflammatory agents.[12]
Mechanism of Action: DYRK1A Inhibition
A key target in neuroinflammation is the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[12] Overactivity of DYRK1A can promote inflammatory responses. Certain fluorinated polyphenol derivatives act as inhibitors of DYRK1A, leading to a downstream reduction in inflammation. This inhibition can suppress critical pro-inflammatory signaling cascades, such as the Toll-like receptor 4 (TLR4)/NF-κB pathway.[12]
Caption: Inhibition of the DYRK1A/NF-κB inflammatory pathway by fluorinated derivatives.
Experimental Data: In a lipopolysaccharide (LPS)-induced inflammation mouse model, a fluorinated polyphenol derivative (1c) demonstrated a potent anti-inflammatory effect, significantly decreasing the accumulation of the pro-inflammatory cytokine TNFα in both plasma and the brain.[12]
| Compound | Route | Dose | Outcome |
| Fluorinated Polyphenol 1c | PO | 30 mg/kg | Significant decrease in plasma and brain TNFα[12] |
Antimicrobial Activity
The rise of antibiotic-resistant bacteria presents a severe global health crisis, necessitating the development of novel antibacterial agents.[9][10] Biphenyl derivatives, including fluorinated analogs, have shown significant promise in this area.
Mechanism and Structure-Activity Relationship (SAR)
Studies on biphenyl derivatives have revealed potent activity against both Gram-positive (e.g., Methicillin-resistant Staphylococcus aureus, MRSA) and Gram-negative (e.g., Carbapenem-resistant Acinetobacter baumannii) pathogens.[9][10]
Key SAR insights include:
-
Electron-withdrawing Groups: A strong electron-withdrawing group (like fluorine) on one of the phenyl rings is beneficial for activity.[9][10]
-
Hydroxyl Groups: The presence and position of hydroxyl groups on the other phenyl ring are critical for inhibitory action.[9][10]
Experimental Data: The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative fluorinated biphenyl triols against resistant bacterial strains. Lower MIC values indicate higher potency.
| Compound | Bacterial Strain | MIC (μg/mL) | Reference Compound (Ciprofloxacin) MIC (μg/mL) |
| 4′-fluoro-[1,1′-biphenyl]-3,4,5-triol (6g) | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | - |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | S. aureus (MRSA) | 3.13 | >100 |
| 4′-(trifluoromethyl)-[1,1′-biphenyl]-3,4,5-triol (6i) | A. baumannii (Carbapenem-resistant) | Comparable to Ciprofloxacin | - |
Data synthesized from references[9][10].
Anticancer Activity
Fluorine-containing molecules are prevalent in oncology, and derivatives of related scaffolds have demonstrated significant anti-proliferative effects.[2][7][13]
Potential Mechanisms of Action
While specific data for this compound is emerging, analogs provide strong mechanistic hypotheses:
-
Proteasome Inhibition: Fluoro-substituted analogs of (-)-epigallocatechin gallate (EGCG), a polyphenol, inhibit tumor growth by inhibiting the proteasome, which leads to apoptotic cell death.[14]
-
Enzyme Inhibition: Many fluorinated compounds target key enzymes involved in cancer cell proliferation and survival.[13] For instance, some fluorophenyl derivatives of 1,3,4-thiadiazole show potent cytotoxicity against estrogen-dependent breast cancer cell lines.[15]
-
Signaling Pathway Modulation: Active compounds can disrupt oncogenic signaling pathways. For example, some derivatives up-regulate the AMPK pathway while down-regulating the crucial mTOR/p70S6K pathway, thereby inhibiting cell proliferation and migration.[7]
Experimental Data: The table below shows the half-maximal inhibitory concentration (IC₅₀) values for various fluorophenyl-containing compounds against human cancer cell lines.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) |
| Fluorophenyl thiadiazole (A2) | MCF-7 (Breast) | 52.35[15] |
| Fluorophenyl thiadiazole (B3) | MCF-7 (Breast) | 54.1[15] |
| Fluorine-containing proguanil (7a) | Various | Lower than parent compound[7] |
Methodologies for Biological Evaluation
A structured screening cascade is essential for evaluating the therapeutic potential of new derivatives.[16]
Caption: A typical experimental workflow for screening and developing bioactive compounds.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[2]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[9][10]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard.
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Future Directions and Conclusion
The this compound scaffold is a fertile ground for the discovery of new therapeutic agents. The existing data strongly support its potential in developing novel anti-inflammatory, antimicrobial, and anticancer drugs.
Future research should focus on:
-
Expanded SAR Studies: Synthesizing a broader library of derivatives to systematically probe the effects of substitution patterns on both the fluoro-phenol and the adjacent phenyl ring to optimize potency and selectivity.
-
Mechanism Deconvolution: For the most potent compounds, identifying the specific molecular targets using techniques like affinity purification coupled with mass spectrometry is crucial.[17]
-
In Vivo Validation: Advancing lead compounds into relevant animal models to confirm efficacy and evaluate pharmacokinetic and safety profiles.
-
Exploring New Therapeutic Areas: Given the diverse activities of polyphenols, investigating other potential applications, such as neuroprotective or antioxidant therapies, is warranted.
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Exploring the Mechanism of Action of Fluorinated Biphenyl Compounds: A Technical Guide for Drug Development Professionals
Introduction
Fluorinated biphenyl compounds represent a privileged scaffold in modern medicinal chemistry. The strategic incorporation of fluorine into the biphenyl core imparts unique physicochemical properties that can significantly enhance a drug candidate's potency, selectivity, and pharmacokinetic profile.[1][2][3][4][5] This guide provides an in-depth exploration of the mechanisms of action of these compounds, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols, and analyze case studies to illuminate the path from molecular structure to therapeutic effect.
Chapter 1: The Physicochemical Impact of Fluorination on the Biphenyl Scaffold
The introduction of fluorine, the most electronegative element, into a biphenyl structure is a deliberate strategy to modulate its biological activity.[1][2][3][6][7] This is not merely an act of substitution but a precise tuning of molecular properties.
Key Physicochemical Modifications:
-
Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1] However, the positioning of fluorine is critical, as excessive lipophilicity can sometimes lead to reduced aqueous solubility.[1]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[5] By placing fluorine at metabolically vulnerable positions ("metabolic soft spots"), the half-life of a drug can be significantly extended.[1]
-
Binding Affinity and Selectivity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and electrostatic interactions, thereby increasing the compound's binding affinity and selectivity for its target.[3][6][7][8] The electron-withdrawing nature of fluorine can also alter the acidity (pKa) of nearby functional groups, optimizing interactions with the target protein.[1]
Chapter 2: Diverse Biological Targets and Mechanisms of Action
Fluorinated biphenyls have demonstrated efficacy against a wide range of biological targets. Their mechanisms of action are diverse and often depend on the specific substitution pattern of the biphenyl core.
Enzyme Inhibition: The Case of Cyclooxygenase (COX)
A prominent class of fluorinated biphenyl compounds are the non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[9][10][11][12][13][14][15][16][17] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[10][12][13][14][18][15]
-
Selective COX-2 Inhibition: Celecoxib, a well-known fluorinated biphenyl, is a selective inhibitor of COX-2.[9][10][11] Its structure allows it to bind to a specific hydrophilic pocket in the COX-2 active site, a feature absent in the COX-1 isoform.[11] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.[11]
-
Non-Selective COX Inhibition: Other fluorinated biphenyls, such as flurbiprofen and diflunisal, act as non-selective inhibitors of both COX-1 and COX-2.[12][13][14][19][15] Their mechanism involves blocking the conversion of arachidonic acid to prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[10][11][12][13][14]
Beyond COX Inhibition: Recent research has revealed that the mechanism of action for some of these compounds is more complex than initially understood. For instance, diflunisal has been shown to disrupt the heterocomplex formed by HMGB1 and CXCL12, thereby inhibiting immune cell recruitment.[20] Flurbiprofen can also modulate the expression of various genes, including the tumor suppressor gene p75NTR, and act as a γ-secretase modulator, which has implications for Alzheimer's disease research.[21]
Modulation of G-Protein Coupled Receptors (GPCRs)
GPCRs are a large family of transmembrane receptors that are the target of a significant portion of all marketed drugs.[22][23] Fluorination is a common strategy in the design of GPCR ligands to enhance their potency and selectivity.[24][25]
A data-driven analysis of fluorinated ligands for aminergic GPCRs revealed that the position of fluorine substitution is critical.[24][25] While fluorination of aliphatic fragments often led to a decrease in biological activity, substitution at the ortho position of an aromatic ring was generally favorable for increasing potency.[24]
Other Emerging Targets
The versatility of the fluorinated biphenyl scaffold has led to its exploration in various other therapeutic areas:
-
Antiviral Agents: Fluorinated biphenyl-diarylpyrimidines have been developed as highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1.[26] Fluorination in these compounds significantly improved their metabolic stability and safety profile.[26]
-
Ion Channel Modulation: The study of fluoride ion channels (Fluc) has provided insights into how these channels selectively transport fluoride ions.[27][28] While not directly involving fluorinated biphenyl compounds as modulators, this research highlights the fundamental role of fluoride in biological systems.
Chapter 3: Experimental Workflows for Elucidating Mechanism of Action
Determining the precise mechanism of action of a novel compound is a critical step in drug discovery.[29][30][31][32] A multi-faceted approach combining biochemical, biophysical, and cell-based assays is typically employed.
Target Identification and Validation
For novel compounds with unknown targets, the initial step is to identify their molecular binding partners.
Protocol 3.1.1: Affinity Chromatography-Mass Spectrometry
-
Immobilization: The fluorinated biphenyl compound (ligand) is chemically linked to a solid support (e.g., agarose beads).
-
Incubation: A cell lysate or protein mixture is passed over the ligand-bound support.
-
Washing: Non-specifically bound proteins are washed away.
-
Elution: Specifically bound proteins (potential targets) are eluted from the support.
-
Identification: The eluted proteins are identified using mass spectrometry.
Causality behind Experimental Choices: The choice of immobilization chemistry is crucial to ensure that the ligand's binding site remains accessible. The stringency of the wash steps is optimized to minimize non-specific binding while retaining true interactors.
In Vitro Characterization of Target Engagement
Once a target is identified, the next step is to characterize the binding affinity and functional effect of the compound.
Protocol 3.2.1: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs when a ligand binds to its target protein, providing a complete thermodynamic profile of the interaction (KD, ΔH, and ΔS).
-
Preparation: The target protein is placed in the sample cell of the calorimeter, and the fluorinated biphenyl compound is loaded into the injection syringe.
-
Titration: Small aliquots of the compound are injected into the protein solution.
-
Data Analysis: The heat changes associated with each injection are measured and used to determine the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS) of the interaction.
Trustworthiness: ITC is a label-free, in-solution technique, which minimizes the risk of artifacts associated with labels or surface immobilization. The direct measurement of heat provides a robust and reliable measure of binding.
Protocol 3.2.2: Enzyme Inhibition Assays
For enzyme targets, inhibition assays are used to determine the potency (IC50) and mechanism of inhibition.
-
Assay Setup: The enzyme, substrate, and varying concentrations of the fluorinated biphenyl inhibitor are combined in a suitable buffer.
-
Reaction Monitoring: The rate of the enzymatic reaction is measured over time (e.g., by monitoring the formation of a product or the depletion of a substrate).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration to determine the IC50 value. Further kinetic studies can distinguish between competitive, non-competitive, and other modes of inhibition.
Self-Validating System: Appropriate controls, including no-enzyme, no-substrate, and no-inhibitor controls, are essential to ensure the validity of the assay results.
Cell-Based Functional Assays
Cell-based assays are crucial for confirming that the in vitro activity of a compound translates to a functional effect in a biological context.
Protocol 3.3.1: GPCR Signaling Assays (e.g., Calcium Mobilization)
-
Cell Culture: Cells expressing the target GPCR are cultured.
-
Loading with Indicator: The cells are loaded with a fluorescent calcium indicator dye.
-
Compound Addition: The fluorinated biphenyl compound is added to the cells.
-
Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader or microscope.
Expertise and Experience: The choice of cell line and the specific signaling pathway to be monitored (e.g., calcium mobilization, cAMP production) depends on the known biology of the target GPCR.
Chapter 4: Case Study: The Mechanism of Action of Celecoxib
Celecoxib is a fluorinated biphenyl compound that serves as an excellent case study for understanding the mechanism of action of a selective COX-2 inhibitor.[9][10][11]
| Property | Value | Reference |
| Target | Cyclooxygenase-2 (COX-2) | [9],[10],[11] |
| Mechanism | Selective, reversible inhibition | [11] |
| Selectivity for COX-2 over COX-1 | ~10-20 times | [11] |
| Therapeutic Effects | Analgesic, anti-inflammatory, antipyretic | [9] |
| Half-life | 11.2 hours | [9] |
Signaling Pathway:
Caption: Mechanism of action of Celecoxib.
Experimental Workflow for Characterizing a Novel COX-2 Inhibitor:
Caption: Experimental workflow for a novel COX-2 inhibitor.
In addition to its well-established role in inflammation, celecoxib has also been investigated for its anti-cancer properties.[11][33] It has been shown to affect genes and pathways involved in inflammation and malignant transformation, and it can bind to Cadherin-11, which may contribute to its anti-cancer effects.[11] Furthermore, celecoxib can induce apoptosis and cell cycle arrest in cancer cells.[33]
Conclusion
Fluorinated biphenyl compounds are a testament to the power of medicinal chemistry to fine-tune molecular properties for therapeutic benefit. Their diverse mechanisms of action, spanning enzyme inhibition, GPCR modulation, and more, underscore the versatility of this chemical scaffold. A thorough understanding of their mechanism of action, elucidated through a combination of in vitro and cell-based experimental workflows, is paramount for the successful development of novel therapeutics. As our understanding of disease biology deepens, the rational design of new fluorinated biphenyl compounds will undoubtedly continue to yield innovative medicines.
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In silico modeling and quantum chemical calculations of 3-Fluoro-5-phenylphenol
An In-Depth Technical Guide on the In Silico Modeling and Quantum Chemical Calculations of 3-Fluoro-5-phenylphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug discovery and materials science, in silico methodologies provide an indispensable toolkit for the rapid and cost-effective characterization of novel chemical entities.[1] This guide offers a comprehensive walkthrough of the theoretical principles and practical application of quantum chemical calculations for the analysis of this compound. By leveraging established computational techniques, researchers can elucidate the structural, electronic, and reactivity properties of this molecule, thereby accelerating rational design efforts. This document serves as a technical primer for scientists, detailing a complete computational workflow from initial structure generation to the interpretation of advanced molecular properties.
Introduction: The Strategic Value of Computational Chemistry in Characterizing this compound
This compound (CAS: 187392-66-1) is a fluorinated biphenyl derivative with a molecular structure poised for exploration in medicinal chemistry and materials science.[2] The presence of a hydroxyl group, a fluorine atom, and two aromatic rings bestows upon it a unique combination of hydrogen bonding capabilities, electrostatic properties, and conformational flexibility. Fluorine, in particular, is a critical element in modern drug design, often used to modulate metabolic stability, binding affinity, and bioavailability.[3]
To unlock the full potential of this compound, a deep understanding of its molecular properties is paramount. While empirical studies are essential, they are often resource-intensive. In silico modeling, specifically quantum chemical calculations, offers a powerful complementary approach.[1] These methods allow for the prediction of a molecule's behavior at the electronic level, providing insights that can guide synthesis, inform structure-activity relationship (SAR) studies, and predict potential liabilities before a single gram of compound is synthesized.[4] This guide provides the theoretical underpinnings and a practical, step-by-step workflow for the comprehensive computational characterization of this compound.
Theoretical Foundations: A Primer on Quantum Chemical Methods
Quantum chemical calculations aim to solve the Schrödinger equation for a given molecule to determine its electronic structure and energy.[5] For polyatomic systems, exact solutions are not feasible, necessitating the use of approximations. The two most prevalent methods in computational organic chemistry are Hartree-Fock (HF) theory and Density Functional Theory (DFT).[6][7]
-
Hartree-Fock (HF) Theory : This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] It treats each electron as moving in the average electrostatic field of all other electrons, a concept known as the mean-field approximation. While computationally efficient, HF systematically neglects the instantaneous correlation between the motions of electrons, which can impact the accuracy of certain properties.[6]
-
Density Functional Theory (DFT) : DFT has become the workhorse of modern computational chemistry due to its exceptional balance of accuracy and computational cost.[8][9] It is founded on the Hohenberg-Kohn theorems, which state that the ground-state energy of a system is a unique functional of its electron density.[9] Unlike HF, DFT incorporates electron correlation effects through an exchange-correlation functional. The choice of this functional is a critical aspect of the methodology. Hybrid functionals, such as the widely-used B3LYP, which combines a portion of exact HF exchange with DFT exchange and correlation, have proven to be highly effective for a broad range of organic molecules.[10][11][12]
A Validated Workflow for the In Silico Analysis of this compound
A rigorous and reproducible computational workflow is essential for generating reliable data. The following protocol outlines a standard procedure for the quantum chemical analysis of a small organic molecule like this compound, using widely available software packages such as Gaussian, ORCA, or GAMESS.[13][14]
Caption: A sequential workflow for the quantum chemical analysis of this compound.
Step 1: Molecular Structure Generation
The initial step is to create a three-dimensional model of this compound. This can be accomplished using molecular modeling software like Avogadro, ChemDraw, or Discovery Studio.[15][16] It is crucial to start with a chemically reasonable conformation, paying attention to bond lengths and angles. The initial structure is typically saved in a standard format such as .xyz or .mol.
Step 2: Geometry Optimization
The goal of geometry optimization is to find the molecular structure that corresponds to a minimum on the potential energy surface. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point is reached.
Experimental Protocol:
-
Software Selection : Choose a quantum chemistry package (e.g., Gaussian 16).
-
Input File Preparation : Create an input file specifying the initial atomic coordinates.
-
Methodology Specification : Select the theoretical method and basis set. A robust and widely validated choice for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set.[11][12][17] The Opt keyword is used to request a geometry optimization.
-
Execution : Submit the calculation to the computational server.
-
Convergence Check : Upon completion, verify that the optimization has converged successfully by checking the output log for the termination criteria.
Step 3: Vibrational Frequency Calculation
A frequency calculation is a critical self-validation step. It serves two purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum.
Experimental Protocol:
-
Input : Use the optimized geometry from the previous step.
-
Methodology : Perform the calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Keyword : Use the Freq keyword in the input file.
-
Analysis : Examine the output for the number of imaginary frequencies. A true minimum will have zero imaginary frequencies.
Step 4: Advanced Property Calculations
With a validated minimum energy structure, more accurate electronic properties can be calculated. This often involves a single-point energy calculation using a more extensive basis set or a different functional.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior and reactivity.[18][19]
-
HOMO : Represents the ability of a molecule to donate electrons. Its energy is related to the ionization potential.
-
LUMO : Represents the ability of a molecule to accept electrons. Its energy is related to the electron affinity.
-
HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.[18][20] A smaller gap generally implies higher reactivity.[21]
Data Presentation: Calculated Electronic Properties of this compound
| Property | Value (Hartree) | Value (eV) | Interpretation |
| HOMO Energy | -0.2345 | -6.38 | Electron-donating capability |
| LUMO Energy | -0.0118 | -0.32 | Electron-accepting capability |
| HOMO-LUMO Gap | 0.2227 | 6.06 | Indicator of chemical stability |
Note: The values presented are illustrative and representative of what would be obtained from a B3LYP/6-31G(d,p) calculation.
Molecular Electrostatic Potential (ESP) Mapping: The ESP map provides a visual representation of the charge distribution on the molecule's surface.[22][23][24] It is invaluable for identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[22]
Caption: Color-coding scheme and interpretation of a Molecular Electrostatic Potential (ESP) map.
Authoritative Insights for Drug Development Professionals
The computational data generated for this compound directly informs several key aspects of the drug discovery process:
-
Target Engagement and Rational Design : The ESP map is a powerful tool for predicting how the molecule might interact with a biological target.[22] For example, the negative potential around the hydroxyl oxygen and fluorine suggests they could act as hydrogen bond acceptors, while the positive potential on the hydroxyl proton indicates it can be a hydrogen bond donor. This information is critical for designing ligands with improved binding affinity and specificity.
-
Metabolic Stability Prediction : The distribution of the HOMO can indicate sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Regions with high HOMO density are often more readily oxidized. By identifying these "soft spots," medicinal chemists can make targeted modifications to block metabolism and improve the pharmacokinetic profile of a drug candidate.
-
QSAR and Library Design : The calculated properties, such as the HOMO-LUMO gap, dipole moment, and partial atomic charges, can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies.[5] These models can predict the biological activity of related analogues, enabling the prioritization of compounds for synthesis and testing.
Conclusion
This technical guide has detailed a comprehensive and scientifically rigorous workflow for the in silico characterization of this compound using quantum chemical calculations. By following these protocols, researchers can generate high-quality, reproducible data on the molecule's geometry, stability, and electronic properties. These computational insights are not merely academic; they provide actionable intelligence that can significantly de-risk and accelerate drug discovery and materials science projects. The integration of such predictive modeling is a hallmark of modern, efficient research and development.
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An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-5-phenylphenol
Abstract
This technical guide provides a comprehensive framework for evaluating the solubility and chemical stability of 3-Fluoro-5-phenylphenol, a key intermediate in various synthetic pathways. As the development of novel chemical entities progresses, a thorough understanding of their physicochemical properties is paramount for ensuring process efficiency, formulation stability, and overall product quality. This document outlines the theoretical underpinnings and provides detailed, field-proven protocols for determining equilibrium solubility across a range of relevant solvents and for assessing the intrinsic stability of the molecule under stress conditions as mandated by international guidelines. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Physicochemical Characterization
This compound is a substituted biphenyl derivative whose utility in pharmaceutical and materials science is of growing interest. The presence of a fluorine atom and a phenolic hydroxyl group on the biphenyl scaffold imparts unique electronic and hydrogen-bonding characteristics, which in turn dictate its solubility and stability.
-
Solubility is a critical determinant of a compound's behavior in various stages of development, from reaction kinetics in a synthetic flask to bioavailability in a final drug product. Low solubility can lead to challenges in purification, handling, and formulation, potentially creating roadblocks in process development.[1][2]
-
Stability defines the molecule's resistance to degradation under various environmental stimuli. Identifying potential degradation pathways early is essential for establishing appropriate storage conditions, determining shelf-life, and ensuring the safety and efficacy of the final product.[3][4]
This guide serves as a practical resource, explaining not just the "how" but the "why" behind each experimental choice, grounding every protocol in established scientific principles and regulatory expectations.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is necessary to predict its behavior and design robust experimental plans.
-
Molecular Formula: C₁₂H₉FO[5]
-
Molecular Weight: 188.20 g/mol [5]
-
Structure: The molecule consists of a phenol ring substituted with a fluorine atom at the 3-position and a phenyl group at the 5-position.
-
Predicted LogP: 3.20[5] The positive LogP value suggests a predominantly lipophilic (non-polar) character, indicating that higher solubility is anticipated in organic solvents compared to aqueous media.
Part I: Solubility Assessment
The objective of solubility studies is to quantify the extent to which this compound dissolves in various solvent systems to form a saturated solution at a given temperature.
Rationale for Solvent Selection
The choice of solvents should be strategic, covering a range of polarities and pH values to build a comprehensive solubility profile. Phenolic compounds generally exhibit preferential solubility in solvents of intermediate polarity, such as alcohols.[8]
-
Aqueous Media:
-
Purified Water: Establishes baseline aqueous solubility.
-
pH Buffers (e.g., pH 1.2, 4.5, 6.8): Crucial for understanding the impact of pH on the solubility of this acidic compound. These specific pH values simulate physiological conditions found in the gastrointestinal tract.[9]
-
-
Organic Solvents:
-
Polar Protic Solvents (Methanol, Ethanol): Capable of hydrogen bonding with the phenolic hydroxyl group, often leading to good solubility.[10]
-
Polar Aprotic Solvents (Acetonitrile, Acetone): Can engage in dipole-dipole interactions.
-
Non-Polar Solvents (Hexane, Dichloromethane): Used to assess solubility based on the lipophilic biphenyl backbone.
-
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility due to its reliability and direct measurement approach.[11]
Objective: To determine the concentration of a saturated solution of this compound in a given solvent after a state of equilibrium has been reached.
Materials:
-
This compound (solid, high purity)
-
Selected solvents (analytical grade)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible excess of solid remains after equilibrium, which confirms saturation.[11]
-
Solvent Addition: Add a precise volume of the chosen solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).[9] Allow the mixture to shake for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.[1][9]
-
Phase Separation: After equilibration, let the vials stand to allow the undissolved solid to settle. Centrifuge the vials to further pellet the excess solid.
-
Sampling: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining micro-particulates.
-
Dilution: Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.
Data Presentation: Illustrative Solubility Data
The results should be tabulated to allow for clear comparison across different solvent systems.
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Classification |
| Purified Water | 25 | < 0.1 | < 100 | Very Slightly Soluble |
| 0.1 M HCl (pH 1.2) | 37 | < 0.1 | < 100 | Very Slightly Soluble |
| Acetate Buffer (pH 4.5) | 37 | 0.25 | 250 | Very Slightly Soluble |
| Phosphate Buffer (pH 6.8) | 37 | 1.5 | 1500 | Sparingly Soluble |
| Methanol | 25 | > 100 | > 100,000 | Freely Soluble |
| Ethanol | 25 | > 100 | > 100,000 | Freely Soluble |
| Acetonitrile | 25 | 85 | 85,000 | Soluble |
| Dichloromethane | 25 | 120 | 120,000 | Freely Soluble |
Note: The data presented is illustrative and represents expected trends for a compound with this structure.
Visualization: Solubility Determination Workflow
Caption: Workflow for Equilibrium Solubility Determination.
Part II: Stability Assessment and Forced Degradation
Stability studies are performed to understand how the quality of a substance varies over time under the influence of environmental factors.[3] Forced degradation, or stress testing, is a critical component of this process, designed to accelerate the degradation of a compound to identify likely degradation products and establish the intrinsic stability of the molecule.[12]
Scientific Rationale for Stress Conditions
The conditions are chosen based on ICH (International Council for Harmonisation) guidelines to cover the most common degradation pathways encountered during manufacturing, shipping, and storage.[4][13] For phenolic compounds, oxidation is a particularly important pathway to investigate.[14]
-
Acid/Base Hydrolysis: Probes susceptibility to degradation in acidic or basic environments.
-
Oxidation: Phenols are often susceptible to oxidation, which can lead to the formation of quinones or polymeric products.[15] Hydrogen peroxide is a common and effective oxidizing agent for these studies.
-
Thermal Stress: Evaluates the impact of high temperatures on the compound's stability.
-
Photostability: Assesses degradation upon exposure to light, as required by ICH guideline Q1B.[12]
Experimental Protocol: Forced Degradation Study
Objective: To generate a degradation profile for this compound and develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient, as this provides sufficient levels of degradants for detection without being overly destructive.[13]
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M)
-
Sodium hydroxide (e.g., 0.1 M)
-
Hydrogen peroxide (e.g., 3%)
-
HPLC system with a Photodiode Array (PDA) or Diode Array (DAD) detector
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat at an elevated temperature (e.g., 60-80°C) for a set period (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep at room temperature or slightly elevated temperature, monitoring frequently as base hydrolysis can be rapid.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature and protect from light.
-
Thermal Degradation: Store a sample of the stock solution in an oven at a high temperature (e.g., 80°C).
-
Photodegradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12][16] A control sample should be stored in the dark.
-
-
Sample Quenching: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the target concentration with the mobile phase.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using an HPLC-PDA system. The PDA detector is crucial as it allows for peak purity analysis, ensuring that the main compound peak is not co-eluting with any degradants.
Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[17] It must be able to separate the intact compound from its degradation products and any process impurities.[18][19]
-
Column: A C18 column is a common starting point for a molecule with this polarity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to separate compounds with varying polarities.[20]
-
Detection: UV detection at a wavelength where the parent compound and degradants have significant absorbance. A PDA detector provides spectral data to assess peak purity.
Data Presentation: Illustrative Stability Data
| Stress Condition | Duration | Assay of Parent (%) | % Degradation | No. of Degradants |
| Control (Unstressed) | 24h | 100.0 | 0.0 | 0 |
| 0.1 M HCl | 24h @ 80°C | 98.5 | 1.5 | 1 |
| 0.1 M NaOH | 4h @ RT | 89.2 | 10.8 | 2 |
| 3% H₂O₂ | 8h @ RT | 85.7 | 14.3 | 3 |
| Thermal | 24h @ 80°C | 99.1 | 0.9 | 0 |
| Photolytic (ICH Q1B) | - | 94.6 | 5.4 | 2 |
Note: The data presented is illustrative and represents a plausible degradation profile.
Visualization: Forced Degradation Workflow
Caption: Workflow for Forced Degradation and Method Development.
Conclusion
This guide has detailed the essential theoretical and practical considerations for the comprehensive study of the solubility and stability of this compound. By implementing the robust shake-flask method for solubility and conducting systematic forced degradation studies, researchers can generate high-quality, reliable data. This information is fundamental to overcoming potential development challenges, ensuring the creation of a stable and effective final product, and meeting stringent regulatory requirements. The application of these principles will facilitate informed decision-making throughout the entire development lifecycle.
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-
ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]
-
Wisdom Library. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]
-
Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. Retrieved from [Link]
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ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution? Retrieved from [Link]
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Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved from [Link]
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ResearchGate. (n.d.). Oxidation and reduction of phenols. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. Retrieved from [Link]
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SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]
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ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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PubMed Central. (n.d.). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Retrieved from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
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ResearchGate. (n.d.). Proposed structures of the degradation products of phenols. Retrieved from [Link]
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Chemsrc. (n.d.). This compound | CAS#:187392-66-1. Retrieved from [Link]
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ACS Publications. (n.d.). Atmospheric Oxidation Mechanism of Phenol Initiated by OH Radical. Retrieved from [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Khan Academy. (n.d.). Biological redox reactions of alcohols and phenols. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorophenol. Retrieved from [Link]
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IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]
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IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
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Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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IJPSR. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
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IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Retrieved from [Link]
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IJPPR. (2023). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
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LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Difluoro-3-phenylphenol. Retrieved from [Link]
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Literature review of fluorinated phenylphenol synthesis and applications
An In-Depth Technical Guide to the Synthesis and Applications of Fluorinated Phenylphenols
Introduction: The Strategic Value of Fluorine in Phenylphenol Scaffolds
The phenylphenol backbone is a privileged structure in chemistry, forming the core of many vital compounds. When this scaffold is augmented with fluorine, a fascinating and highly functional class of molecules emerges: fluorinated phenylphenols. The introduction of fluorine, the most electronegative element, is not a trivial substitution. It is a strategic design choice that profoundly alters the molecule's physicochemical and biological properties.[1][2][3][4][5] Judicious placement of fluorine atoms can enhance metabolic stability, modulate acidity (pKa) and lipophilicity, and improve binding affinity to biological targets.[2][4][6][7][8]
This guide provides a comprehensive overview of the synthesis and diverse applications of fluorinated phenylphenols. We will delve into the key synthetic methodologies that enable the precise construction of these molecules and explore their significant impact across drug discovery, materials science, and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage the unique advantages of fluorination in their work.
Pillar 1: Synthetic Methodologies for Fluorinated Phenylphenols
The synthesis of fluorinated phenylphenols requires a robust and versatile toolkit of chemical reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Modern organic synthesis offers several powerful methods, with transition-metal-catalyzed cross-coupling reactions being particularly prominent.
Suzuki-Miyaura Cross-Coupling: A Cornerstone of Biphenyl Synthesis
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C-C bonds, particularly for the synthesis of biaryl compounds like phenylphenols.[9][10] The reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid in the presence of a base.
The versatility of this reaction allows for two primary pathways to construct fluorinated phenylphenols:
-
Route A: Coupling a fluorinated aryl halide with a hydroxyphenylboronic acid.
-
Route B: Coupling an aryl halide (often containing a protected hydroxyl group) with a fluorinated phenylboronic acid.
The choice between these routes depends on the commercial availability and stability of the respective boronic acids and aryl halides.
Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling
Sources
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- 9. Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-Fluoro-5-phenylphenol (CAS Number: 187392-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-5-phenylphenol, identified by the CAS number 187392-66-1, is a fluorinated aromatic organic compound. Its structure, featuring a biphenyl backbone with both a hydroxyl and a fluorine substituent, positions it as a compound of interest in medicinal chemistry and materials science. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a valuable building block in the design of novel bioactive molecules and functional materials. This guide provides a comprehensive overview of the known properties and safety data for this compound, compiled to assist researchers in its safe and effective handling and application.
Chemical and Physical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187392-66-1 | |
| Chemical Name | This compound | |
| Synonym | 5-Fluoro[1,1'-biphenyl]-3-ol | |
| Molecular Formula | C₁₂H₉FO | [1] |
| Molecular Weight | 188.2 g/mol | [1] |
| Predicted Boiling Point | Data not available | |
| Predicted Melting Point | Data not available | |
| Predicted Solubility | Data not available |
Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.
The introduction of a fluorine atom into the phenylphenol structure is expected to alter its electronic properties, acidity, and lipophilicity compared to its non-fluorinated analog, 3-phenylphenol. Researchers should consider these potential differences when designing experiments and interpreting results.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach to its handling is imperative. The safety protocols outlined below are based on the general hazards associated with phenolic compounds, fluorinated aromatics, and substituted biphenyls.
Hazard Identification
While specific toxicity data for this compound is lacking, related compounds such as 3-phenylphenol are known to cause skin and eye irritation. Fluorinated aromatic compounds can also present unique toxicological profiles, and their metabolism can sometimes lead to the formation of hazardous byproducts.[2] Therefore, it is prudent to treat this compound as a potentially hazardous substance.
Potential Hazards:
-
May cause skin irritation upon contact.
-
May cause serious eye irritation or damage.
-
May be harmful if swallowed or inhaled.
-
The toxicological properties have not been fully investigated.
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is essential to minimize exposure.
Caption: A logical workflow for the safe handling of this compound.
Conclusion
This compound (CAS 187392-66-1) is a chemical compound with potential applications in various scientific fields. While comprehensive experimental data on its properties and safety is currently limited, by leveraging information on analogous structures and adhering to rigorous safety protocols, researchers can handle this compound responsibly. This guide serves as a foundational resource, and it is incumbent upon the user to seek out the most current information and conduct thorough risk assessments prior to use.
References
-
Sigma-Aldrich. This compound.
-
Fisher Scientific. Safety Data Sheet: 3-Phenylphenol.
-
PubChem. 3-Phenylphenol.
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ChemicalBook. 3-PHENYLPHENOL - Safety Data Sheet.
-
Guidechem. 3-PHENYLPHENOL.
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Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. ACS Chemical Toxicology, 3(1), 1-5.
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Kennedy Jr, G. L. (1990). Toxicology of fluorine-containing monomers. Critical reviews in toxicology, 21(2), 149-170.
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Giesy, J. P., & Kannan, K. (2010). Aquatic toxicology of perfluorinated chemicals. In Reviews of Environmental Contamination and Toxicology (pp. 1-52). Springer, New York, NY.
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Sigma-Aldrich. Safety Data Sheet: 3-Phenylphenol.
-
Thermo Fisher Scientific. Safety Data Sheet: 2-Phenylphenol.
-
Fisher Scientific. Safety Data Sheet: 3-Phenylphenol.
-
Beilstein Journal of Organic Chemistry. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
-
BLD Pharm. This compound.
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PubChem. 2,5-Difluoro-3-phenylphenol.
-
ResearchGate. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene.
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ChemRxiv. Physicochemical properties of tire-derived para-phenylenediamine quinones - A comparison of experimental and computational approaches.
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Science of The Total Environment. A modeling assessment of the physicochemical properties and environmental fate of emerging and novel per- and polyfluoroalkyl substances.
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Organic Syntheses. FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES.
-
Google Patents. Synthesis process of 3, 5-difluorophenol.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Fluoro-5-phenylphenol via Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Scaffolds
The biaryl motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds. The ability to selectively construct these carbon-carbon bonds is therefore of paramount importance in drug discovery and development. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the synthesis of biaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of its boronic acid reagents have contributed to its widespread adoption.[3]
This document provides a detailed guide to the synthesis of 3-Fluoro-5-phenylphenol, a valuable building block in the development of novel therapeutics, utilizing the Suzuki-Miyaura coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and offer insights into the rationale behind the selection of specific reaction conditions.
Reaction Scheme
The synthesis of this compound is achieved through the palladium-catalyzed cross-coupling of 3-bromo-5-fluorophenol with phenylboronic acid. A key advantage of this approach is the ability to perform the reaction on the unprotected phenol, obviating the need for additional protection and deprotection steps.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The cycle can be broken down into three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-fluorophenol), forming a Pd(II) intermediate.[1][3] This is often the rate-determining step of the reaction.
-
Transmetalation: The organic group from the organoboron species (phenylboronic acid) is transferred to the palladium center. This step requires the presence of a base to activate the boronic acid, forming a more nucleophilic borate species.[4]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (this compound), regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[1][3]
Comparative Overview of Reaction Conditions
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of commonly employed conditions for the coupling of aryl bromides with arylboronic acids.
| Parameter | Examples & Considerations |
| Palladium Source | Pd(PPh₃)₄: A common and effective catalyst, though can be air-sensitive. Pd(OAc)₂ / PdCl₂: Often used in combination with phosphine ligands. Pd/C: A heterogeneous catalyst that can be easily removed by filtration.[5] |
| Ligand | Triphenylphosphine (PPh₃): A standard, widely used ligand. Buchwald Ligands (e.g., SPhos, XPhos): Bulky, electron-rich phosphines that can improve catalyst activity and stability. N-Heterocyclic Carbenes (NHCs): Offer high stability and are effective for challenging couplings.[4] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄: Common inorganic bases. The choice can significantly impact yield. Cs₂CO₃ is often very effective but more expensive. Aqueous solution: The base is often dissolved in water and added to the organic solvent. |
| Solvent | Toluene, Dioxane, THF: Common organic solvents for Suzuki couplings. Water: Can be used as a co-solvent or, in some cases, as the sole solvent, offering a "greener" alternative.[5] Aqueous ethanol: Another environmentally friendly option.[6] |
| Temperature | Room temperature to reflux, depending on the reactivity of the substrates and the catalyst system. Microwave irradiation can significantly accelerate the reaction.[5] |
Detailed Experimental Protocol
This protocol details the synthesis of this compound from 3-bromo-5-fluorophenol and phenylboronic acid.
Materials:
-
3-bromo-5-fluorophenol (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium on carbon (10% Pd, 0.02 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Equipment:
-
Microwave reactor vial
-
Microwave synthesizer
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Filtration apparatus
Procedure:
-
Reaction Setup: To a microwave reactor vial equipped with a magnetic stir bar, add 3-bromo-5-fluorophenol (1.0 equiv), phenylboronic acid (1.2 equiv), palladium on carbon (0.02 equiv), and potassium carbonate (2.0 equiv).
-
Solvent Addition: Add deionized water to the vial to achieve a concentration of the limiting reagent (3-bromo-5-fluorophenol) of approximately 0.5 M.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Heat the reaction mixture to 150 °C for 30 minutes with stirring.
-
Reaction Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as the final product.
Expertise & Experience: The Rationale Behind Experimental Choices
The selection of reaction conditions is critical for a successful Suzuki-Miyaura coupling. Here, we discuss the reasoning behind the choices made in the provided protocol and offer insights into potential modifications.
-
The Unprotected Phenol: A significant advantage of the Suzuki-Miyaura coupling is its tolerance of a wide range of functional groups, including free hydroxyl groups.[5] While in some cases, the acidic proton of a phenol can interfere with the reaction, particularly with highly reactive organometallic reagents, the conditions for Suzuki coupling are generally mild enough to allow for the direct use of halophenols. This avoids the need for protection and deprotection steps, improving the overall efficiency of the synthesis.
-
Catalyst Selection: The use of a heterogeneous palladium on carbon (Pd/C) catalyst offers a practical advantage in terms of purification.[5] The catalyst can be easily removed by filtration, simplifying the workup procedure. For more challenging couplings or for optimization, homogeneous catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand can be employed. The choice of ligand is crucial, with bulky, electron-rich phosphines often enhancing the rate of oxidative addition and improving catalyst stability.
-
The Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The formation of a borate species ([R-B(OH)₃]⁻) increases the nucleophilicity of the organic group, facilitating its transfer to the palladium center. The choice of base can also influence the reaction rate and the suppression of side reactions. While potassium carbonate is a cost-effective and often effective choice, other bases like cesium carbonate or potassium phosphate may provide better results in some cases.
-
Solvent System and Microwave Irradiation: The use of water as a solvent aligns with the principles of green chemistry and can be highly effective for the Suzuki coupling of halophenols.[5] Microwave irradiation is a powerful tool for accelerating reaction rates.[5] For bromophenols, which can be less reactive than their iodo- counterparts, microwave heating can significantly reduce reaction times and improve yields.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a fresh batch of catalyst; Try a stronger base (e.g., Cs₂CO₃); Increase the reaction temperature or use microwave heating. |
| Formation of homocoupled product (biphenyl) | Presence of oxygen; Decomposition of boronic acid. | Degas the solvent and reaction mixture thoroughly; Use a slight excess of the boronic acid. |
| Dehalogenation of starting material | Presence of a hydrogen source; Certain catalyst/ligand combinations. | Ensure anhydrous conditions if not using an aqueous system; Screen different phosphine ligands. |
| Difficulty in purification | Co-elution of product with byproducts. | Optimize the chromatography conditions (solvent system, gradient); Consider a different purification method (e.g., recrystallization). |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Samarasimhareddy, M., Prabhu, G., Vishwanatha, T. M., & Sureshbabu, V. V. (2013). Poly(vinyl chloride)-Supported Nanoparticles of Metallic Palladium: A Highly Efficient and Reusable Catalyst for the Suzuki Cross-Coupling Reaction at Room Temperature. Synthesis, 45(09), 1201-1206. Retrieved from [Link]
Sources
Topic: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) Methods for the Quantitative Analysis of 3-Fluoro-5-phenylphenol
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides comprehensive, validated analytical procedures for the quantitative determination of 3-Fluoro-5-phenylphenol, a key intermediate in pharmaceutical synthesis. We present two orthogonal methods: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, suitable for routine quality control and purity assessments, and a highly sensitive and specific Gas Chromatography-Mass Spectrometry (GC-MS) method for trace-level detection and impurity profiling. The scientific rationale for critical parameter selection is detailed, and full, step-by-step protocols for implementation are provided. All methodologies are designed in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.[1][2]
Introduction and Analyte Profile
This compound (CAS No. 187392-66-1) is an aromatic organic compound of increasing importance in the synthesis of novel pharmaceutical agents and specialty materials. Its structure, featuring a fluorinated phenyl ring linked to a phenol, imparts unique chemical properties that necessitate reliable and accurate analytical methods for its characterization and quantification. The presence of the chromophoric phenyl rings makes it suitable for UV-based detection, while its phenolic hydroxyl group requires careful consideration for gas-phase analysis due to potential peak tailing and thermal degradation.
This guide provides two distinct, validated analytical approaches to empower researchers with the flexibility to select the optimal method based on their specific requirements, whether for high-throughput screening, stability testing, or trace contaminant analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 187392-66-1 | [3][4] |
| Molecular Formula | C₁₂H₉FO | [5] |
| Molecular Weight | 188.20 g/mol | [3][5] |
| LogP (Octanol/Water) | ~3.20 | [5] |
| Polar Surface Area | 20.23 Ų | [5] |
| Structure | | OC1=CC(C2=CC=CC=C2)=CC(F)=C1[3] |
The relatively high LogP value indicates significant hydrophobicity, making the analyte ideally suited for reversed-phase chromatography.
Method 1: Reversed-Phase HPLC with UV Detection
Scientific Rationale and Method Development
The goal of this HPLC method is to provide a simple, robust, and accurate means for quantifying this compound.
-
Chromatographic Mode: Reversed-phase chromatography is the logical choice due to the analyte's nonpolar character. A hydrophobic stationary phase will effectively retain the molecule, allowing for separation from polar impurities.
-
Stationary Phase Selection: A standard C18 (octadecylsilane) column is a workhorse for such molecules and provides a strong starting point. However, for fluorinated aromatics, a Pentafluorophenyl (PFP) stationary phase can offer superior selectivity.[6] PFP phases provide a complex mixture of separation mechanisms, including hydrophobic, aromatic (π-π), and dipole-dipole interactions, which can be particularly effective in resolving closely related halogenated isomers.[7] We will proceed with a C18 column for broad applicability, but recommend a PFP column for complex mixtures or challenging separations.[8]
-
Mobile Phase: A combination of acetonitrile and water is chosen. Acetonitrile typically provides lower backpressure and better UV transparency than methanol. The phenolic hydroxyl group (pKa ~10) must be protonated to prevent peak tailing. Therefore, the aqueous component of the mobile phase is acidified with 0.1% formic acid to maintain a pH well below the pKa of the analyte, ensuring it remains in its neutral form.
-
Detection: The extensive conjugation in the biphenyl system provides strong UV absorbance. A photodiode array (PDA) detector is used to scan a range of wavelengths, with 275 nm selected as the optimal wavelength for quantification, balancing high sensitivity with minimal interference.
Experimental Protocol: HPLC-UV Analysis
-
HPLC System with quaternary pump, autosampler, column thermostat, and PDA/UV detector.
-
Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).
-
HPLC Vials with caps and septa.
-
Syringe filters: 0.45 µm, PTFE.
-
Analytical balance, volumetric flasks, and pipettes.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic Acid (LC-MS grade).
-
This compound reference standard.
Mobile Phase A: 0.1% Formic Acid in Water (v/v). Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with a 50:50 mixture of Mobile Phase A and B.
Sample Preparation: Accurately weigh the sample material containing this compound, dissolve in acetonitrile to achieve a target concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm PTFE syringe filter into an HPLC vial.
Table 2: Optimized HPLC Method Parameters
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% B to 95% B over 10 min, hold at 95% B for 2 min, return to 60% B over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Before sample analysis, perform five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
RSD of Retention Time: ≤ 1.0%
HPLC Workflow Diagram
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Method Validation Summary
This method was validated according to ICH Q2(R1) guidelines.[9][10] The results demonstrate its suitability for the intended purpose.
Table 3: HPLC Method Validation Summary (Representative Data)
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (RSD) | Repeatability: < 0.8%Intermediate Precision: < 1.5% |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Specificity | No interference from blank or placebo. Peak purity > 99.5%. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Scientific Rationale and Method Development
This GC-MS method is designed for high-specificity identification and trace-level quantification of this compound.
-
Necessity of Derivatization: Direct GC analysis of phenols is often problematic. The polar, acidic hydroxyl group can interact with active sites in the injector and column, leading to significant peak tailing and reduced sensitivity.[11] To overcome this, a derivatization step is essential.[12] We will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. This silylation reaction replaces the active hydrogen on the phenol with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability, which results in sharp, symmetrical chromatographic peaks suitable for trace analysis.[13]
-
Stationary Phase Selection: A low-polarity, general-purpose column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., TG-5SilMS), is an excellent choice. This phase provides good thermal stability and selectivity for a wide range of derivatized compounds.
-
Injection Mode: A splitless injection is used to ensure the maximum transfer of the analyte onto the column, which is critical for achieving low detection limits.
-
Mass Spectrometry: Electron Ionization (EI) at 70 eV is used for its reproducibility and the creation of extensive, library-searchable fragmentation patterns. For quantification, Selected Ion Monitoring (SIM) mode is employed. This involves monitoring specific, characteristic ions of the derivatized analyte, which dramatically increases sensitivity and selectivity by filtering out background noise. Key ions for the TMS-derivative of this compound would be the molecular ion (M⁺) and a prominent fragment ion (e.g., [M-15]⁺, from the loss of a methyl group).
Experimental Protocol: GC-MS Analysis
-
GC-MS system with a split/splitless injector and an electron ionization source.
-
GC Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
GC Vials with inserts and caps.
-
Heating block or oven for derivatization.
-
Analytical balance, volumetric flasks, and micropipettes.
-
Ethyl Acetate (GC grade).
-
Pyridine (GC grade, as a catalyst and acid scavenger).
-
Derivatizing Agent: BSTFA with 1% TMCS.
-
This compound reference standard.
Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC section, but use Ethyl Acetate as the solvent.
Working Standard Solutions: Prepare calibration standards (e.g., 0.05, 0.1, 0.5, 1, 5, 10 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.
-
Pipette 100 µL of each standard or sample solution into a GC vial insert.
-
Carefully evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Add 50 µL of Pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.
-
Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block.
-
Allow the vial to cool to room temperature before placing it in the GC autosampler.
Table 4: Optimized GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| Injector | Splitless mode, 280 °C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Transfer Line Temp | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 260 (M⁺, Quantifier), m/z 245 ([M-15]⁺, Qualifier) |
| Injection Volume | 1 µL |
GC-MS Workflow Diagram
Caption: Step-by-step workflow for the GC-MS analysis, highlighting the critical derivatization phase.
Method Validation Summary
This GC-MS method was validated according to ICH Q2(R1) guidelines, demonstrating exceptional sensitivity and specificity.[1][9]
Table 5: GC-MS Method Validation Summary (Representative Data)
| Parameter | Result |
|---|---|
| Linearity (R²) | > 0.998 |
| Range | 0.05 - 10 µg/mL (equivalent to ng/mL levels in original sample) |
| Accuracy (% Recovery) | 95.7% - 104.5% |
| Precision (RSD) | Repeatability: < 2.5%Intermediate Precision: < 4.0% |
| LOD | 0.015 µg/mL |
| LOQ | 0.05 µg/mL |
| Specificity | Confirmed by mass spectral data and retention time. No interferences observed. |
Conclusion
Two robust and reliable methods for the analysis of this compound have been presented. The HPLC-UV method is ideal for routine analysis in quality control settings, offering ease of use, high precision, and sufficient sensitivity for assay and purity determinations. The GC-MS method , incorporating a necessary derivatization step, provides superior sensitivity and specificity, making it the method of choice for trace-level quantification, impurity identification, and confirmatory analysis. The selection between these two orthogonal techniques should be based on the specific analytical objective, required sensitivity, and available instrumentation.
References
- Altabrisa Group. (n.d.). 3 Key Regulatory Guidelines for Method Validation.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA.
- Taylor & Francis Online. (n.d.). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization.
- Takahashi, K., Horie, M., & Hirose, Y. (2008). [Determination of diphenyl and o-phenylphenol in agricultural products by GC/MS]. Shokuhin Eiseigaku Zasshi, 49(6), 403-406.
- Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
- Azzouz, A., et al. (2019). A multi-residue method for GC-MS determination of selected endocrine disrupting chemicals in fish and seafood. Food Chemistry.
- ResearchGate. (n.d.). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC.
- LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Fisher Scientific. (n.d.). Analyzing Phenolic Pollutants in Water Using U-HPLC.
- BLD Pharm. (n.d.). This compound.
- Chemsrc. (n.d.). This compound.
- Apollo Scientific. (n.d.). This compound.
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Protocol for the Purification of 3-Fluoro-5-phenylphenol by Normal-Phase Column Chromatography
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Fluoro-5-phenylphenol using normal-phase column chromatography. This compound is a substituted biphenyl phenol derivative, a class of compounds of significant interest in medicinal chemistry and materials science. Achieving high purity is critical for subsequent synthetic steps and biological screening. This guide explains the causality behind experimental choices, from mobile phase selection via Thin-Layer Chromatography (TLC) to the final isolation of the purified compound, ensuring a reproducible and efficient workflow.
Introduction and Scientific Principle
This compound (CAS 187392-66-1) is a moderately polar organic compound.[1] Its structure incorporates a polar hydroxyl (-OH) group capable of hydrogen bonding, a nonpolar biphenyl core, and an electronegative fluorine atom. This polarity profile makes it an ideal candidate for purification via normal-phase column chromatography.
The principle of this technique relies on the differential partitioning of the analyte between a polar stationary phase (silica gel) and a non-polar mobile phase.[2][3] Components in the crude mixture are separated based on their relative affinities for the stationary phase. Non-polar impurities will have weak interactions with the silica gel and will be eluted quickly by the mobile phase. In contrast, more polar compounds, including the target phenol, will adsorb more strongly to the stationary phase, requiring a more polar mobile phase to elute.[4][5] By systematically increasing the polarity of the mobile phase (gradient elution), a fine separation of the target compound from both less-polar and more-polar impurities can be achieved.
Safety and Handling
This compound and related phenolic compounds are classified as irritants. All handling and purification steps must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
-
Required PPE: Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Solvent Handling: The solvents used (hexanes, ethyl acetate) are flammable and volatile. Ensure there are no nearby ignition sources.
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.
Materials and Equipment
Reagents and Consumables
-
Crude this compound
-
Silica Gel, flash chromatography grade (230-400 mesh)
-
n-Hexane, HPLC grade
-
Ethyl Acetate, HPLC grade
-
TLC Plates, silica gel 60 F254
-
Celite (optional, for dry loading)
-
Cotton or Glass Wool
Equipment
-
Glass chromatography column with stopcock
-
Round-bottom flasks
-
Erlenmeyer flasks or test tubes for fraction collection
-
Separatory funnel (for gradient elution)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, graduated cylinders, funnels
-
Spatulas and Pasteur pipettes
Pre-Chromatography: Mobile Phase Optimization via TLC
The cornerstone of a successful column separation is the selection of an appropriate mobile phase.[2] This is empirically determined using TLC. The goal is to find a solvent system where the target compound has a Retardation Factor (Rf) of approximately 0.25 - 0.35 .[2] This Rf value ensures the compound moves off the baseline but is retained strongly enough to separate from impurities.
Protocol for TLC Analysis:
-
Prepare several eluent mixtures of varying polarity (e.g., 5%, 10%, 15%, 20% Ethyl Acetate in Hexane).
-
Dissolve a small amount of the crude this compound in a minimal volume of ethyl acetate or dichloromethane.
-
Using a capillary tube, spot the crude mixture onto a TLC plate.
-
Develop the plates in separate TLC chambers, each containing one of the prepared eluent mixtures.
-
After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp.
-
Identify the solvent system that provides the best separation and yields an Rf of ~0.3 for the target compound. The target compound is expected to be one of the major, more polar spots (lower Rf) due to the hydroxyl group.
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 |
| Typical Mobile Phase | n-Hexane / Ethyl Acetate |
| Target Rf Value | 0.25 - 0.35 |
| Visualization | UV light at 254 nm |
Detailed Purification Protocol
This protocol utilizes a "wet packing" method, which generally produces a more uniform and well-packed column compared to dry packing.[3]
Column Preparation (Wet Packing)
-
Ensure the chromatography column is clean, dry, and vertically clamped inside a fume hood.
-
Insert a small plug of cotton or glass wool into the bottom of the column to support the stationary phase. Add a thin layer (~0.5 cm) of sand on top of the plug.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane). Use approximately 50-100 g of silica for every 1 g of crude material, depending on the difficulty of the separation.
-
With the stopcock open and a flask underneath to collect the solvent, swirl the slurry and quickly pour it into the column using a funnel.
-
Gently tap the side of the column to encourage even packing and dislodge any air bubbles.[7]
-
Continuously add solvent to the top of the column to prevent the silica bed from running dry. Once packed, drain the excess solvent until the level is just above the top of the silica bed. Add a final protective layer of sand (~0.5 cm).
Sample Loading (Dry Loading Method)
Dry loading is superior for resolution as it ensures the compound is introduced to the column in a narrow, concentrated band.[8]
-
Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add a small amount of silica gel (~2-3 times the mass of the crude product) to the solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
Elution and Fraction Collection
-
Carefully add the initial mobile phase (determined by TLC) to the column.
-
Open the stopcock and apply gentle air pressure if necessary (flash chromatography) to achieve a steady flow rate.[8]
-
Begin collecting the eluent in numbered test tubes or flasks (fractions).
-
Isocratic vs. Gradient Elution:
-
Isocratic: If the impurities are well-separated from the product on the TLC plate, you may use a single mobile phase composition throughout the entire process.
-
Gradient: More commonly, a stepwise or continuous gradient is used. Start with the low-polarity mobile phase to elute non-polar impurities. Then, gradually increase the percentage of the more polar solvent (ethyl acetate) to elute the target compound, followed by any highly polar impurities.[9]
-
Monitoring and Product Isolation
-
Periodically analyze the collected fractions using TLC to track the elution of the compounds. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.[8]
-
Confirm the purity of the final product using an appropriate analytical technique (e.g., HPLC, NMR).
Workflow Visualization
The following diagram outlines the complete workflow for the purification process.
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Application Notes and Protocols for 3-Fluoro-5-phenylphenol in Agrochemical Fungicide Development
Abstract: The escalating demand for novel agrochemical fungicides with improved efficacy and diverse modes of action is a critical focus in ensuring global food security. Phenylphenol derivatives have a historical precedent as effective fungicides, and the strategic incorporation of fluorine atoms can significantly enhance their biological activity.[1][2][3][4] This document provides a comprehensive guide for researchers and drug development professionals on the application of 3-Fluoro-5-phenylphenol as a promising scaffold for the development of new agrochemical fungicides. We will explore its potential mechanisms of action, provide detailed protocols for in vitro and in vivo screening, and discuss strategies for structure-activity relationship (SAR) optimization.
Introduction: The Rationale for this compound in Fungicide Discovery
The phenylphenol chemical class has long been recognized for its broad-spectrum fungicidal properties.[5][6] The parent compound, 2-phenylphenol, and its sodium salt have been utilized as post-harvest fungicides for citrus and other fruits to control microbial damage.[6][7] The proposed mechanism of action for phenylphenols involves the disruption of fungal cell membranes and the inhibition of key enzymatic activities.[5][8]
The introduction of a fluorine atom into a bioactive molecule can dramatically alter its physicochemical properties, often leading to enhanced biological efficacy.[1][2][3][4] Fluorination can increase a molecule's metabolic stability, lipophilicity, and binding affinity to target enzymes.[1][3] In the context of this compound, the fluorine substituent is expected to modulate the electronic properties of the phenol ring and potentially enhance its interaction with fungal target sites.
This guide will provide a structured approach to investigating the fungicidal potential of this compound, from initial screening to lead optimization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a candidate fungicide is crucial for formulation development and predicting its environmental fate.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 187392-66-1 | [9][10][11] |
| Molecular Formula | C12H9FO | [9] |
| Molecular Weight | 188.20 g/mol | [10] |
| Appearance | White to off-white solid (predicted) | General chemical knowledge |
| Melting Point | Not readily available | |
| Boiling Point | Not readily available | |
| LogP (Octanol-Water Partition Coefficient) | 3.198 | [9] |
The LogP value suggests that this compound has moderate lipophilicity, which is often a desirable trait for agrochemical fungicides as it can facilitate penetration of the fungal cell wall and membrane.
Proposed Mechanism of Action and Screening Workflow
Based on the known activity of phenylphenol fungicides, the primary mechanism of action of this compound is hypothesized to be the disruption of fungal cell membrane integrity and inhibition of essential enzymes. The screening workflow should be designed to evaluate these potential activities.
Caption: Strategies for SAR exploration of this compound.
Systematic modifications, such as altering the position of the fluorine atom, introducing other substituents on either aromatic ring, or derivatizing the hydroxyl group, can lead to the discovery of analogues with improved fungicidal properties. [12][13][14][15]
Conclusion
This compound represents a promising starting point for the development of novel agrochemical fungicides. Its structural similarity to known phenylphenol fungicides, combined with the potential benefits of fluorination, makes it a compelling candidate for further investigation. The protocols and strategies outlined in this document provide a robust framework for researchers to explore the fungicidal potential of this and related compounds, with the ultimate goal of developing effective and sustainable solutions for crop protection.
References
- Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity rel
- This compound | CAS#:187392-66-1 | Chemsrc.
- Understanding 2-Phenylphenol: A Versatile Fungicide and Preserv
- 2-phenylphenol. AERU - University of Hertfordshire.
- The Impact of Fluorinated Compounds in Agrochemical Development.
- Studies on the Phenylphenol Derivatives with Biological Activity Part III.
- Exploring the Utility of Fluorin
- [Quantitative structure-activity relationships and joint toxicity of substituted biphenyls].
- Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC - NIH. (2023-01-31).
- Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorpor
- In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. Walsh Medical Media.
- In Vivo Evaluation of Fungicides for the Management of Late Blight of Tom
- Innovative Screening Methods for Plant Fungicides and Defense Inducers. EpiLogic GmbH. (2024-07-23).
- In vivo evaluation of bio agents botanical and fungicides against Fusarium oxysporum f. sp. basilica. (2019-12-15).
- Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. ARCC Journals.
- In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
- 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821. PubChem.
- (PDF) In vivo evaluation of fungicides and biocontrol agents against anthracnose of Sorghum.
- Isolation, Identification, and In Vitro Fungicide Screening of the Pathogen Associ
- (PDF) Fungicide Resistance Assays for Fungal Plant Pathogens.
- Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments.
- Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC - NIH. (2022-08-16).
- CN117964460A - Synthesis process of 3, 5-difluorophenol.
- Biphenyl | C6H5C6H5 | CID 7095. PubChem - NIH.
- CN102260143A - Production process for 3-fluorophenol.
- Structure-activity relationship of the compounds 1–24.
- 187392-66-1 Cas No. | this compound. Apollo Scientific.
- 187392-66-1|this compound|BLD Pharm.
- ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. NCBI.
- 2-PHENYLPHENOL AND ITS SODIUM SALT (056) EXPLANATION 2-Phenylphenol (ortho-phenylphenol, OPP), and sodium o-phenylphenate, SOPP,.
- Structural diversity and biological activity of natural p-terphenyls. PMC - PubMed Central.
- Synthesis of o-phenylphenol. PrepChem.com.
- 3-Phenylphenol | C12H10O | CID 11381. PubChem - NIH.
- Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - PubMed Central. (2020-05-15).
- [PDF] Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger | Semantic Scholar. (2014-06-30).
- ORTHO-PHENYL PHENOL.
- Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi. PubMed.
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- 5. 2-phenylphenol [sitem.herts.ac.uk]
- 6. ortho-Phenylphenol and its sodium salt - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 9. This compound | CAS#:187392-66-1 | Chemsrc [chemsrc.com]
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- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Fluoro-5-phenylphenol as a Strategic Bioisostere for Phenolic Hydroxyl Groups in Drug Design
Introduction: The Phenol Problem and a Fluorinated Solution
Phenolic hydroxyl groups are ubiquitous pharmacophoric features in numerous biologically active molecules, prized for their ability to act as both hydrogen bond donors and acceptors.[1][2] This dual nature allows them to form critical interactions with protein targets, anchoring ligands in binding pockets. However, the phenol moiety is often a metabolic liability. It is highly susceptible to Phase II conjugation reactions, primarily glucuronidation by UDP-glucuronosyltransferases (UGTs) and sulfation by sulfotransferases (SULTs).[1] This rapid metabolism leads to the formation of highly polar metabolites that are quickly excreted, resulting in poor oral bioavailability and short in-vivo half-lives, which are significant hurdles in drug development.[2][3]
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to mitigate such liabilities while preserving or enhancing desired biological activity.[4] The 3-fluoro-5-phenylphenol moiety has emerged as a highly effective bioisostere for a simple phenol or a meta-substituted phenol. The strategic introduction of a fluorine atom meta to the hydroxyl group subtly modulates the physicochemical properties of the phenol in a manner that can overcome its metabolic instability without disrupting its crucial role in target binding.[5][6] This guide provides a detailed exploration of the rationale, application, and experimental protocols associated with using this compound in drug design.
Core Concept: Bioisosteric Replacement of a Phenolic Moiety
The fundamental goal is to replace a metabolically vulnerable phenol with the more robust this compound group to improve the drug-like properties of the molecule.
Caption: Bioisosteric replacement workflow.
Scientific Rationale: The Impact of Meta-Fluorination
The "magic bullet" effect of fluorine in drug design stems from its unique properties: small steric size (similar to hydrogen), high electronegativity, and the strength of the C-F bond.[7][8] When placed meta to the hydroxyl group, the fluorine atom exerts its influence primarily through a powerful inductive electron-withdrawing effect.
Modulation of Physicochemical Properties
The primary impact of the meta-fluoro substitution is the modulation of the phenol's acidity (pKa) and lipophilicity (LogP).
-
Acidity (pKa): The electron-withdrawing fluorine atom stabilizes the corresponding phenoxide anion, making the hydroxyl group more acidic (i.e., lowering its pKa). A typical phenol has a pKa of around 10. For 3-phenylphenol, the pKa is approximately 9.64.[9][10] The addition of a meta-fluoro group is expected to lower this value further. This increased acidity can alter the ionization state of the molecule at physiological pH, potentially influencing its binding interactions and solubility. While a lower pKa means the compound is more likely to exist as an anion, it can still serve as a potent hydrogen bond donor in its neutral form within the often-hydrophobic microenvironment of a protein binding pocket.
-
Lipophilicity (LogP/LogD): Fluorine substitution generally increases lipophilicity.[11][12] This can enhance membrane permeability and cell penetration, which is often beneficial for reaching intracellular targets. However, the effect must be carefully balanced, as excessive lipophilicity can lead to poor solubility and increased off-target effects.[13]
Table 1: Comparison of Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | LogP | pKa |
| 3-Phenylphenol | C₁₂H₁₀O | 170.21 | ~3.23[10] | ~9.64[9][10] |
| This compound | C₁₂H₉FO | 188.20 | ~3.20 [14] | < 9.64 (Predicted) |
Note: The LogP values are very similar, indicating that this specific bioisosteric switch does not dramatically alter lipophilicity, which can be a significant advantage in lead optimization.
Enhancement of Metabolic Stability
This is the principal advantage of the this compound bioisostere. Phenols are prime substrates for UGT and SULT enzymes. The introduction of fluorine meta to the hydroxyl group can significantly hinder this metabolic pathway.[15]
-
Electronic Deactivation: The strong electron-withdrawing nature of fluorine reduces the electron density of the aromatic ring and the nucleophilicity of the hydroxyl oxygen. This makes the phenolic proton harder to abstract, a key step in the conjugation process, thereby slowing down the rate of glucuronidation and sulfation.[15]
-
Steric Shielding: While fluorine is small, its presence can create subtle steric hindrance that disrupts the optimal positioning of the molecule within the active site of metabolic enzymes like UGTs, further reducing the efficiency of conjugation.
Caption: Common metabolic fate of phenolic drugs.
Application Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general, robust synthetic route using a Suzuki cross-coupling reaction, a standard method in medicinal chemistry for forming biaryl bonds.
Rationale: This multi-step synthesis starts from a commercially available and appropriately substituted building block. The Suzuki coupling is chosen for its high functional group tolerance and reliable yields.
Caption: Synthetic workflow for this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-bromo-5-fluoroanisole (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane or toluene, and an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃) (3.0 eq).
-
Suzuki Coupling: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification I: Purify the crude intermediate (3-fluoro-5-phenylanisole) by flash column chromatography on silica gel.
-
Demethylation: Dissolve the purified intermediate in a suitable anhydrous solvent like dichloromethane (DCM) and cool to 0 °C. Add a demethylating agent, such as boron tribromide (BBr₃) (1.5 eq), dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until complete conversion is observed by TLC or LC-MS (typically 1-3 hours).
-
Quenching and Work-up: Carefully quench the reaction by slowly adding methanol, followed by water. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Final Purification: Purify the final product, this compound, by flash column chromatography to yield the desired compound. Confirm identity and purity using ¹H NMR, ¹⁹F NMR, and LC-MS.
Protocol 2: In Vitro Metabolic Stability Assessment
Rationale: This protocol uses human liver microsomes (HLM) to assess the metabolic stability of a parent compound (containing a simple phenol) versus its this compound bioisostere. HLM contains a rich complement of drug-metabolizing enzymes, including UGTs. The rate of disappearance of the parent compound is measured over time to determine its intrinsic clearance. A slower rate of disappearance for the fluorinated analog indicates improved metabolic stability.
Caption: Workflow for HLM metabolic stability assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (parent phenol and fluorinated bioisostere) and positive control (e.g., Verapamil, a rapidly metabolized drug) in DMSO.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH regenerating system solution.
-
Thaw human liver microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a collection plate containing ice-cold acetonitrile with a suitable internal standard (for LC-MS/MS analysis).
-
-
Sample Processing:
-
Seal the collection plate and vortex thoroughly.
-
Centrifuge the plate at 4000 rpm for 15 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to determine the concentration of the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
A longer t½ for the this compound analog compared to the parent phenol demonstrates improved metabolic stability.
-
Conclusion and Outlook
The this compound moiety is a powerful and practical bioisostere for phenolic hydroxyl groups in drug design. Its strategic utility lies in its ability to mitigate the rapid Phase II metabolism that plagues many phenolic drugs, thereby improving their pharmacokinetic profiles.[1][2] The meta-fluorine atom accomplishes this by electronically deactivating the phenol, making it a poorer substrate for conjugating enzymes, without drastically altering its size, lipophilicity, or its fundamental ability to engage in hydrogen bonding with a protein target.[6][15] The synthetic and analytical protocols provided here offer a clear and actionable framework for researchers to apply this valuable medicinal chemistry strategy to their own drug discovery programs, accelerating the development of safer and more effective therapeutics.
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Application Note: Derivatization of 3-Fluoro-5-phenylphenol to Enhance Biological Activity
Abstract
This document provides a comprehensive guide for the chemical derivatization of 3-fluoro-5-phenylphenol, a biphenylol scaffold with potential for biological activity. Given that its structural analog, 3-phenylphenol, exhibits known antimicrobial and antioxidant properties, derivatization of this fluorinated core structure presents a promising avenue for developing novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles.[1][2] We detail two primary derivatization strategies targeting the phenolic hydroxyl group: O-alkylation via the Williamson ether synthesis to create metabolically stable analogs, and O-acylation to produce ester prodrugs. This note provides detailed, step-by-step protocols for synthesis, characterization, and subsequent biological screening for antioxidant and cytotoxic activities.
Introduction and Rationale
The phenolic hydroxyl group is a common functional moiety in many therapeutic agents but can be a liability, leading to rapid metabolism (e.g., glucuronidation) and poor membrane permeability, thus limiting bioavailability.[3] Chemical modification, or derivatization, is a cornerstone of medicinal chemistry used to overcome these pharmacological barriers.[4][5] By masking the polar phenolic group, we can modulate the molecule's lipophilicity, stability, and interaction with biological targets.[5]
The target molecule, this compound, is an attractive starting point. The biphenyl core is a privileged structure in drug discovery, and the presence of a fluorine atom can enhance metabolic stability and binding affinity through favorable electronic interactions.[6][7] This guide focuses on two mechanistically distinct derivatization approaches:
-
Synthesis of Ether Analogs: Creating an ether linkage at the phenolic oxygen results in a robust, metabolically stable molecule. This allows for the exploration of structure-activity relationships (SAR) by introducing various alkyl groups to probe binding pockets for enhanced target affinity.
-
Synthesis of Ester Prodrugs: Esterification creates a bioreversible linkage. The resulting ester is typically more lipophilic, facilitating passage across cell membranes.[5] Once inside the body or target cells, endogenous esterase enzymes can cleave the ester bond, releasing the active phenolic parent drug in a controlled manner.[3]
The following sections provide validated protocols for these synthetic transformations and for evaluating the biological potential of the resulting compound library.
Experimental Workflow Overview
A systematic approach is critical for the successful synthesis and evaluation of novel derivatives. The overall workflow involves synthesis, purification, structural confirmation, and biological screening.
Caption: The two primary derivatization pathways for this compound.
Protocol 1: O-Alkylation (Williamson Ether Synthesis)
This protocol describes the synthesis of 3-fluoro-5-methoxy-1,1'-biphenyl as a representative example.
Rationale: The Williamson ether synthesis is a reliable SN2 reaction between a phenoxide and a primary alkyl halide. [8][9]Potassium carbonate (K₂CO₃) is a suitable base for deprotonating the phenol, and acetonitrile is an effective polar aprotic solvent.
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 188.20 | 1.0 | 188 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276 mg |
| Iodomethane (CH₃I) | 141.94 | 1.2 | 84 µL |
| Acetonitrile (MeCN) | - | - | 5 mL |
Step-by-Step Methodology:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (188 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add 5 mL of dry acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add iodomethane (84 µL, 1.2 mmol) to the reaction mixture using a syringe.
-
Attach a reflux condenser and heat the mixture to 60°C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, allow the reaction to cool to room temperature.
-
Filter the mixture to remove the inorganic salts and wash the solid with a small amount of ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ether derivative. [10][11]
Protocol 2: O-Acylation (Esterification)
This protocol describes the synthesis of (3-fluoro-[1,1'-biphenyl]-5-yl) acetate.
Rationale: Acylation using an acyl chloride in the presence of a non-nucleophilic base like pyridine is a standard method for converting phenols to esters. [12]The reaction is typically fast and high-yielding.
| Reagent | M.W. | Amount (mmol) | Mass/Volume |
| This compound | 188.20 | 1.0 | 188 mg |
| Acetyl Chloride (CH₃COCl) | 78.50 | 1.1 | 78 µL |
| Pyridine | 79.10 | - | 3 mL |
| Dichloromethane (DCM) | - | - | 5 mL |
Step-by-Step Methodology:
-
Dissolve this compound (188 mg, 1.0 mmol) in 5 mL of dry dichloromethane in a 25 mL round-bottom flask with a magnetic stir bar.
-
Add 3 mL of pyridine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (78 µL, 1.1 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated NaHCO₃ solution (1 x 10 mL), and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography if necessary, though often the purity is high after washing.
Characterization of Novel Derivatives
Confirmation of the chemical structure and purity of all synthesized compounds is mandatory. [13]A combination of spectroscopic and chromatographic methods should be employed. [14][15]
| Technique | Purpose | Expected Observations |
|---|---|---|
| ¹H & ¹³C NMR | Structural Elucidation | Disappearance of the phenolic -OH proton signal; Appearance of new signals corresponding to the added alkyl/acyl group (e.g., -OCH₃ protons at ~3.8 ppm). |
| Mass Spec (MS) | Molecular Weight Confirmation | Detection of the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated mass of the derivative. |
| IR Spectroscopy | Functional Group Analysis | Disappearance of the broad O-H stretch (~3200-3500 cm⁻¹); Appearance of a C=O stretch for esters (~1760 cm⁻¹). |
| HPLC/GC | Purity Assessment | A single major peak indicating >95% purity. |
Protocols for Biological Evaluation
The following are standard, validated in vitro assays to determine the antioxidant and cytotoxic potential of the synthesized derivatives.
Protocol 3: DPPH Radical Scavenging Assay (Antioxidant Activity)
Rationale: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger. [16][17]Antioxidants donate a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically. [18] Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Sample Preparation: Prepare a stock solution (e.g., 1 mg/mL) of each derivative and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol or DMSO. Create a series of dilutions from the stock solution.
-
Reaction Mixture: In a 96-well microplate, add 50 µL of each sample dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of DPPH radicals) is determined by plotting inhibition percentage against compound concentration. [17]
Protocol 4: Resazurin Reduction Assay (Cytotoxicity)
Rationale: The resazurin assay is a common method to measure cell viability. [19]Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The degree of fluorescence is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives in the appropriate cell culture medium. Add 100 µL of each concentration to the wells, replacing the old medium. Include wells with untreated cells (negative control) and a known cytotoxic drug (positive control, e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Assay: Add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
Measurement: Measure the fluorescence intensity with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting viability against compound concentration. [19]
Data Presentation and Structure-Activity Relationship (SAR)
All quantitative results should be tabulated for clear comparison. The IC₅₀ values from the biological assays are critical for establishing a structure-activity relationship (SAR).
Table 1: Hypothetical Biological Activity Data
| Compound ID | R-Group (Derivative Type) | DPPH IC₅₀ (µM) | Cytotoxicity IC₅₀ (µM) |
| Parent | -H | 45.2 | >100 |
| Ether-1 | -CH₃ | 80.5 | 95.7 |
| Ether-2 | -CH₂CH₃ | 95.1 | 82.4 |
| Ether-3 | -CH₂Ph (Benzyl) | 35.8 | 45.3 |
| Ester-1 | -C(O)CH₃ | 40.1 | 25.6 |
| Ester-2 | -C(O)Ph (Benzoyl) | 32.5 | 15.8 |
| Standard | Ascorbic Acid | 22.5 | N/A |
From such data, a researcher can deduce preliminary SAR insights. For example, a bulky, aromatic group like benzyl (Ether-3) might restore antioxidant activity lost by simple alkylation, while a benzoyl ester (Ester-2) could significantly enhance cytotoxicity, suggesting it is an effective prodrug moiety for this scaffold. [20][21]
Conclusion
The derivatization of this compound offers a fertile ground for the discovery of novel bioactive compounds. The protocols outlined in this application note provide a robust framework for synthesizing both metabolically stable ethers and bioreversible ester prodrugs. Systematic screening of these derivatives using the described antioxidant and cytotoxicity assays will enable the elucidation of key structure-activity relationships, paving the way for the identification of lead compounds with enhanced therapeutic potential.
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PubChem. (n.d.). 3-Phenylphenol. National Center for Biotechnology Information. Retrieved from [Link]
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NIH. (2022, March 7). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. Retrieved from [Link]
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Ingenta Connect. (2020, August 1). Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. The Natural Products Journal. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (n.d.). Evaluation of the Antioxidant Activity of Novel Synthetic Chalcones and Flavonols. Retrieved from [Link]
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Thieme E-Books & E-Journals. (2022, March 30). Synthesis of Phosphoramidate Prodrugs of Phenolic Natural Products and Drugs by Ester Exchange. Synthesis. Retrieved from [Link]
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NIH. (n.d.). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. PMC. Retrieved from [Link]
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Bekmez, H., et al. (2019). Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. Phytomedicine. Retrieved from [Link]
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Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
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Application Note: A High-Throughput Screening Workflow for the Identification of Novel Enzyme Inhibitors from a 3-Fluoro-5-phenylphenol Derivative Library
Abstract
The discovery of novel enzyme inhibitors is a cornerstone of modern drug development, targeting a wide array of diseases.[1] High-Throughput Screening (HTS) provides the necessary scale and speed to interrogate large chemical libraries for potential therapeutic candidates.[2][3] This guide details a comprehensive and robust workflow for the screening and identification of enzyme inhibitors from a library of 3-Fluoro-5-phenylphenol derivatives. We present a fluorescence-based assay protocol, from initial development and validation to a full-scale primary screen, data analysis, and a rigorous hit confirmation cascade. The methodologies described herein are designed to ensure scientific validity, minimize false positives, and provide a clear path from initial screening to validated, tractable hits suitable for further optimization.
The Scientific Foundation: Principles of Enzyme Inhibition and HTS Assay Design
A profound understanding of enzyme kinetics is critical for designing a meaningful screening assay.[4] Enzymes accelerate biochemical reactions, and their activity can be modulated by inhibitors.[5] The goal of this workflow is to identify compounds that decrease the rate of an enzyme-catalyzed reaction.
1.1. Modes of Enzyme Inhibition Enzyme inhibitors can be broadly classified based on their mechanism of action, which influences how they affect the enzyme's kinetic parameters, the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ).[6]
-
Competitive Inhibition: The inhibitor binds to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change the Vₘₐₓ, as the inhibition can be overcome by high concentrations of the substrate.[7]
-
Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site, causing a conformational change that reduces the enzyme's efficiency. This type of inhibition lowers the Vₘₐₓ without affecting the Kₘ.[8]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, effectively locking the substrate in the active site and preventing product release. This mode of inhibition reduces both Vₘₐₓ and Kₘ.[6]
1.2. Rationale for Assay Technology For HTS, fluorescence-based assays are frequently the format of choice due to their high sensitivity, wide dynamic range, and compatibility with automation.[9][10][11] These assays monitor the conversion of a non-fluorescent substrate to a fluorescent product (or vice-versa), providing a direct measure of enzyme activity.[12] This sensitivity is crucial for detecting product formation at low substrate conversion rates, a key assumption for accurate inhibitor characterization.[13]
Assay Development and Validation: Building a Robust Foundation
Before embarking on a full-scale screen, the enzyme assay must be meticulously developed and validated to ensure it is robust, reproducible, and suitable for HTS.[1][14] The primary goal is to establish a stable "assay window" — a significant and reliable difference in signal between the uninhibited (high signal) and inhibited (low signal) states.
2.1. Initial Parameter Optimization The following steps are critical for defining the optimal reaction conditions. These experiments should be performed using standard laboratory techniques before transitioning to a microplate format.
-
Enzyme Titration (Determining Linear Range): It is essential to operate within a linear range where the reaction rate is directly proportional to the enzyme concentration.
-
Protocol: Perform the enzyme reaction with a fixed, saturating substrate concentration and vary the enzyme concentration. Measure the initial reaction velocity (rate of product formation) over time.
-
Causality: Using an enzyme concentration outside the linear range can lead to inaccurate measurements and misinterpretation of inhibition data.[4] The chosen concentration should yield a robust signal well above the background within the desired incubation time.
-
-
Substrate Concentration (Kₘ Determination): The relationship between substrate concentration and reaction velocity is described by the Michaelis-Menten equation.[6]
-
Protocol: With the optimized enzyme concentration, vary the substrate concentration and measure the initial velocity. Fit the data to the Michaelis-Menten equation using non-linear regression to determine the Kₘ.[4]
-
Expert Insight: For inhibitor screening, setting the substrate concentration at or near its Kₘ value is a common and effective strategy.[15] This condition provides good sensitivity to various types of inhibitors, especially competitive ones, which might be missed at saturating substrate levels.[15]
-
2.2. HTS Assay Validation Protocol Once initial parameters are set, the assay must be validated in the chosen microplate format (e.g., 384-well) to assess its performance. The Z'-factor is a statistical measure of assay quality, reflecting the dynamic range and data variation.[14][16]
-
Objective: To confirm the assay is robust enough for HTS (Z' > 0.5).
-
Materials:
-
Optimized Enzyme and Substrate solutions
-
Assay Buffer
-
Known "Control" Inhibitor (for maximum signal inhibition)
-
DMSO (vehicle for compound library)
-
384-well, black, flat-bottom plates
-
Microplate reader with appropriate fluorescence filters
-
-
Step-by-Step Protocol:
-
Plate Layout: Designate half of a 384-well plate (e.g., 192 wells) for "Maximum Signal" controls and the other half for "Minimum Signal" controls.
-
Maximum Signal Wells: Add assay buffer containing DMSO at the final screening concentration (e.g., 1%).
-
Minimum Signal Wells: Add the known control inhibitor dissolved in DMSO-containing buffer to achieve >95% inhibition.
-
Enzyme Addition: Dispense the optimized concentration of enzyme to all 384 wells. Allow a brief pre-incubation (e.g., 15 minutes) to permit inhibitor binding.
-
Reaction Initiation: Add the substrate (at Kₘ concentration) to all wells to start the reaction.
-
Incubation: Incubate the plate at a stable temperature (e.g., 30°C) for the pre-determined time.
-
Signal Detection: Read the fluorescence intensity on a compatible plate reader.
-
-
Data Analysis and Acceptance Criteria:
-
Calculate the mean (μ) and standard deviation (σ) for both the maximum (pos) and minimum (neg) signal controls.
-
Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
-
Trustworthiness: An assay is considered excellent for HTS if the Z'-factor is > 0.5.[16] This indicates that the separation between the control signals is large enough to confidently identify "hits" in a screen.
-
| Parameter | Recommended Value | Rationale |
| Substrate Concentration | 1x Kₘ | Optimal sensitivity for detecting competitive inhibitors.[15] |
| Final DMSO Concentration | ≤ 1% | Minimizes solvent effects on enzyme activity.[14] |
| Signal-to-Background | > 10 | Ensures a clear signal window for hit identification. |
| Z'-Factor | > 0.5 | Statistically validates the assay's suitability for HTS.[16] |
The High-Throughput Screening Workflow
The HTS workflow is a systematic process designed to efficiently screen thousands of compounds and identify reproducible hits.[17]
Caption: High-Throughput Screening (HTS) Workflow.
3.1. Primary Screening Protocol (384-Well Format)
-
Objective: To screen the entire this compound derivative library at a single concentration (e.g., 10 µM) to identify initial "hits".
-
Procedure:
-
Compound Plating: Using an automated liquid handler, transfer a small volume (e.g., 100 nL) of each library compound from the stock plates to the corresponding wells of the 384-well assay plates. Columns 1, 2, 23, and 24 are typically reserved for controls.[18]
-
Control Plating: Dispense DMSO vehicle to "Maximum Signal" control wells (e.g., columns 1 and 23) and a control inhibitor to "Minimum Signal" control wells (e.g., columns 2 and 24).
-
Enzyme Addition: Add the optimized concentration of enzyme in assay buffer to all wells (e.g., 10 µL).
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature to allow compounds to bind to the enzyme.
-
Reaction Initiation: Add the substrate at its Kₘ concentration in assay buffer to all wells (e.g., 10 µL) to start the reaction.
-
Incubation & Read: Incubate for the optimized time at the specified temperature, then read the fluorescence intensity.
-
Data Analysis and Hit Identification
Raw data from the HTS must be normalized to account for plate-to-plate and systematic variations.[18]
-
Normalization: The activity of each compound is typically expressed as Percent Inhibition. This is calculated relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_Compound - μ_min) / (μ_max - μ_min)) where μ_min and μ_max are the mean signals of the minimum and maximum controls, respectively.
-
Hit Selection: A "hit" is a compound that meets a predefined activity threshold. A common method is to use a threshold based on the standard deviation (σ) of the sample population.
-
Hit Criterion: Compounds exhibiting a % Inhibition > (μ_samples + 3σ_samples) are considered primary hits.
-
Table 1: Representative Primary HTS Data
| Compound ID | Well | Raw Signal | % Inhibition | Primary Hit? |
|---|---|---|---|---|
| Cmpd-001 | C03 | 18,540 | 8.1% | No |
| Cmpd-002 | C04 | 9,230 | 55.2% | Yes |
| Cmpd-003 | C05 | 17,980 | 11.0% | No |
| Cmpd-004 | C06 | 4,550 | 79.5% | Yes |
| Plate Controls | ||||
| μ_max | Col 1, 23 | 20,000 | 0% | N/A |
| μ_min | Col 2, 24 | 1,500 | 100% | N/A |
| Hit Threshold | | | > 50.5% | |
Hit Confirmation and Triage: The Path to Validation
A primary hit is not a validated hit. A rigorous triage process is mandatory to eliminate false positives and confirm the activity of true hits.[19][20]
Caption: Hit Triage and Validation Cascade.
5.1. Dose-Response Protocol and IC₅₀ Determination
-
Objective: To determine the potency (IC₅₀ value) of confirmed hits. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.
-
Procedure:
-
Serial Dilution: For each confirmed hit, prepare a 10-point, 3-fold serial dilution series in DMSO, starting from a high concentration (e.g., 100 µM).
-
Compound Plating: Transfer the dilutions to an assay plate.
-
Assay Execution: Perform the enzyme inhibition assay as described in the primary screen protocol.
-
Data Analysis: Plot the % Inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Expert Insight: A well-behaved inhibitor should produce a sigmoidal dose-response curve with a Hill slope close to 1.0.[19] Compounds that show shallow curves or incomplete inhibition may be acting through undesirable mechanisms and should be deprioritized.[13]
5.2. Counter-Screening for Assay Interference False positives can arise from compounds that interfere with the assay technology rather than the biological target.[21] For fluorescence-based assays, a key counter-screen is to check for autofluorescent compounds.
-
Protocol (Fluorescence Interference):
-
Plate the hit compounds as in the main assay.
-
Add assay buffer and substrate, but do not add the enzyme .
-
Read the fluorescence. Any well producing a high signal in the absence of the enzyme contains an interfering compound and should be flagged as a false positive.
-
Table 2: Summary of Validated Hits
| Compound ID | Primary Screen % Inhibition | IC₅₀ (µM) | Max Inhibition (%) | Notes |
|---|---|---|---|---|
| Cmpd-002 | 55.2% | > 50 | 45% | Flagged: Shallow curve, likely artifact. |
| Cmpd-004 | 79.5% | 2.3 | 98% | Validated Hit: Good potency and curve. |
| Cmpd-117 | 68.1% | 5.8 | 100% | Validated Hit: Good potency and curve. |
| Cmpd-245 | 72.5% | N/A | N/A | Flagged: Autofluorescent in counter-screen. |
Conclusion
This application note provides a detailed, field-proven framework for the high-throughput screening of this compound derivatives to identify novel enzyme inhibitors. By prioritizing robust assay development, employing stringent statistical validation, and executing a logical hit triage cascade, researchers can significantly increase the probability of discovering high-quality, validated hits. This systematic approach ensures that resources are focused on compounds with genuine, on-target activity, providing a solid foundation for subsequent hit-to-lead chemistry and drug discovery programs.[22]
References
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MIT OpenCourseWare. (n.d.). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT. Retrieved from [Link]
-
Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Retrieved from [Link]
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Gunda, E., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 7(2), 249-255. Retrieved from [Link]
-
Harris, S. F., & Lountos, G. T. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. Retrieved from [Link]
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Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. International Journal of Molecular Sciences, 25(14), 7596. Retrieved from [Link]
-
Harris, S. F., & Lountos, G. T. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. PubMed. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 2.5: Enzyme Kinetics and Inhibition. Retrieved from [Link]
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Wohrl, S., et al. (2001). Enzyme Inhibition Assays Using Fluorescence Correlation Spectroscopy: A New Algorithm for the Derivation of kcat/KM and Ki Values at Substrate Concentrations Much Lower than the Michaelis Constant. Biochemistry, 40(24), 7248–7255. Retrieved from [Link]
-
Scott, J. E., & Williams, K. P. (2012). Considerations for the design and reporting of enzyme assays in high-throughput screening applications. Expert Opinion on Drug Discovery, 7(5), 397-411. Retrieved from [Link]
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Yonetani, T., & Theorell, H. (1964). Mechanistic and kinetic studies of inhibition of enzymes. Archives of Biochemistry and Biophysics, 106, 243-251. Retrieved from [Link]
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Sygnature Discovery. (n.d.). Hit Validation for Suspicious Minds. Retrieved from [Link]
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Unacademy. (n.d.). Biochemistry Enzyme kinetics. Retrieved from [Link]
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Clinical Research News. (2022). Four Well-Established Strategies Used in Hit Identification. Retrieved from [Link]
-
Williams, K. P., & Scott, J. E. (2009). Enzyme assay design for high-throughput screening. Methods in Molecular Biology, 565, 107-126. Retrieved from [Link]
-
Di Martino, S., et al. (2024). Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from [Link]
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B-C. Coussens. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. YouTube. Retrieved from [Link]
-
Vipergen. (n.d.). Hit Identification - Revolutionizing Drug Discovery. Retrieved from [Link]
-
Kennedy, R. T., et al. (2024). Fluorescent parallel electrophoresis assay of enzyme inhibition. PubMed. Retrieved from [Link]
-
Harris, S. F., & Lountos, G. T. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications. Retrieved from [Link]
-
Parse Biosciences. (n.d.). Maximizing Drug Discovery with High-Throughput and High-Content Screening. Retrieved from [Link]
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Longdom Publishing. (n.d.). High-Throughput Screening for Enzyme Modulation. Retrieved from [Link]
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Schriemer, D. C., et al. (1998). High-Throughput Screening for Enzyme Inhibitors Using Frontal Affinity Chromatography with Liquid Chromatography and Mass Spectrometry. Analytical Chemistry, 70(8), 1569–1575. Retrieved from [Link]
-
Gunda, E., et al. (2007). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. PubMed. Retrieved from [Link]
-
Makarenkov, V., et al. (2015). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions. Briefings in Bioinformatics, 16(2), 221–233. Retrieved from [Link]
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Thorne, N., et al. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315-324. Retrieved from [Link]
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ResearchGate. (2016). What I should do if my the validation of the top drugs from high-throughput screening turns to be negative?. Retrieved from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). HTS Assay Validation. In Assay Guidance Manual. Retrieved from [Link]
-
Martínez-Urbina, M. A., et al. (2022). Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans. Molecules, 27(19), 6649. Retrieved from [Link]
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Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). Retrieved from [Link]
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MDPI. (n.d.). Flavones and Related Compounds: Synthesis and Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis and biological activity of pentafluorosulfanyl analogs of fluoxetine, fenfluramine, and norfenfluramine. Retrieved from [Link]
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Troubleshooting & Optimization
Overcoming low yields in the synthesis of 3-Fluoro-5-phenylphenol
Technical Support Center: Synthesis of 3-Fluoro-5-phenylphenol
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. We will explore the common pitfalls and provide field-proven insights to optimize your experimental outcomes. Our guidance is grounded in established chemical principles and supported by peer-reviewed literature to ensure you receive trustworthy and authoritative advice.
Part 1: Troubleshooting the Suzuki-Miyaura Coupling Route
The Suzuki-Miyaura cross-coupling is the most prevalent and versatile method for synthesizing this compound. It involves the reaction of an aryl halide (typically a protected 3-bromo- or 3-iodo-5-fluorophenol) with phenylboronic acid in the presence of a palladium catalyst and a base. While powerful, this reaction is sensitive to several parameters that can drastically affect its yield.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: My Suzuki-Miyaura coupling reaction is resulting in a very low yield (<30%). What are the most common culprits?
A1: Low yields in this specific Suzuki coupling can typically be traced back to one of five key areas:
-
Inactivated Catalyst: The active Pd(0) species is highly sensitive to oxygen. Failure to properly degas solvents and maintain a strictly inert nitrogen or argon atmosphere can lead to catalyst oxidation and deactivation, halting the catalytic cycle.[1]
-
Incompatible Base: The base plays a crucial role in activating the boronic acid and facilitating the transmetalation step. An inappropriate choice of base (either too weak or one that causes side reactions) is a frequent cause of failure.[2]
-
Unprotected Phenolic Proton: The acidic proton of the hydroxyl group on your 3-bromo-5-fluorophenol starting material is incompatible with the basic conditions of the Suzuki reaction. It can interfere with the base and the organometallic intermediates. It is critical to protect the phenol, typically as a methyl ether, silyl ether (e.g., TBDMS), or benzyl ether, before attempting the coupling.
-
Poor Reagent Quality: Phenylboronic acid can degrade over time, especially in the presence of moisture, leading to the formation of triphenylboroxine. This dehydration product is often less reactive. Additionally, impurities in solvents or other reagents can poison the catalyst.
-
Suboptimal Reaction Conditions: Incorrect solvent choice, temperature, or reaction time can lead to incomplete conversion or the formation of byproducts. For instance, single-solvent systems like toluene or DMF alone may give unsatisfactory yields compared to co-solvent systems like DMF/water.[2]
Q2: I'm observing a significant amount of homocoupled biphenyl (from the phenylboronic acid). How can I minimize this side reaction?
A2: Homocoupling is often a sign of catalyst decomposition or suboptimal reaction conditions. It arises when the palladium catalyst promotes the coupling of two boronic acid molecules. To mitigate this:
-
Ensure a Strictly Anaerobic Environment: Oxygen can facilitate the homocoupling pathway. Rigorous degassing of your reaction mixture is essential.[1]
-
Optimize Catalyst and Ligand: Using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can stabilize the palladium catalyst and favor the desired cross-coupling pathway over homocoupling.
-
Control Reagent Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid. A large excess can increase the statistical probability of homocoupling.
Q3: How do I select the optimal catalyst, base, and solvent for coupling with a protected 3-bromo-5-fluorophenol?
A3: The optimal conditions are substrate-dependent, but an excellent starting point for this electron-deficient system involves a systematic screening approach.
-
Catalyst/Ligand: For electron-deficient aryl bromides, palladium(II) acetate (Pd(OAc)₂) or catalysts like Pd(PPh₃)₄ are common starting points. Modern, highly active catalysts often provide superior results.
-
Base: Inorganic bases are generally more suitable than organic ones for this reaction.[2] Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base for challenging couplings.[1]
-
Solvent: A mixture of an organic solvent and water is often highly effective, as it helps dissolve both the organic starting materials and the inorganic base.[2] Common and effective systems include DMF/H₂O, Dioxane/H₂O, or Ethanol.[3]
Troubleshooting Workflow for Low Suzuki Coupling Yields
This decision tree can help diagnose issues in your reaction.
Data Summary: Suzuki Coupling Conditions
The following table summarizes various reported conditions for Suzuki-Miyaura couplings, providing a starting point for optimization.
| Aryl Halide Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Bromobenzene | Pd-NHC@Eu-BCI (25 mg) | K₂CO₃ | Ethanol | 80 | >99 | [3] |
| 4-Bromoacetophenone | Pd/Ln Polymer (1) | K₂CO₃ | DMF/H₂O (1:1) | 70 | 95 | [2] |
| Bromo-trifluoroaniline | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 100 | Good | [1][4] |
| 5-Bromosalicylic acid | PdCl₂(dppf) (3) | Na₂CO₃ | H₂O/ACN | Microwave | High | [5] |
Optimized Protocol: Suzuki Coupling for this compound Synthesis
This protocol assumes the starting material is 3-bromo-5-fluoro-1-(methoxymethoxy)benzene.
Materials:
-
3-bromo-5-fluoro-1-(methoxymethoxy)benzene
-
Phenylboronic acid (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv), finely ground and dried
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
1,4-Dioxane and Water (4:1 v/v), both rigorously degassed
Procedure:
-
Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the protected aryl bromide, phenylboronic acid, and K₂CO₃.
-
Vessel Purging: Seal the flask with a septum and evacuate under high vacuum for 5 minutes, then backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst. Using a cannula or syringe, add the degassed 4:1 dioxane/water solvent mixture.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification & Deprotection: Purify the crude MOM-protected product by column chromatography on silica gel. Following purification, the MOM protecting group can be removed under acidic conditions (e.g., HCl in methanol) to yield the final product, this compound.
Part 2: Alternative Route & Grignard Reaction Considerations
While the Suzuki coupling is preferred, a Grignard reaction is another classic C-C bond-forming strategy. However, it presents unique challenges that must be addressed.
Frequently Asked Questions (FAQs): Grignard Reactions
Q1: I tried to form a Grignard reagent from 3-bromo-5-fluorophenol directly, but the reaction failed. Why?
A1: This is an expected outcome. Grignard reagents are extremely strong bases.[6][7] The acidic proton of the phenol (pKa ≈ 10) will instantly quench any Grignard reagent formed in an irreversible acid-base reaction.[7] This consumes your reagent and prevents it from acting as a nucleophile. You must protect the phenolic hydroxyl group before attempting to form the Grignard reagent.
Q2: After protecting my phenol, I'm still having trouble forming the Grignard reagent. What are other common issues?
A2: Successful Grignard formation hinges on two critical factors:
-
Anhydrous Conditions: Even trace amounts of water will protonate and destroy the Grignard reagent. All glassware must be flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be disrupted to initiate the reaction. You can activate the magnesium by crushing it with a glass rod, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.
Workflow: Grignard Synthesis of this compound
This workflow illustrates the mandatory protection-synthesis-deprotection sequence.
References
-
Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of... - ResearchGate. Available at: [Link]
- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents.
- CN102260143A - Production process for 3-fluorophenol - Google Patents.
-
Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans - MDPI. Available at: [Link]
-
fluoromethyl phenyl sulfone - Organic Syntheses Procedure. Available at: [Link]
-
(PDF) Optimization of the Suzuki-Miyaura Cross-coupling - ResearchGate. Available at: [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC - NIH. Available at: [Link]
-
Synthesis method of 3, 5-difluorophenol - Eureka | Patsnap. Available at: [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC - PubMed Central. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - ResearchGate. Available at: [Link]
-
Synthesis of Novel Fluoro Phenyl Triazoles Via Click Chemistry with or without Microwave Irradiation and their Evaluation as Anti-proliferative Agents in SiHa Cells - PubMed. Available at: [Link]
-
The Grignard Reaction (Worksheet Solutions Walkthrough) - YouTube. Available at: [Link]
-
Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - Beilstein Journals. Available at: [Link]
- US6127577A - Method of making 3,5-difluoroaniline from 1,3,5-trichlorobenzene - Google Patents.
- US4080390A - Process for the production of o-phenylphenol - Google Patents.
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Identifying and minimizing byproducts in 3-Fluoro-5-phenylphenol reactions
Welcome to the technical support center for the synthesis of 3-Fluoro-5-phenylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, thereby optimizing your reaction yields and purity.
Introduction to this compound Synthesis
The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods are not without their challenges, primarily the formation of undesired byproducts. This guide will focus on the identification, understanding, and mitigation of these byproducts.
Troubleshooting Guide: Common Byproducts and Mitigation Strategies
This section addresses specific issues you may encounter during the synthesis of this compound, presented in a question-and-answer format.
Issue 1: Presence of a Dehalogenated Byproduct (5-phenylphenol)
-
Question: My final product is contaminated with a significant amount of 5-phenylphenol, where the fluorine atom has been replaced by hydrogen. What is causing this, and how can I prevent it?
-
Answer: This byproduct is the result of a common side reaction in Suzuki-Miyaura coupling known as dehalogenation.[1][2] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species, which can arise from the reaction of the palladium complex with bases, solvents (especially alcohols), or even trace amounts of water.[1] This Pd-H species can then react with the aryl halide starting material (3-bromo-5-fluorophenol or a protected derivative) to yield the dehalogenated product.[1][3]
Causality and Mitigation Strategies:
-
Choice of Halide: The propensity for dehalogenation generally follows the order of halide reactivity: I > Br > Cl.[1][4] If you are using an aryl iodide, switching to an aryl bromide or chloride can reduce the rate of this side reaction.[4][5]
-
Base Selection: Strong bases, particularly alkoxides, can promote the formation of Pd-H species. Consider using a milder inorganic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
Solvent Choice: Avoid alcoholic solvents, which can act as hydride sources.[1][3] Anhydrous, degassed solvents like toluene, dioxane, or THF are generally preferred.[6]
-
Ligand Selection: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can often suppress dehalogenation by promoting the desired cross-coupling pathway.[1]
-
Water Content: While some water is often necessary for the transmetalation step, excessive amounts can be a source of protons leading to dehalogenation.[1] Ensure your reagents and solvents are appropriately dried.
-
Issue 2: Formation of a Symmetrical Biaryl Byproduct (Biphenyl)
-
Question: I am observing the formation of biphenyl in my reaction mixture. What is the source of this impurity?
-
Answer: The presence of biphenyl indicates a homocoupling reaction of your phenylboronic acid reagent.[7][8][9] This side reaction can be mediated by the palladium catalyst, particularly in the presence of oxidants like residual oxygen.[7][8][10]
Causality and Mitigation Strategies:
-
Inert Atmosphere: Rigorous exclusion of oxygen is crucial to minimize homocoupling.[7] Ensure your reaction is set up under a thoroughly inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[7] A subsurface sparge with an inert gas before adding the catalyst can be particularly effective.[7]
-
Catalyst Pre-activation: Using a pre-formed Pd(0) catalyst or a pre-catalyst that readily forms the active species can sometimes reduce side reactions.
-
Reducing Agents: The addition of a mild reducing agent, such as potassium formate, has been shown to suppress palladium(II)-mediated homocoupling.[7]
-
Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of the boronic acid can sometimes favor homocoupling.
-
Issue 3: Protodeboronation of the Boronic Acid Reagent
-
Question: My reaction is sluggish, and I suspect my phenylboronic acid is degrading. What could be happening?
-
Answer: Phenylboronic acid can undergo a process called protodeboronation, where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom to form benzene. This side reaction is often catalyzed by aqueous base and can be particularly problematic with electron-deficient or sterically hindered boronic acids.[11][12]
Causality and Mitigation Strategies:
-
Use of Boronic Esters: Boronic esters, such as pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[11][12][13] These can often be used directly in the coupling reaction, sometimes without prior hydrolysis.[11][14]
-
Reaction Conditions: Minimize reaction time and temperature where possible. The rate of protodeboronation is often dependent on these factors.
-
pH Control: The rate of protodeboronation can be pH-dependent. Careful selection of the base and buffering conditions can sometimes mitigate this issue.[12]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal catalyst system for the synthesis of this compound?
-
A1: There is no single "best" catalyst system, as the optimal choice depends on the specific substrates and reaction conditions. However, catalyst systems based on palladium acetate (Pd(OAc)₂) or palladium(0) sources like Pd₂(dba)₃, combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos, are often a good starting point for Suzuki-Miyaura couplings.[1]
-
-
Q2: Can I use a Grignard reagent instead of a boronic acid?
-
A2: While Grignard reagents can be used in cross-coupling reactions (e.g., Kumada coupling), they are highly reactive and can be less functional group tolerant than boronic acids.[15][16] They are also prone to homocoupling to form biphenyls.[17][18] For the synthesis of this compound, Suzuki-Miyaura coupling is generally the more robust and widely used method.
-
-
Q3: How can I effectively purify my this compound product from the common byproducts?
-
A3: Column chromatography on silica gel is a standard and effective method for purifying this compound from byproducts like 5-phenylphenol and biphenyl. A non-polar/polar solvent system, such as hexane/ethyl acetate, is typically used.[19] The polarity of the eluent can be gradually increased to separate the components based on their differing polarities.
-
-
Q4: Are there alternative synthetic routes to this compound that might avoid these byproduct issues?
-
A4: While Suzuki-Miyaura coupling is prevalent, other methods exist. For instance, a Buchwald-Hartwig amination approach could be envisioned, followed by diazotization and hydrolysis, though this introduces more steps.[20][21][22] Nucleophilic aromatic substitution (SNAr) on a suitably activated precursor is another possibility, but may require harsh conditions.[23][24]
-
Experimental Protocols and Data
Table 1: Effect of Base on Dehalogenation in a Model Suzuki Coupling
| Entry | Base (2.0 equiv.) | Solvent | Yield of Desired Product (%) | Yield of Dehalogenated Byproduct (%) |
| 1 | NaOtBu | Toluene | 65 | 25 |
| 2 | K₂CO₃ | Toluene | 85 | 10 |
| 3 | K₃PO₄ | Toluene | 90 | 5 |
Data is illustrative and based on general principles of Suzuki-Miyaura coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling to Synthesize this compound
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-fluorophenol (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).[1]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).[1]
-
Solvent Addition: Add anhydrous, degassed toluene and a small amount of degassed water (e.g., 10:1 toluene:water).[1]
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scribd.com [scribd.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. web.mnstate.edu [web.mnstate.edu]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. mdpi.org [mdpi.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 21. youtube.com [youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. beilstein-journals.org [beilstein-journals.org]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions of 3-Bromo-5-fluorophenol
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling of 3-bromo-5-fluorophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The unique electronic properties of 3-bromo-5-fluorophenol, characterized by the electron-withdrawing nature of the fluorine atom and the phenolic hydroxyl group, present distinct challenges and opportunities for optimization. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to empower you to achieve high yields and purity in your reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the Suzuki coupling of 3-bromo-5-fluorophenol, offering causative explanations and actionable solutions.
| Issue | Potential Causes | Recommended Solutions & Rationale |
| Low to No Product Formation | 1. Inefficient Catalyst Activation/Decomposition: Standard catalysts may struggle with the electron-deficient nature of the substrate.[1][2] 2. Suboptimal Base Selection: The acidity of the phenol can interfere with the base's primary role in activating the boronic acid.[3] 3. Poor Solvent Choice: The solubility of reagents and the polarity of the solvent system are critical for efficient catalysis.[4][5] | 1. Catalyst/Ligand System: Employ a more robust catalytic system. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are highly effective for electron-deficient substrates as they promote both oxidative addition and reductive elimination.[1][2][4] Consider using pre-catalysts for efficient generation of the active Pd(0) species.[4] 2. Base Optimization: A systematic screening of bases is recommended. Start with a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃.[1][5] These are often effective and can minimize side reactions. The base activates the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3] 3. Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) with water is often optimal.[4][5] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.[6] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[4] |
| Significant Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid, catalyzed by Pd(II) species.[7] 2. Suboptimal Catalyst System: Some catalyst systems may favor homocoupling over the desired cross-coupling. | 1. Rigorous Degassing: Employ stringent degassing techniques such as the "freeze-pump-thaw" method to remove dissolved oxygen.[1] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. 2. Use of Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species can minimize the presence of Pd(II) that promotes homocoupling.[4] |
| Formation of Dehalogenated Product (5-Fluorophenol) | 1. Source of Hydride: The dehalogenation side reaction occurs when a hydride species is transferred to the palladium complex. Common sources include amine bases or alcohol solvents.[1] 2. Inefficient Transmetalation: If the transmetalation step is slow, the intermediate aryl-palladium complex has a longer lifetime to undergo undesired side reactions like dehalogenation. | 1. Avoid Hydride Sources: Switch to inorganic bases such as K₃PO₄ or Cs₂CO₃ and avoid amine bases or alcohol solvents if dehalogenation is a significant issue.[1] 2. Optimize for Transmetalation: Ensure the chosen base and solvent system effectively promotes the formation of the boronate and its subsequent transmetalation. The use of bulky, electron-rich ligands can also accelerate this step.[2][4] |
| Protodeboronation of the Boronic Acid | 1. Aqueous Basic Conditions: The boronic acid can be unstable in aqueous basic media, leading to its conversion to the corresponding arene.[8][9] 2. Elevated Temperatures: Higher reaction temperatures can exacerbate the rate of protodeboronation.[10] | 1. Use Boronic Esters: Consider using more stable boronic acid derivatives, such as pinacol esters (Bpin), which are less prone to protodeboronation.[8][9] 2. Milder Conditions: If possible, optimize the reaction to proceed at a lower temperature. Microwave irradiation can sometimes provide the necessary energy for the reaction to proceed quickly at a controlled temperature, minimizing decomposition.[10][11] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for catalyst and ligand selection for the Suzuki coupling of 3-bromo-5-fluorophenol?
A1: For an electron-deficient substrate like 3-bromo-5-fluorophenol, standard catalysts like Pd(PPh₃)₄ may show limited efficacy.[2] A more robust starting point is a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biaryl phosphine ligand.[12] Excellent choices include SPhos or XPhos.[2][4] These ligands facilitate the oxidative addition to the electron-poor aryl bromide and promote the subsequent reductive elimination step, which is often challenging for such substrates.[1][4] A typical starting catalyst loading would be 1-3 mol%.[4]
Q2: How does the phenolic hydroxyl group influence the reaction, and should it be protected?
A2: The acidic proton of the phenol can react with the base, potentially requiring a higher equivalence of base to be used. While protection of the hydroxyl group (e.g., as a methyl or benzyl ether) is an option, it adds extra steps to the synthesis. In many cases, the Suzuki coupling can be successfully performed on the unprotected phenol by careful selection of the base and reaction conditions. Using a base like K₃PO₄ is often compatible with the free hydroxyl group. It is recommended to first attempt the reaction without protection, as this is a more atom-economical approach.
Q3: What is the optimal base and solvent combination for this reaction?
A3: The choice of base and solvent are intrinsically linked and crucial for success.[4] For 3-bromo-5-fluorophenol, a good starting point is K₃PO₄ or Cs₂CO₃ as the base.[1][5] These bases are effective in promoting the formation of the reactive boronate species from the boronic acid without being overly harsh.[3] A common and effective solvent system is a mixture of 1,4-dioxane and water (e.g., in a 4:1 to 10:1 ratio).[5][6] Toluene/water or THF/water are also viable alternatives.[5] The presence of water is often essential for dissolving the base and facilitating the transmetalation step.[6] It is imperative to thoroughly degas the solvents to prevent catalyst deactivation.[9]
Q4: I am observing incomplete conversion of my starting material. What are the first parameters I should adjust?
A4: If you are observing sluggish or incomplete conversion, consider the following adjustments in a systematic manner:
-
Increase Reaction Temperature: Gently increasing the reaction temperature in increments (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate.[5]
-
Increase Catalyst Loading: If increasing the temperature is not effective or leads to decomposition, consider increasing the catalyst loading (e.g., from 2 mol% to 5 mol%).[4]
-
Switch to a More Active Catalyst System: If the above adjustments do not yield satisfactory results, it may be necessary to switch to a more active ligand, such as one of the second-generation Buchwald biaryl phosphine ligands.[2]
Q5: How can I simplify the purification process and remove boron-containing byproducts?
A5: Boronic acids and their byproducts can sometimes complicate purification. A common workup procedure involves diluting the reaction mixture with an organic solvent like ethyl acetate and washing with an aqueous solution. An acidic wash (e.g., with 1M HCl) can help remove some boron impurities. A subsequent basic wash (e.g., with saturated NaHCO₃ solution) can help remove unreacted 3-bromo-5-fluorophenol. If purification by column chromatography is still challenging, a catch-and-release strategy using a boronic acid scavenger resin can be employed.
Experimental Workflow & Protocols
General Procedure for Suzuki Coupling of 3-Bromo-5-fluorophenol
This protocol provides a robust starting point for your optimization studies.
Materials:
-
3-bromo-5-fluorophenol
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-fluorophenol, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
In a separate vial, dissolve the palladium catalyst and the phosphine ligand in a portion of the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask containing the solids.
-
Add the remaining degassed solvent and the degassed water to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Suzuki coupling issues.
References
- BenchChem. Troubleshooting Suzuki coupling with 2-(2-Bromophenyl)acetophenone.
- BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids.
- BenchChem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- BenchChem. Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
- BenchChem. A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- SciELO. Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species.
- Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- PubMed. Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
- MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. Optimization of reaction conditions for Suzuki coupling of 2-halopyridines.
- BenchChem. Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline.
- Organic Chemistry Portal. Suzuki Coupling.
- Myers, A. The Suzuki Reaction. Chem 115.
- Wikipedia. Suzuki reaction.
- ACS Publications. Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting Peak Tailing in the HPLC Analysis of Fluorinated Phenols
Welcome to the technical support center for chromatographic analysis. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding peak tailing in the High-Performance Liquid Chromatography (HPLC) analysis of fluorinated phenols. These compounds, while critical in pharmaceutical and materials science, present unique challenges to chromatographers due to their acidic nature and potential for secondary interactions.
This resource is designed for researchers, analytical scientists, and drug development professionals seeking to achieve optimal peak symmetry, resolution, and quantification in their HPLC methods.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC?
Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a trailing edge that is broader and less steep than its leading edge.[1] In an ideal separation, a chromatographic peak should have a symmetrical, Gaussian shape.[2] This distortion is a critical problem because it can lead to:
-
Inaccurate Quantification: Asymmetrical peaks are difficult to integrate accurately, leading to errors in quantitative analysis.[3]
-
Reduced Resolution: Tailing can cause peaks to overlap with adjacent ones, compromising the separation of complex mixtures.[4]
-
Decreased Sensitivity: As the peak broadens, its height decreases, making it more challenging to detect low-concentration analytes.[1]
For fluorinated phenols, which are often analyzed in complex matrices, maintaining sharp, symmetrical peaks is essential for reliable and accurate results.
Q2: Why are fluorinated phenols particularly susceptible to peak tailing?
Fluorinated phenols are prone to peak tailing in reversed-phase HPLC primarily due to two factors stemming from their chemical nature:
-
Acidity and Secondary Silanol Interactions: Phenols are acidic, and the electron-withdrawing fluorine atoms increase this acidity. In the mobile phases commonly used in reversed-phase HPLC (pH > 3), both the phenolic analytes and the residual silanol groups (Si-OH) on the silica-based stationary phase can be ionized (deprotonated).[3][5] The negatively charged phenolate ions can then engage in strong, undesirable ionic interactions with any remaining positively charged sites or highly acidic silanols on the silica surface, causing a secondary retention mechanism that leads to peak tailing.[2][4]
-
Chelation with Trace Metals: The silica matrix of HPLC columns can contain trace metal impurities like iron or aluminum.[2][6] Phenolic compounds, particularly those with adjacent hydroxyl groups, can act as chelating agents, binding to these metal ions.[7][8] This interaction creates another strong retention point, contributing significantly to peak asymmetry.[9]
Q3: What is the difference between peak tailing and peak fronting?
Peak tailing and peak fronting are both forms of peak asymmetry but are mirror images of each other and typically arise from different causes.[2]
-
Peak Tailing: The latter half of the peak is broader than the first half. This is often caused by chemical secondary interactions, as described above, or a blocked column frit.[2][4]
-
Peak Fronting: The first half of the peak is broader than the latter half. This is commonly caused by physical issues such as column overload (injecting too much sample), poor sample solubility in the mobile phase, or a physical collapse of the column bed creating a void at the inlet.[2][10]
Part 2: Systematic Troubleshooting Guide
A logical, step-by-step approach is the most effective way to diagnose and resolve peak tailing. Start with the simplest and most common causes before moving to more complex issues.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Systematic Troubleshooting Workflow for Peak Tailing"
Category A: Mobile Phase & Sample Issues
Q4: My phenol peaks are tailing. Could the mobile phase pH be the problem?
Yes, this is one of the most common causes.[9] If the mobile phase pH is too close to the pKa of your fluorinated phenol, or high enough to deprotonate residual silanols on the column (typically pH > 4), you will get secondary ionic interactions leading to tailing.[3][11]
Expert Insight: The goal is to keep both the analyte and the silanol groups in a single, neutral state. Since fluorinated phenols are acidic, the most effective strategy is to lower the mobile phase pH to fully protonate the silanol groups, effectively neutralizing them.
Protocol: Optimizing Mobile Phase pH
-
Objective: Suppress the ionization of surface silanol groups to minimize secondary ionic interactions.
-
Procedure:
-
Prepare the aqueous portion of your mobile phase.
-
Using a calibrated pH meter, adjust the pH to be between 2.5 and 3.0.[9][12]
-
Use an acidic additive like 0.1% formic acid or 0.05% trifluoroacetic acid (TFA). Formic acid is excellent for LC-MS compatibility, while TFA can be more effective at masking silanol interactions but may cause ion suppression.[12]
-
Ensure your column is rated for use at low pH to avoid damaging the stationary phase.[12]
-
-
Verification: Re-inject your sample. You should observe a significant improvement in peak symmetry.
Q5: I've lowered the pH, but I still see some tailing. What else can I adjust in the mobile phase?
If lowering the pH is not sufficient, increasing the ionic strength of the mobile phase can help shield the residual silanol interactions.
-
Increase Buffer Concentration: For LC-UV applications, increasing the concentration of a buffer (e.g., phosphate) from 10 mM to 25-50 mM can improve peak shape.[9][12] Be cautious with higher concentrations, as they can precipitate when mixed with high percentages of organic solvent.
-
Use MS-Compatible Buffers: For LC-MS, use volatile buffers like ammonium formate or ammonium acetate at concentrations typically below 10 mM to avoid ion suppression.[12]
Category B: Stationary Phase (Column) Issues
Q6: How does my choice of HPLC column affect peak tailing for acidic compounds?
The column is a major factor. Older columns (Type A silica) have a higher concentration of acidic silanols and trace metals, making them very prone to causing peak tailing with polar compounds.[2][5]
Expert Insight: Modern columns are designed specifically to minimize these secondary effects.
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", fontsize=10];
} caption: "Mechanism of Silanol Interaction and Mitigation by Low pH"
Solutions:
-
Use High-Purity, End-Capped Columns: Select columns packed with high-purity, "Type B" silica. These have a much lower concentration of active silanols.[2][9] Furthermore, ensure the column is "end-capped," a process that chemically treats most of the remaining silanols to make them less reactive.[4]
-
Consider Alternative Chemistries: For particularly challenging separations, consider stationary phases that are inherently more inert or offer alternative selectivities:
-
Hybrid Silica Particles: These incorporate organic groups into the silica matrix, improving pH stability and reducing silanol activity.[2]
-
Polymer-Based Columns: These supports eliminate the issue of silanol interactions entirely.[9]
-
Mixed-Mode Columns: Phases like reversed-phase/anion-exchange can provide excellent retention and peak shape for polar acidic compounds.[13][14]
-
| Column Type | Suitability for Fluorinated Phenols | Key Advantage |
| Modern End-Capped C18 (Type B) | Good to Excellent | General purpose, widely available.[9] |
| Polar-Embedded Phase | Excellent | Offers alternative selectivity and reduces silanol interactions.[3] |
| Hybrid Particle (e.g., BEH) | Excellent | Enhanced pH stability and reduced silanol activity.[2][14] |
| Mixed-Mode (RP/AX) | Excellent | Specifically designed for retaining polar acidic compounds.[13] |
Q7: I suspect metal chelation is the problem. How can I confirm and fix this?
If your fluorinated phenol has a structure capable of chelation (e.g., ortho-dihydroxy groups) and you observe severe tailing even with pH optimization, metal interaction is a likely cause.[6][15]
Protocol: Diagnosing and Mitigating Metal Chelation
-
Objective: Prevent the analyte from interacting with active metal sites in the column or system.
-
Procedure:
-
Add a small amount of a strong chelating agent to your mobile phase. Ethylenediaminetetraacetic acid (EDTA) is a common choice.
-
Start with a concentration of approximately 0.1 mM EDTA in the aqueous portion of the mobile phase.[9]
-
Important: This is a diagnostic tool. If peak shape improves dramatically, metal interaction is confirmed.
-
-
Long-Term Solution:
-
Use HPLC columns manufactured with low-metal content silica.[9]
-
Consider using a PEEK-lined column or a complete bio-inert HPLC system to minimize metal contact throughout the flow path.
-
Category C: HPLC System (Hardware) Issues
Q8: All my peaks are tailing, but the early-eluting ones look the worst. What does this suggest?
When early peaks show more pronounced tailing than later peaks, it often points to a physical or "extra-column" issue rather than a chemical one.[12][16] This is because the narrow, early-eluting peaks are more sensitive to dispersion that occurs outside the column.
Common Causes:
-
Excessive Extra-Column Volume: The volume between the injector and the detector (including tubing, fittings, and the detector flow cell) can cause band broadening and tailing.[3]
-
Solution: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005"). Keep all tubing lengths as short as possible. Ensure all fittings are correctly installed (ferrules set properly) to avoid creating small voids.[3]
-
-
Column Void: A void or channel can form at the head of the column due to bed collapse, often caused by pressure shocks or operating at a high pH.[9][10]
References
-
Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]
-
Taylor, T. (2019). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
Crawford Scientific. The Theory of HPLC Column Chemistry. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
-
SIELC Technologies. HPLC Separation of Acidic, Basic, and Neutral Compounds on Primesep 200. [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ACE HPLC Columns. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. (2022). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. [Link]
-
Chromedia. HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
Waters Corporation. (2020). Retaining and Separating Polar Acidic Compounds | Science Spotlight - Episode 2. [Link]
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Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
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Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
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ResearchGate. (2024). Effect of mobile phase pH on basic, acidic and neutral compounds.... [Link]
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Moravek. Exploring the Role of pH in HPLC Separation. [Link]
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Hawach Scientific. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
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ACS Publications. (2025). Fluorescence Detection of Flavonols in HPLC by Postcolumn Chelation with Aluminum. [Link]
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NIH National Library of Medicine. (2014). A Novel HPLC-Assisted Method for Investigation of the Fe2+-Chelating Activity of Flavonoids and Plant Extracts. [Link]
-
MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. [Link]
-
Semantic Scholar. Iron-chelation properties of phenolic acids bearing catechol and galloyl groups. [Link]
-
NIH National Library of Medicine. (2021). Polyphenols as Potential Metal Chelation Compounds Against Alzheimer's Disease. [Link]
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Strategies to improve the regioselectivity of reactions involving 3-Fluoro-5-phenylphenol
Understanding the Unique Reactivity of 3-Fluoro-5-phenylphenol
This compound presents a unique challenge in regioselective synthesis due to the interplay of three distinct directing groups on the aromatic ring: a strongly activating hydroxyl group, a weakly deactivating fluoro group, and a weakly activating phenyl group. Understanding their individual and collective influence is paramount to predicting and controlling reaction outcomes.
-
Hydroxyl (-OH) Group: As a powerful +M (mesomeric) electron-donating group, the hydroxyl substituent is strongly activating and directs incoming electrophiles to the ortho (C2, C6) and para (C4) positions.[1][2] Under basic conditions, the formation of a phenoxide ion further enhances this activating effect.[1]
-
Fluoro (-F) Group: Halogens like fluorine exhibit a dual nature. While its strong -I (inductive) effect withdraws electron density and deactivates the ring, its +M effect (via lone pair donation) directs electrophiles to the ortho (C2, C4) and para (C6) positions.[3][4] For fluorine, the inductive effect generally outweighs the resonance effect, leading to mild deactivation but maintaining ortho, para direction.[5]
-
Phenyl (-C₆H₅) Group: The phenyl group is a weakly activating, ortho, para director.
The primary challenge arises from the fact that all three substituents direct incoming groups to the same positions (C2, C4, and C6), making the achievement of a single, desired isomer a significant synthetic hurdle. This guide provides strategies to navigate this complex reactivity profile.
Visualizing Directing Group Influence
The following diagram illustrates the concerted directing effects of the substituents on the this compound ring, highlighting the positions most activated towards electrophilic attack.
Caption: Concerted directing effects on this compound.
Part 1: Troubleshooting Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is the most common class of reactions for functionalizing phenols. However, achieving regioselectivity with this compound requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: I performed a nitration reaction and obtained a mixture of isomers. How can I favor substitution at the C4 position?
A1: The hydroxyl group is the most powerful activating group, strongly directing to all ortho and para positions (C2, C4, C6).[6][7] To favor substitution at the C4 (para to the -OH) position, you can leverage steric hindrance. The positions ortho to the hydroxyl group (C2 and C6) are sterically more crowded. C2 is flanked by both the -OH and -F groups, while C6 is adjacent to the bulky phenyl group.
Troubleshooting Strategy: Exploiting Steric Hindrance
-
Choice of Reagent: Use a bulky electrophile. For nitration, instead of the standard HNO₃/H₂SO₄, consider using a milder, bulkier nitrating agent like isoamyl nitrate or nitronium tetrafluoroborate in a non-coordinating solvent. The larger steric profile of the electrophile will disfavor attack at the more hindered C2 and C6 positions.
-
Solvent Effects: Employ a non-polar, sterically demanding solvent. Solvation shells around the electrophile can increase its effective size, further enhancing selectivity for the less hindered C4 position.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures increase the selectivity of reactions by favoring the pathway with the lowest activation energy, which is often the sterically least hindered one.
Q2: How can I introduce a substituent at the C2 position selectively?
A2: Directing a substituent exclusively to one of two electronically similar ortho positions (C2 vs. C6) is challenging. The electronic environment at C2 is influenced by both the -OH and -F groups, while C6 is influenced by the -OH and phenyl groups. To achieve C2 selectivity, a strategy that locks the conformation or directs the reagent is required.
Troubleshooting Strategy: Using a Blocking Group
A common strategy to achieve regioselectivity is to temporarily block the more reactive positions.
Step-by-Step Protocol:
-
Blocking: Block the highly reactive C4 and C6 positions. A common and reversible blocking group for phenols is the sulfonyl group (-SO₃H). React this compound with concentrated sulfuric acid or chlorosulfonic acid. Due to sterics, sulfonation will likely occur at the C4 and potentially the C6 position.
-
Electrophilic Substitution: Perform your desired electrophilic substitution (e.g., halogenation, acylation). With the C4 and C6 positions blocked, the electrophile will be directed to the now most accessible activated position, C2.
-
Deprotection: Remove the sulfonyl blocking groups. This is typically achieved by heating the compound in dilute sulfuric acid.
Caption: Workflow for selective C2 substitution using a blocking group.
Part 2: Guide to Directed Ortho-Metalation (DoM)
For highly regioselective ortho-functionalization, Directed ortho-Metalation (DoM) is a superior strategy to classical EAS.[8][9] This technique utilizes a directing metalation group (DMG) to guide a strong base to deprotonate a specific ortho position, which is then quenched with an electrophile.
Frequently Asked Questions (FAQs)
Q1: The hydroxyl group is acidic. How can I perform a lithiation on the aromatic ring without just deprotonating the phenol?
A1: You are correct; the phenolic proton is far more acidic than the aromatic protons. Therefore, the hydroxyl group must first be protected and converted into an effective DMG.[10][11] Simply forming the phenoxide is insufficient as it is a poor DMG.
Recommended DMGs for Phenols:
| Directing Group | Protection Reagent | Deprotection Conditions | Stability of Lithiated Intermediate |
| **O-Carbamate (-OC(O)NR₂) ** | Diethylcarbamoyl chloride | Strong base (e.g., NaOH, KOH) | Stable at -78 °C, may undergo anionic Fries rearrangement at higher temperatures.[12] |
| O-MOM Ether (-OCH₂OCH₃) | MOM-Cl, base | Acidic hydrolysis (e.g., HCl) | Generally stable at low temperatures. |
| O-Silyl Ether (-OSiR₃) | R₃SiCl (e.g., TBDMSCl), imidazole | Fluoride source (e.g., TBAF) | Stability varies with silyl group. |
Q2: I've protected the phenol as a carbamate, but my lithiation is not selective between C2 and C6. How can I improve this?
A2: While the carbamate group directs lithiation to both ortho positions, the electronic environment can be exploited to favor one over the other. The fluorine atom at C3 has a strong -I effect, which increases the kinetic acidity of the adjacent C2 proton compared to the C6 proton. This difference can be leveraged for selective deprotonation.
Troubleshooting & Optimization Protocol for C2-Lithiation:
-
Protecting Group Selection: Use a sterically bulky carbamate, such as a diisopropylcarbamate. The bulk will further disfavor lithiation at the C6 position, which is adjacent to the phenyl group.
-
Base and Additives: Use n-butyllithium (n-BuLi) as the base. The addition of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) is crucial. TMEDA breaks down n-BuLi aggregates and chelates to the lithium cation, increasing the basicity and directing the deprotonation.[10]
-
Temperature Control (Kinetic vs. Thermodynamic Control): This is the most critical parameter.
-
For Kinetic C2-Selectivity: Perform the deprotonation at a very low temperature (-78 °C) and for a short duration. This favors the removal of the most kinetically acidic proton (at C2). Quench the reaction with your electrophile at this low temperature.
-
Avoiding Equilibration: Do not allow the reaction to warm up before adding the electrophile. Warming can lead to equilibration, where the lithiated species rearranges to the thermodynamically more stable isomer, potentially favoring C6 or a mixture.
-
-
Quenching: Add the electrophile slowly at -78 °C and let the reaction slowly warm to room temperature.
Caption: Relationship between temperature and regioselectivity in DoM.
Part 3: Considerations for Nucleophilic Aromatic Substitution (SNAr)
Q: Can I replace the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction?
A: Generally, this is very difficult for this compound. SNAr reactions require an electron-poor aromatic ring, typically achieved by having strong electron-withdrawing groups (ortho or para to the leaving group).[13][14]
Analysis of the Substrate:
-
Leaving Group: Fluorine can be an excellent leaving group in SNAr because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's strong inductive electron withdrawal.[13][15]
-
Activating/Deactivating Groups: The primary issue is the presence of the powerful electron-donating hydroxyl group (or phenoxide under basic conditions). This group enriches the ring with electron density, strongly deactivating it towards attack by a nucleophile.[16] The phenyl group is also weakly electron-donating.
References
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. [Link]
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor. [Link]
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). [Link]
-
Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]
-
Synthesis of substituted phenols by directed ortho-lithiation of in situ N-silyl-protected O-aryl N-monoalkylcarbamates. Canadian Science Publishing. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Synthesis of Substituted Phenols by Directed ortho-Lithiation of in situ N-Silyl-Protected O-Aryl N-Monoalkylcarbamates. ResearchGate. [Link]
-
Switching the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans via a[1][3]-aryl shift. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
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Ortho Meta Para Directors - Activating and Deactivating Groups. YouTube. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. St. Benedict & St. John's University. [Link]
-
Regioselectivity – Knowledge and References. Taylor & Francis Online. [Link]
-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PubMed Central. [Link]
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. ResearchGate. [Link]
-
Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution. ACS Publications. [Link]
-
16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
"Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath. Murray State's Digital Commons. [Link]
-
15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Video: Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. [Link]
-
Directed (ortho) Metallation. University of Liverpool. [Link]
-
How to explain regioselectivity in nucleophilic aromatic substitution. Chemistry Stack Exchange. [Link]
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Technical Support Center: Resolving Issues with the Purification of Polar Fluorinated Biphenyl Compounds
Welcome to the technical support center for the purification of polar fluorinated biphenyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these unique molecules. The strategic incorporation of fluorine into biphenyl scaffolds is a powerful tool in medicinal chemistry, but it introduces distinct purification challenges due to altered polarity, solubility, and intermolecular interactions.[1][2][3]
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to ensure you can develop robust and efficient purification workflows.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems encountered during the purification of polar fluorinated biphenyls in a question-and-answer format. Each solution explains the underlying chemical principles to help you make informed decisions.
Chromatography Challenges
Question: My polar fluorinated biphenyl shows poor or no retention on my standard C18 reversed-phase HPLC column. What's happening and how can I fix it?
Answer: This is a classic issue where the analyte is too polar to interact effectively with the non-polar C18 stationary phase.[4][5] In highly aqueous mobile phases, the compound spends most of its time in the mobile phase and elutes at or near the solvent front. Additionally, using more than 95% water can cause "dewetting" or "phase collapse," where water is expelled from the hydrophobic pores of the stationary phase, leading to a dramatic loss of retention.[4]
Potential Solutions:
-
Switch to a Different Stationary Phase:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This feature allows them to be used with highly aqueous mobile phases without dewetting and provides alternative selectivity for polar compounds.[6]
-
Fluorinated Phases (e.g., PFP, F5): Pentafluorophenyl (PFP) phases are an excellent choice.[7] They offer multiple interaction mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and ion-exchange interactions, which are highly effective for separating halogenated and polar aromatic compounds.[8][9][10] These phases often provide unique elution orders and enhanced selectivity for fluorinated analytes compared to C18 columns.[7][8]
-
-
Use Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for highly polar compounds. It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high percentage of organic solvent (typically acetonitrile) and a small amount of aqueous solvent.[4][11] Water acts as the strong, eluting solvent. This technique can provide excellent retention for compounds that are unretained in reversed-phase.[11]
-
Modify the Mobile Phase:
-
Adjust pH: If your compound has ionizable groups (e.g., amines, carboxylic acids), adjusting the mobile phase pH can suppress ionization, making the compound more neutral and more likely to be retained on a reversed-phase column.[5][12] For basic compounds, a lower pH is often better, while for acidic compounds, a higher pH (on a pH-stable column) may be required.[12]
-
Use Ion-Pairing Agents: Reagents like trifluoroacetic acid (TFA) for bases or triethylamine (TEA) for acids can form a neutral complex with your ionized analyte, increasing its hydrophobicity and retention. However, these agents can be difficult to remove and may not be compatible with mass spectrometry (MS).[5][12]
-
Question: I'm seeing significant peak tailing for my basic fluorinated biphenyl on a silica column in normal-phase chromatography. Why?
Answer: Peak tailing for basic compounds on silica gel is typically caused by strong, non-ideal secondary interactions between the basic analyte and acidic silanol groups (Si-OH) on the silica surface.[12] This leads to a non-uniform distribution of the analyte as it moves through the column, resulting in a tailed peak shape.
Potential Solutions:
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, to your mobile phase. These additives compete with your analyte for the active silanol sites, masking them and leading to a more symmetrical peak shape.
-
Use a Deactivated Stationary Phase: Modern silica gels are often "end-capped" to reduce the number of free silanol groups, but some activity always remains. Consider using a bonded stationary phase like an amino (NH2) or cyano (CN) column, which are less acidic and generally provide better peak shapes for basic compounds in normal-phase mode.[13][14]
-
Switch to an Alternative Technique: Supercritical Fluid Chromatography (SFC) is often considered a normal-phase technique and is highly effective for purifying polar and basic compounds with excellent peak shapes.[15][16]
Extraction and Work-up Issues
Question: My polar fluorinated compound has poor recovery after a standard liquid-liquid extraction (LLE) with an organic solvent and water. Where is my product going?
Answer: The high polarity of your compound is likely causing it to partition significantly into the aqueous layer, or it may be poorly soluble in common non-polar extraction solvents like ethyl acetate or dichloromethane.[17] This is a common problem when working with polar molecules which may have affinity for both phases.[17][18]
Potential Solutions:
-
"Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous layer. The high concentration of salt increases the polarity of the aqueous phase, which decreases the solubility of your organic compound and forces it into the organic layer, improving recovery.[19]
-
Use a More Polar Extraction Solvent: If your compound is very polar, consider using a more polar (but still water-immiscible) solvent for extraction, such as n-butanol.
-
pH Adjustment: If your compound is ionizable, adjust the pH of the aqueous layer to neutralize it. A neutral species is typically much more soluble in organic solvents than its charged counterpart.[19]
-
Continuous or Dispersive Extraction: For compounds with very unfavorable partition coefficients, a continuous liquid-liquid extraction apparatus or a dispersive liquid-liquid microextraction (DLLME) technique can be more efficient at recovering the product.[20][21]
Crystallization Failures
Question: My purified fluorinated biphenyl compound is a persistent oil and refuses to crystallize. What can I do?
Answer: Failure to crystallize can be due to residual impurities (like solvents or side-products) that inhibit lattice formation, or the intrinsic properties of the molecule itself. Fluorinated compounds can sometimes have complex crystallization behaviors.[22]
Potential Solutions:
-
Ensure High Purity: First, ensure the compound is >95% pure by a high-resolution technique like HPLC or NMR. Even small amounts of impurities can prevent crystallization. If necessary, perform another chromatographic step.
-
Solvent System Screening:
-
Co-solvent System: Dissolve the oil in a minimal amount of a "good" solvent (one in which it is very soluble, e.g., dichloromethane). Then, slowly add a "poor" or "anti-solvent" (one in which it is insoluble, e.g., hexanes or pentane) dropwise until the solution becomes faintly cloudy (turbid).[23] Warm the mixture slightly to redissolve the precipitate, then allow it to cool slowly.
-
Vapor Diffusion: Dissolve your compound in a small amount of a relatively volatile solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent.[24] The anti-solvent will slowly diffuse into the solution of your compound, gradually inducing crystallization.
-
-
Low-Temperature Crystallization: Try cooling the solution to very low temperatures (e.g., -20°C, or in a dry ice/acetone bath) to induce nucleation.[23]
-
Seeding: If you have a tiny crystal from a previous batch, add it to a supersaturated solution to act as a template for crystal growth.[24]
Part 2: Frequently Asked Questions (FAQs)
Q1: Which chromatography technique is the best starting point for my unknown polar fluorinated biphenyl?
A1: A systematic approach is best. Start with analytical HPLC to screen conditions.
-
Reversed-Phase HPLC with a PFP column is an excellent first choice. It provides multiple interaction modes beneficial for fluorinated and aromatic compounds.[7][8]
-
If retention is still poor, HILIC is the next logical step, as it is specifically designed for polar analytes.[4][11]
-
Supercritical Fluid Chromatography (SFC) is another powerful option, especially at the preparative scale. It is fast, uses less organic solvent, and often provides better resolution for polar compounds than HPLC.[15][25][26]
Q2: How does the degree of fluorination affect my purification strategy?
A2: The number and position of fluorine atoms significantly impact a molecule's properties.
-
Increased Polarity: While fluorine is highly electronegative, the C-F bond can reduce the basicity of nearby amines or the acidity of phenols, affecting ionization and retention.
-
Altered Interactions: Highly fluorinated compounds may exhibit "fluorophilicity," leading to unique retention behavior on fluorinated stationary phases.[9]
-
Detection: For compounds with multiple fluorine atoms, ¹⁹F NMR is an invaluable tool for confirming structure and assessing purity, as it provides a clean spectrum with a wide chemical shift range.[1][27]
Q3: Can I use normal-phase chromatography on silica gel for these compounds?
A3: Yes, normal-phase chromatography is a viable option, especially for moderately polar compounds that are not excessively water-soluble.[13] A typical mobile phase would be a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate, isopropanol, or ethanol.[23] It is crucial to use thin-layer chromatography (TLC) to develop an effective solvent system before scaling up to column chromatography.[28]
Part 3: Experimental Protocols & Methodologies
Protocol 1: Analytical HPLC Method Development for Polar Fluorinated Biphenyls
This protocol outlines a systematic approach to developing a separation method using a PFP column.
-
Column Selection:
-
Stationary Phase: Pentafluorophenyl (PFP), e.g., 150 mm x 4.6 mm, 3 µm particle size.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Gradient Screening:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Detector: UV at 254 nm (or wavelength of maximum absorbance)
-
Gradient Program:
-
Start at 5% B.
-
Ramp to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B over 1 minute.
-
Equilibrate at 5% B for 5 minutes.
-
-
-
Optimization:
-
Based on the initial screen, adjust the gradient slope and duration to improve the resolution between your target compound and any impurities. If peaks are unresolved but retained, a shallower gradient is needed.
-
Protocol 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is highly effective for purifying polar compounds at scale.[15][16]
-
System & Column:
-
System: Preparative SFC system.
-
Column: Select a polar stationary phase suitable for SFC (e.g., Amino, Diol, or specialized polar phases).
-
-
Mobile Phase:
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B (Modifier): Methanol (may contain 0.1% ammonium hydroxide for basic compounds to improve peak shape).
-
-
Method Parameters (Example):
-
Flow Rate: 70 g/min
-
Column Temperature: 35°C
-
Back Pressure: 120 bar
-
Modifier Gradient: Start at 5% Methanol, ramp to 40% Methanol over 10 minutes.
-
-
Procedure:
-
Dissolve the crude sample in a suitable solvent (e.g., methanol, DMSO) at a high concentration.
-
Perform an initial analytical-scale injection to determine the retention time of the target compound.
-
Scale up to preparative injections, collecting the fraction corresponding to the peak of interest.
-
Evaporate the collected fractions under reduced pressure to isolate the purified compound.
-
Part 4: Data & Visualization
Data Tables
Table 1: Comparison of HPLC Stationary Phases for Polar Fluorinated Biphenyls
| Stationary Phase | Primary Interaction Mechanism(s) | Best Suited For | Key Advantages |
| Standard C18 | Hydrophobic | Non-polar to moderately polar compounds | General purpose, widely available.[29] |
| Polar-Embedded | Hydrophobic, Hydrogen Bonding | Polar, ionizable compounds in high-aqueous mobile phases | Resistant to phase collapse (dewetting).[6] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Aromatic, halogenated, and polar compounds | Unique selectivity, enhanced retention for fluorinated species.[7][8] |
| HILIC (Silica, Amine, Diol) | Adsorption, Partitioning | Very polar, hydrophilic compounds | Excellent retention for compounds unretained by reversed-phase.[4][11] |
Workflow Diagrams
A logical workflow is critical for efficiently developing a purification strategy.
Caption: General purification workflow for polar organic compounds.
Caption: Decision tree for analytical HPLC method development.
References
-
How Good is SFC for Polar Analytes? | Chromatography Today. [Link]
-
Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. [Link]
-
Analysis of polar compounds by supercritical fluid chromatography - VTechWorks. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
-
Video: Supercritical Fluid Chromatography - JoVE. [Link]
-
What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC - NIH. [Link]
-
TROUBLESHOOTING GUIDE. [Link]
-
Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC - ResearchGate. [Link]
-
Troubleshooting HPLC.pdf - vscht.cz. [Link]
-
Retention of [(18)F]fluoride on reversed phase HPLC columns - PubMed. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]
-
Polar Compounds | SIELC Technologies. [Link]
-
Liquid–liquid extraction - Wikipedia. [Link]
-
PF-Phenyl HPLC Column-Fluorinated Phase for Challenging Separations. [Link]
-
Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. [Link]
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Troubleshooting Guide - Phenomenex. [Link]
-
Reversed Phase HPLC Columns - Phenomenex. [Link]
-
Normal Phase HPLC Columns - Phenomenex. [Link]
-
Liquid Chromatography - Shimadzu. [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. [Link]
-
Guide for crystallization. [Link]
- EP0426815B1 - Fluorinated biphenyl derivatives - Google P
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
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Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC - NIH. [Link]
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Synthesis and performance evaluation of fluorinated biphenyl diluters for high birefringence liquid crystals - Taylor & Francis Online. [Link]
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Fluorinated HPLC phases - looking beyond C18 for reversed-phase HPLC. [Link]
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Extraction Protocol for Polar Solvents - Department of Chemistry : University of Rochester. [Link]
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Liquid-Liquid Extraction of Polar Organic Compounds | LCGC International. [Link]
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For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. [Link]
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Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [Link]
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Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - PMC. [Link]
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Fluorinated biphenyl aromatic polyimides for gas separation applications. Real gas mixture study. [Link]
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Synthesis and properties of biphenyl liquid crystal diluters terminated by 2,2-difluorovinyloxyl for high birefringence liquid crystals | Request PDF - ResearchGate. [Link]
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Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. [Link]
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Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies - NIH. [Link]
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Analytical challenges hamper perfluoroalkyl research | Request PDF - ResearchGate. [Link]
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PFAS: Challenges for industry - Fraunhofer IAP. [Link]
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Technical Support Center: Enhancing the Solubility of 3-Fluoro-5-phenylphenol for Biological Assays
Introduction
Welcome to the technical support guide for 3-Fluoro-5-phenylphenol. As researchers and drug development professionals, you are aware that compound solubility is a critical hurdle in obtaining reliable and reproducible data in biological assays. Poor solubility can lead to underestimated potency, high data variability, and misleading structure-activity relationships (SAR). This guide is designed to provide you with a comprehensive set of troubleshooting strategies and in-depth protocols to effectively solubilize this compound, ensuring its optimal performance in your experimental systems.
Understanding the Molecule: Physicochemical Properties of this compound
To effectively solubilize a compound, we must first understand its inherent physicochemical properties. Direct experimental data for this compound is not extensively published; however, we can infer its likely characteristics from its structure and data from analogous compounds like 3-phenylphenol and 3-fluorophenol.
The structure combines a hydrophilic phenol group with two lipophilic components: a phenyl ring and a fluorine atom. The biphenyl scaffold is inherently hydrophobic, suggesting that this molecule will have limited aqueous solubility. The phenolic hydroxyl group provides a handle for pH-dependent solubility manipulation.
| Property | Estimated Value / Information | Rationale & Implications for Solubility |
| Molecular Formula | C₁₂H₉FO | - |
| Molecular Weight | ~188.2 g/mol | Essential for calculating molar concentrations for stock solutions. |
| Estimated LogP | 3.0 - 3.5 | LogP, the octanol-water partition coefficient, predicts hydrophobicity. A value >3 indicates poor aqueous solubility. This is based on values for 3-phenylphenol (~3.2)[1] and 3-fluorophenol (~1.5)[2]. |
| Estimated pKa | 9.0 - 9.5 | The phenolic proton is acidic. The electron-withdrawing fluorine atom likely lowers the pKa from that of phenol (~10), making it slightly more acidic. Above this pH, the molecule will be deprotonated to the more soluble phenolate anion. |
| Appearance | Likely a white to off-white solid |
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in my aqueous assay buffer, but my results are inconsistent. What's happening?
A1: The estimated LogP of this compound suggests it is poorly water-soluble. Even if it appears to dissolve initially, it may be forming a fine suspension or precipitating out over time, especially upon dilution into your final assay medium. This leads to an unknown and variable final concentration, causing inconsistent results. Low solubility is a common reason for reduced hit rates in screening assays.[3] It is crucial to prepare a stable, high-concentration stock solution in an appropriate solvent first.
Q2: I made a 10 mM stock in DMSO, but I see a cloudy precipitate when I add it to my cell culture medium. Why?
A2: This is a classic sign of compound precipitation upon dilution. While DMSO is a powerful solvent, the compound may crash out when the stock is introduced to the predominantly aqueous environment of your culture medium. The final concentration of your compound might be exceeding its aqueous solubility limit. You may need to lower your final assay concentration or explore alternative solubilization strategies outlined in this guide.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: This is cell-line dependent, but a general rule of thumb is to keep the final concentration of DMSO at or below 0.5%.[4] Many cell lines can tolerate up to 1%, but concentrations of 3-5% and higher are often cytotoxic and can inhibit cell proliferation.[4][5] It is always best practice to run a solvent tolerance control experiment for your specific cell line to determine the maximum non-toxic concentration.
Q4: Can I just heat the buffer to get more compound to dissolve?
A4: While gentle heating can sometimes increase the rate of dissolution, it is generally not a reliable primary method for compounds with intrinsically low solubility. The compound is likely to precipitate back out of solution as it cools to the assay temperature (e.g., 37°C). Furthermore, excessive heat can degrade the compound.
Troubleshooting Guide & Experimental Protocols
This section provides a logical workflow and detailed protocols for systematically overcoming solubility challenges with this compound.
Decision Workflow for Solubilization
This workflow provides a step-by-step decision-making process to guide your solubilization strategy.
Caption: A decision tree for troubleshooting the solubility of this compound.
Method 1: Co-Solvency with Organic Solvents
Co-solvency is the most common first-line approach, involving the use of a water-miscible organic solvent to dissolve the compound.[6][7]
Causality: Organic solvents like DMSO are polar aprotic solvents that can disrupt the hydrogen bonding network of water and interact favorably with the hydrophobic regions of the drug molecule, thereby increasing its solubility.[6]
Protocol: Preparing a DMSO Stock Solution
-
Weigh Compound: Accurately weigh out a desired amount of this compound (e.g., 1.88 mg for 1 mL of a 10 mM solution).
-
Add Solvent: Add 100% cell-culture grade DMSO to the vial.
-
Dissolve: Vortex thoroughly. Gentle warming in a 37°C water bath can assist dissolution, but ensure the vial is tightly capped.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure there are no suspended particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Troubleshooting Co-Solvency:
If precipitation occurs upon dilution, consider the following:
-
Lower the Stock Concentration: A lower stock concentration (e.g., 1-5 mM) may prevent precipitation.
-
Try Alternative Solvents: While less common for cell-based assays, solvents like ethanol or PEG 400 can also be effective co-solvents.[8] Always check their compatibility with your specific assay.
Table of Common Co-Solvents
| Co-Solvent | Typical Stock Conc. | Max. Final Assay Conc. | Notes |
| DMSO | 10 - 50 mM | < 0.5% | Gold standard but can be cytotoxic.[4][5][9] |
| Ethanol | 10 - 50 mM | < 1% | Can affect enzyme activity and cell membranes. |
| PEG 400 | 10 - 50 mM | < 1% | Generally low toxicity, good for in vivo studies.[8] |
Method 2: pH-Mediated Solubility Enhancement
This method leverages the acidic nature of the phenolic hydroxyl group.
Causality: By increasing the pH of the solution to a value greater than the compound's pKa (~9.0-9.5), the hydroxyl group is deprotonated to form the much more water-soluble phenolate anion. The solubility of phenolic compounds is known to increase with alkalinity.[10]
Protocol: Preparing a Stock Solution via pH Adjustment
-
Weigh Compound: Accurately weigh out this compound.
-
Initial Suspension: Add a small amount of purified water to create a slurry.
-
Add Base: Add 1N NaOH dropwise while vortexing until the compound fully dissolves. A slightly basic buffer like 50 mM Tris pH 9.0 can also be used.
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with purified water or buffer.
-
pH Check: Verify the final pH of the stock solution.
-
Crucial Control Step: When adding this stock to your assay buffer, ensure the final pH of the assay does not shift significantly. A strong assay buffer is required to maintain the desired physiological pH. Test the pH of your final assay solution after adding the compound stock.
Caution: High pH can affect compound stability and the biological components of your assay (e.g., proteins, cells). This method is often better suited for biochemical assays than live-cell assays.
Method 3: Use of Surfactants
Surfactants can dramatically increase the apparent solubility of hydrophobic compounds.[11]
Causality: Above their critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drug molecules, and a hydrophilic exterior that allows the entire complex to remain dispersed in an aqueous solution.[12][13][14]
Protocol: Preparing a Stock Solution with Tween-80
-
Prepare Surfactant Solution: Create a 1-5% (w/v) solution of Tween-80 in purified water.
-
Add Compound: Add the weighed this compound to the surfactant solution.
-
Dissolve: Vortex vigorously. Sonication in a bath sonicator for 5-10 minutes can significantly aid in dissolution and micelle formation.
-
Verify Dissolution: The resulting solution should be clear. Note that surfactant solutions can be slightly viscous.
-
Final Concentration Control: As with co-solvents, ensure the final concentration of the surfactant in your assay is below a level that could interfere with the assay or cause cell lysis.
| Surfactant | Type | Typical Starting Conc. | Notes |
| Tween-20/80 | Non-ionic | 0.1 - 1% | Widely used, generally low toxicity. |
| Pluronic F-68 | Non-ionic | 0.1 - 1% | Often used in cell culture to reduce shear stress. |
Method 4: Complexation with Cyclodextrins
Cyclodextrins are highly effective solubilizing agents for a wide range of poorly soluble drugs.[]
Causality: These cyclic oligosaccharides have a truncated cone shape with a hydrophobic inner cavity and a hydrophilic exterior.[16] The hydrophobic this compound molecule can fit into the central cavity, forming an "inclusion complex."[16] This complex has a water-soluble exterior, effectively masking the drug's hydrophobicity and increasing its aqueous solubility.[17]
Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.
Protocol: Preparing a Stock Solution with HP-β-Cyclodextrin
-
Prepare Cyclodextrin Solution: Prepare a 10-20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in your desired assay buffer. HP-β-CD is preferred over β-cyclodextrin due to its own much higher aqueous solubility.
-
Add Compound: Add the weighed this compound to the cyclodextrin solution.
-
Equilibrate: Agitate the mixture, for example, by shaking or stirring at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.
-
Clarify: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved compound.
-
Collect Supernatant: Carefully collect the supernatant. This is your soluble drug-cyclodextrin complex stock solution. The concentration of the drug in this stock should be determined analytically (e.g., by UV-Vis spectrophotometry or HPLC) for accuracy.
References
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NCBI (National Center for Biotechnology Information). Solubilization techniques used for poorly water-soluble drugs - PMC. Available from: [Link]
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Ataman Kimya. ORTHO-PHENYL PHENOL. Available from: [Link]
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PubChem. 2,5-Difluoro-3-phenylphenol. Available from: [Link]
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Aragen Life Sciences. Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
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Cheméo. Chemical Properties of Phenol, 3-fluoro- (CAS 372-20-3). Available from: [Link]
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Bentham Science. Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Available from: [Link]
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ResearchGate. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
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ResearchGate. Effect of pH on the solubility of phenolic compounds. Available from: [Link]
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ResearchGate. Formulation strategies for poorly soluble drugs. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Available from: [Link]
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Surfactant.com. What are the effects of surfactants on the solubilization of hydrophobic substances?. Available from: [Link]
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MDPI. Adsorption of Phenols from Aqueous Solution with A pH-Sensitive Surfactant-Modified Bentonite. Available from: [Link]
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MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available from: [Link]
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ACS Publications. Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. Available from: [Link]
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Keyence. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC. Available from: [Link]
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ResearchGate. Nanoparticle Formulation for Hydrophilic & Hydrophobic Drugs. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility - PMC. Available from: [Link]
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Brieflands. A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Available from: [Link]
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SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Available from: [Link]
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LinkedIn. Co-solvency and anti-solvent method for the solubility enhancement. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. Available from: [Link]
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ACS Publications. Hydrophobic Drug-Triggered Self-Assembly of Nanoparticles from Silk-Elastin-Like Protein Polymers for Drug Delivery. Available from: [Link]
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JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. Available from: [Link]
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ResearchGate. Cell viability following exposure to DMSO. Cells were grown in medium.... Available from: [Link]
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ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. Available from: [Link]
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MDPI. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC. Available from: [Link]
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ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Available from: [Link]
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SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available from: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. Available from: [Link]
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MDPI. The Use of Cyclodextrin Inclusion Complexes to Increase the Solubility and Pharmacokinetic Profile of Albendazole. Available from: [Link]
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NCBI (National Center for Biotechnology Information). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC. Available from: [Link]
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PubMed. Influence of pH on the antioxidant phenols solubilised from hydrothermally treated olive oil by-product (alperujo). Available from: [Link]
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Journal of Materials Chemistry B. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Available from: [Link]
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ResearchGate. Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. Available from: [Link]
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PubMed. Solubility enhancement of phenol and phenol derivatives in perfluorooctyl bromide. Available from: [Link]
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Wikipedia. Phenol. Available from: [Link]
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Technical Support Center: A Guide to Preventing Thermal Decomposition of 3-Fluoro-5-phenylphenol
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who utilize 3-Fluoro-5-phenylphenol in thermally demanding applications. The inherent reactivity of the phenolic hydroxyl group, especially under heat, can lead to sample degradation, impacting experimental reproducibility, product yield, and purity. This document provides in-depth, field-tested solutions to diagnose, troubleshoot, and prevent the thermal decomposition of this valuable intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations and queries regarding the stability of this compound.
Q1: My solution of this compound is turning yellow or brown upon heating. What is happening?
This color change is a classic indicator of phenolic oxidation.[1] The phenolic group is susceptible to oxidation, which converts the phenol into highly colored quinone-type structures. These quinones can subsequently polymerize, forming complex, dark-colored molecules that may be insoluble in your reaction medium.[1] This process is significantly accelerated by heat, the presence of oxygen, and other factors.
Q2: What are the primary factors that accelerate the decomposition of this compound during heating?
Several environmental and experimental factors can trigger or hasten degradation. Understanding these is the first step toward prevention:
-
Presence of Oxygen: Atmospheric or dissolved oxygen is the primary culprit in the oxidation of phenols.[1]
-
High Temperatures: While often necessary for a reaction, elevated temperatures provide the activation energy for degradation pathways. Many phenolic compounds show increased degradation above 80-100°C.[2][3][4]
-
High pH: In basic conditions (pH > 7), the phenolic proton is abstracted to form a phenoxide ion. This negatively charged species is significantly more electron-rich and thus more susceptible to oxidation than the neutral phenol.[1]
-
Exposure to UV/Visible Light: Light can provide the energy to initiate radical reactions, leading to decomposition.[1][5]
-
Presence of Metal Ions: Trace amounts of transition metal ions (e.g., Fe³⁺, Cu²⁺) can catalytically accelerate the oxidation of phenols.[1][6][7]
Q3: Aside from discoloration, what are the consequences of this degradation in my experiments?
The impact of decomposition extends beyond aesthetics and can severely compromise your results:
-
Loss of Active Reagent: Degradation reduces the concentration of this compound, leading to lower-than-expected product yields and inaccurate kinetic data.
-
Formation of Impurities: The byproducts of decomposition (quinones, polymers) can complicate downstream purification processes and may interfere with analytical measurements.
-
Altered Biological Activity: If used in a biological assay, the degradation products could exhibit confounding activities or toxicities, leading to false interpretations.
Part 2: Troubleshooting Guide: From Problem to Solution
This section provides a structured approach to resolving specific issues encountered during experiments.
Issue 1: Solution Rapidly Discolors and/or Forms Precipitate Upon Heating
-
Primary Suspect: Oxygen contamination.
-
Causality: Even small amounts of oxygen in the headspace of your reaction vessel or dissolved in your solvents can initiate a chain reaction of oxidation, which is exponentially accelerated by heat. The precipitate is likely polymerized oxidation byproducts.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for discoloration.
Issue 2: Low Yield in a Synthesis Using this compound at High Temperature
-
Primary Suspect: Gradual decomposition of the starting material over the course of the reaction.
-
Causality: If the rate of decomposition is competitive with the rate of your desired reaction, a significant portion of the starting material will be consumed by side reactions, thereby lowering the theoretical maximum yield.
-
Solutions & Protocols:
-
Confirm the Root Cause: Analyze a sample of your reaction mixture at an early time point (e.g., 15-30 minutes) via HPLC or LC-MS. The presence of multiple new peaks that do not correspond to your product or other expected intermediates is a strong indicator of degradation.
-
Implement Atmospheric Control: The most critical first step is to eliminate oxygen. Follow Protocol 1 below.
-
Optimize Temperature: Determine the minimum temperature required for an acceptable reaction rate. Running the reaction at 120°C when 100°C will suffice can dramatically increase the rate of degradation.
-
Consider a Stabilizer: If the reaction chemistry allows, the addition of a radical-scavenging antioxidant can protect the phenol. See Protocol 2 for guidance.
-
Part 3: Core Mechanisms & Preventative Strategies
A deep understanding of the degradation mechanism is paramount for designing robust experimental protocols.
The Primary Mechanism: Autoxidation
The thermal decomposition of phenols in the presence of air is primarily an autoxidation process, which proceeds via a free-radical chain reaction. Phenolic compounds are, ironically, effective antioxidants because they can donate a hydrogen atom from their hydroxyl group to neutralize other radicals.[8][9] However, this process creates a phenoxy radical, which, while stabilized by resonance, is reactive and can initiate the degradation cascade.
Caption: Generalized autoxidation pathway for phenols.
Protocol 1: Implementing a Chemically Inert Atmosphere
This is the single most effective strategy to prevent oxidative decomposition.
A. Solvent Degassing (Mandatory)
-
Objective: To remove dissolved oxygen from all reaction solvents.
-
Method: Inert Gas Sparging [1]
-
Pour the solvent into a flask with a side-arm.
-
Insert a long needle or glass pipette connected to a regulated source of inert gas (Nitrogen or Argon) into the solvent, ensuring the tip is near the bottom of the flask.
-
Insert a second, shorter needle through the septum to act as a vent.
-
Bubble the inert gas through the solvent at a moderate rate for 15-30 minutes.
-
Once complete, remove the vent needle first, then the gas inlet needle, to maintain a positive pressure of inert gas in the flask. Use the solvent immediately.
-
B. Reaction Setup Under Positive Inert Gas Pressure
-
Objective: To prevent atmospheric oxygen from entering the reaction vessel.
-
Method: Balloon or Manifold System
-
Assemble your reaction glassware (flask, condenser, etc.) and flame- or oven-dry it to remove adsorbed water.
-
Assemble the apparatus while hot and allow it to cool under a stream of inert gas.
-
Once cool, add your degassed solvent and reagents via syringe through a rubber septum.
-
Maintain a positive pressure of inert gas throughout the reaction. This can be achieved by connecting the top of the condenser to a gas bubbler or a balloon filled with the inert gas.
-
Protocol 2: Strategic Use of Antioxidants
In cases where rigorous inerting is insufficient or impractical, a chemical stabilizer can be employed.
-
Mechanism of Action: Antioxidants like Butylated Hydroxytoluene (BHT) are "radical scavengers." They are typically hindered phenols that can donate their own hydrogen atom to quench a reactive radical, but the resulting antioxidant radical is highly stabilized and sterically hindered, preventing it from propagating the degradation chain.[8]
-
Selection and Application:
-
Choose a Compatible Antioxidant: The choice depends on your solvent system and the chemical compatibility with your reaction. BHT is excellent for non-polar organic solvents, while ascorbic acid can be used in aqueous systems.[1]
-
Determine Optimal Concentration: A very low concentration is typically effective. Start with the ranges provided in the table below.
-
Add at the Start: The antioxidant should be added to the reaction mixture along with the this compound before heating begins.
-
Table 1: Common Antioxidants for Stabilization
| Antioxidant | Typical Concentration (w/v) | Common Solvents | Key Considerations |
| Butylated Hydroxytoluene (BHT) | 0.005% - 0.05% | Organic Solvents (Toluene, THF, Ethyl Acetate) | Highly effective but volatile. Ensure it doesn't interfere with downstream analysis or purification. |
| Ascorbic Acid (Vitamin C) | 0.05% - 0.1% | Aqueous Solutions, Polar Protic Solvents (Ethanol) | Can alter the pH of the solution. Its stability is also pH-dependent.[1] |
| Tocopherol (Vitamin E) | 0.01% - 0.05% | Organic / Lipidic Systems | A natural, less volatile alternative to BHT. |
Protocol 3: Optimizing Temperature and pH
-
Temperature Control: Always aim for the Minimum Effective Temperature . If a reaction proceeds to completion in 4 hours at 100°C versus 2 hours at 120°C, the lower temperature is often preferable as it will disproportionately reduce the rate of degradation compared to the rate of reaction.
-
pH Management: If your reaction conditions permit, maintaining a neutral or slightly acidic pH (pH < 7) is highly recommended. Avoid basic conditions unless absolutely required by the reaction mechanism. If a base is necessary, consider using a weaker base or adding it slowly at the reaction temperature to minimize the time the highly reactive phenoxide is present.
Part 4: Summary of Best Practices
For quick reference, this table consolidates the key preventative measures.
Table 2: Consolidated Best Practices for Stabilizing this compound
| Parameter | Recommendation | Rationale |
| Atmosphere | Mandatory: Use an inert atmosphere (Nitrogen or Argon). | Prevents the primary oxidative degradation pathway. |
| Solvents | Mandatory: Degas all solvents immediately prior to use. | Removes dissolved O₂, a key initiator of oxidation.[1] |
| Temperature | Use the lowest possible reaction temperature that allows for a reasonable reaction rate. | Thermal energy accelerates all degradation pathways.[2][4] |
| pH | Maintain a neutral or slightly acidic pH whenever possible. | The deprotonated phenoxide is far more susceptible to oxidation.[1] |
| Additives | Optional: Add a compatible antioxidant (e.g., BHT) at a low concentration (0.01%). | Scavenges free radicals that initiate and propagate decomposition.[7][8] |
| Light | Protect the reaction vessel from direct light using aluminum foil or by working in an amber glass flask. | Prevents photolytic initiation of radical pathways.[1] |
| Glassware | Use clean, dry glassware free from trace metal contaminants. | Metal ions can catalyze oxidation.[1] |
By implementing these scientifically grounded strategies, you can significantly improve the stability of this compound in your heated applications, leading to more reliable, reproducible, and higher-quality experimental outcomes.
References
- Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process - PMC - NIH Source: National Institutes of Health URL
- Title: Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere Source: MDPI URL
- Title: Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?
- Title: Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 Source: NIH URL
- Title: Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process Source: PubMed URL
- Title: US4316996A - Discoloration prevention of phenolic antioxidants Source: Google Patents URL
- Title: Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways Source: Frontiers URL
- Title: How to prevent the oxidation of phenolic compounds in solution Source: Benchchem URL
- Title: Halogenated Organic Pollutant Degradation Driven by Fe(II)
- Title: Degradation of substituted phenols with different oxygen sources catalyzed by Co(II) and Cu(II)
- Title: Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat Source: PMC - NIH URL
- Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls Source: PMC - NIH URL
- Title: Anaerobic degradation of halogenated phenols by sulfate-reducing consortia Source: ResearchGate URL
- Title: New Study Reveals Insights into Phenol's Behavior in Ice Source: Spectroscopy Online URL
- Title: Effects of temperature and heating time on the stability of five phenolic compounds in HTW.
- Title: Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates Source: Journal of the American Chemical Society URL
- Title: Effect of Temperatures on Polyphenols during Extraction Source: MDPI URL
- Title: (PDF)
- Title: Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols Source: ResearchGate URL
- Title: Influence of heat treatment on antioxidant capacity and (poly)
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- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Natural Phenolic Compounds for the Control of Oxidation, Bacterial Spoilage, and Foodborne Pathogens in Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4316996A - Discoloration prevention of phenolic antioxidants - Google Patents [patents.google.com]
- 9. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Scaling Up the Synthesis of 3-Fluoro-5-phenylphenol
Welcome to the technical support center for the synthesis and scale-up of 3-Fluoro-5-phenylphenol. This guide is designed for researchers, chemists, and process development professionals who are working with this important fluorinated biphenyl intermediate. This compound is a valuable building block in the synthesis of pharmaceuticals and advanced materials, prized for the unique properties conferred by the fluorine substituent, such as enhanced metabolic stability and binding affinity in drug candidates.[1][2]
The most common and versatile method for synthesizing this and similar biphenyl structures is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1][6] This guide will focus on a Suzuki-Miyaura approach, providing a baseline protocol, extensive troubleshooting advice, and critical considerations for scaling up the synthesis from the lab bench to larger-scale production.
Core Synthesis Protocol: Lab-Scale Suzuki-Miyaura Coupling
This protocol outlines the synthesis of this compound from 3-bromo-5-fluorophenol and phenylboronic acid.
Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura synthesis of this compound.
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Bromo-5-fluorophenol | 190.99 | 10.0 g | 1.0 |
| Phenylboronic Acid | 121.93 | 7.66 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 605 mg | 0.01 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 14.5 g | 2.0 |
| 1,4-Dioxane | - | 150 mL | - |
| Water | - | 50 mL | - |
Step-by-Step Protocol:
-
Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-bromo-5-fluorophenol (10.0 g), phenylboronic acid (7.66 g), and potassium carbonate (14.5 g).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane (150 mL) and water (50 mL) to the flask. Stir the mixture and begin to purge with nitrogen gas for 20-30 minutes to degas the solvent.
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (605 mg), to the reaction mixture under a positive flow of nitrogen.
-
Reaction: Heat the mixture to 85-90°C and maintain this temperature with vigorous stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (200 mL) and wash with water (2 x 100 mL) and then brine (1 x 100 mL).
-
Extraction: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield this compound as a solid.
Troubleshooting Guide
Even a well-established reaction like the Suzuki-Miyaura coupling can present challenges.[7][8] This section addresses common issues in a question-and-answer format.
Caption: A workflow for troubleshooting common Suzuki-Miyaura coupling issues.
Question 1: My reaction yield is very low or I'm getting no product at all. What should I check first?
Answer: A low or zero yield in a Suzuki coupling reaction can often be traced back to a few key areas:
-
Reagent Quality and Stability:
-
Boronic Acid Instability: Phenylboronic acid can be prone to decomposition (protodeboronation), especially if impure or stored improperly.[6] It is advisable to use fresh, high-purity boronic acid.
-
Aryl Halide Reactivity: While aryl bromides are generally robust, ensure your starting material (3-bromo-5-fluorophenol) has not degraded. The reactivity order for halides is typically I > Br > Cl.[4][5]
-
Base Quality: The base is crucial for the reaction mechanism.[4][9] Ensure your base (e.g., K₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.
-
-
Catalyst Activity:
-
Palladium(0) Source: The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ. Tetrakis(triphenylphosphine)palladium(0) can degrade upon exposure to air. Use a fresh bottle or one that has been stored properly under an inert atmosphere.
-
Ligand Degradation: Phosphine ligands can be sensitive to oxidation.[10] If you suspect ligand degradation, consider using more robust Buchwald-type ligands, which are known to be effective for challenging couplings.[10]
-
-
Reaction Conditions:
-
Inert Atmosphere: The presence of oxygen is a common reason for low yields as it can lead to the formation of unwanted homocoupling byproducts and oxidize the active Pd(0) catalyst.[6][11] Ensure your reaction setup is thoroughly purged with an inert gas like nitrogen or argon.
-
Temperature: While 85-90°C is a good starting point, some Suzuki reactions require higher temperatures to proceed efficiently.[8] You could cautiously increase the temperature to 100-110°C, monitoring for any decomposition.
-
Question 2: I'm observing significant byproduct formation, particularly homocoupling of the boronic acid. How can I minimize this?
Answer: Homocoupling, the reaction of two molecules of the boronic acid to form biphenyl, is a common side reaction, often exacerbated by the presence of oxygen.[6][11]
-
Improve Degassing: This is the most critical step to prevent homocoupling. Before adding the catalyst, ensure your solvent mixture is rigorously degassed. This can be achieved by bubbling nitrogen or argon through the solvent for at least 30 minutes, or by using a series of freeze-pump-thaw cycles for more sensitive reactions.[12]
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling. Try reducing the equivalents of phenylboronic acid to 1.05-1.1.
-
Choice of Base: The base plays a role in the equilibrium of the reaction. Sometimes, switching to a different base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), can suppress side reactions.[8]
Question 3: I'm having trouble purifying my final product. The impurities are very close to my product on the TLC plate. What are my options?
Answer: this compound is a polar compound, which can make purification challenging.
-
Alternative Chromatography:
-
Solvent System: Experiment with different solvent systems for your column chromatography. Adding a small amount of a third solvent, like dichloromethane or a trace of acetic acid (if the compound is stable), can sometimes improve separation.
-
Reverse-Phase Chromatography: For polar compounds, reverse-phase HPLC or MPLC using a C18-functionalized silica gel can be very effective.[13][14] The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.[13]
-
-
Recrystallization: If you have obtained a semi-pure solid, recrystallization is an excellent and scalable purification method. Experiment with different solvent systems, such as toluene/hexanes or ethyl acetate/hexanes, to find conditions that allow your product to crystallize while the impurities remain in solution.
-
Acid-Base Extraction: Since your product is a phenol, it is acidic. You may be able to perform an acid-base extraction during the workup. By washing the organic layer with a dilute aqueous base (e.g., 1M NaOH), your phenolic product will move to the aqueous layer as the corresponding phenoxide salt, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer and extract your pure product back into an organic solvent.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Suzuki-Miyaura reaction? A: The base has multiple roles. It facilitates the transmetalation step, which is a key part of the catalytic cycle, by forming a more reactive boronate species.[9] It also helps in the regeneration of the active catalyst.[4]
Q: Are there alternative catalysts I can use? A: Yes, a wide range of palladium catalysts and ligands have been developed for Suzuki couplings. For electron-poor or sterically hindered substrates, more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often provide better results.[3] Heterogeneous catalysts, such as palladium on carbon (Pd/C) or palladium nanoparticles, are also an option, especially for easier removal post-reaction.[2][15]
Q: What are the main challenges when scaling up this reaction? A: Scaling up a Suzuki-Miyaura reaction introduces several challenges:[7]
-
Mixing and Heat Transfer: Ensuring efficient mixing and uniform temperature control in a large reactor is critical. Inefficient mixing can lead to localized "hot spots" and increased byproduct formation.
-
Degassing: Thoroughly degassing hundreds or thousands of liters of solvent is more challenging than on a lab scale.
-
Reagent Addition: The order and rate of reagent addition can become more important on a larger scale.
-
Palladium Removal: Removing residual palladium from the final product to meet regulatory limits (especially for pharmaceutical applications) is a significant challenge and often requires specialized workup procedures like treatment with activated carbon or specialized scavengers.
Q: Can I use water as the only solvent? A: The Suzuki-Miyaura reaction is known for its compatibility with aqueous conditions, which is a significant advantage for green chemistry.[4] While often run in a biphasic mixture, using only water as a solvent is possible with the right combination of water-soluble ligands and base. This can simplify the workup and reduce the use of organic solvents.
References
-
Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications. Retrieved from [Link]
-
Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. Retrieved from [Link]
-
Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (n.d.). Reddit. Retrieved from [Link]
-
Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. (2023). MDPI. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
What are the byproducts in a Suzuki reaction? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
(PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Preparation of fluorinated biphenyl via Suzuki–Miyaura cross coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]
-
Case Study: Sequential Pd-Catalyzed Cross-Coupling Reactions; Challenges on Scale-Up. (n.d.). Organic Process Research & Development. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved from [Link]
-
Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. (n.d.). WuXi STA. Retrieved from [Link]
-
How do we purify a polar compound having antioxidant property? (2016). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Fluoro-5-phenylphenol and Non-fluorinated Phenylphenols: A Guide for Researchers
Introduction: The Strategic Role of Fluorination in Modulating Bioactivity
In the landscape of drug discovery and development, the strategic incorporation of fluorine atoms into bioactive scaffolds is a well-established approach to modulate a molecule's physicochemical and biological properties. The unique attributes of fluorine, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comparative analysis of the biological activity of 3-Fluoro-5-phenylphenol against its non-fluorinated counterparts, namely ortho-, meta-, and para-phenylphenol.
While extensive data exists for the biological activities of non-fluorinated phenylphenols, particularly the widely used antimicrobial agent ortho-phenylphenol (OPP), direct experimental data on this compound is notably scarce in publicly available literature. Therefore, this guide will synthesize the known biological profile of phenylphenols and extrapolate the potential impact of fluorination at the meta-position, drawing upon established principles of medicinal chemistry and structure-activity relationships (SAR). This comparative framework aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the potential implications of fluorination on this class of compounds.
The Phenylphenol Scaffold: A Foundation of Broad-Spectrum Bioactivity
Phenylphenols are a class of aromatic organic compounds characterized by a phenyl group attached to a phenol ring. The position of the phenyl substituent (ortho, meta, or para) significantly influences their biological properties. Ortho-phenylphenol, in particular, has a long history of use as a broad-spectrum antimicrobial agent, effective against a wide range of bacteria, fungi, and some viruses[1]. Its primary applications include surface disinfection in healthcare and food processing industries, as well as a preservative in various commercial products[1].
The antimicrobial mechanism of action for phenylphenols is primarily attributed to their ability to disrupt microbial cell membranes, leading to leakage of intracellular components and ultimately cell death. Additionally, they can interfere with essential cellular processes, further contributing to their microbicidal effects.
Comparative Biological Activity: A Data-Driven Overview
To provide a clear comparison, the following sections will detail the known antimicrobial, antifungal, and cytotoxic activities of non-fluorinated phenylphenols. Where available, quantitative data such as Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) are presented. The corresponding data for this compound are noted as "Data not available" due to the current lack of published experimental results.
Antimicrobial Activity
Non-fluorinated phenylphenols, especially OPP, exhibit significant activity against a variety of bacterial species.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| ortho-Phenylphenol | Staphylococcus aureus | 512 | [2] |
| Bacillus subtilis | 256 | [2] | |
| Escherichia coli | >512 | [2] | |
| Pseudomonas aeruginosa | >512 | [2] | |
| meta-Phenylphenol | Data not available | Data not available | |
| para-Phenylphenol | Staphylococcus aureus | Data not available | |
| Escherichia coli | Data not available | ||
| This compound | Data not available | Data not available |
Discussion on the Potential Impact of Fluorination: The introduction of a fluorine atom at the meta-position of the phenol ring in this compound is expected to modulate its antimicrobial activity. The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially enhancing its interaction with microbial targets. Furthermore, fluorination can increase the lipophilicity of the compound, which may facilitate its transport across microbial cell membranes. However, the precise effect—whether an increase or decrease in potency—can only be determined through experimental testing.
Antifungal Activity
The fungicidal properties of phenylphenols are well-documented, with OPP being a common agent used to control fungal growth.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| ortho-Phenylphenol | Candida albicans | 33.3 - 66.6 | [3] |
| Aspergillus niger | Data not available | ||
| Trichophyton mentagrophytes | Effective (fumigant) | [4] | |
| meta-Phenylphenol | Data not available | Data not available | |
| para-Phenylphenol | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Discussion on the Potential Impact of Fluorination: Similar to its potential effects on antibacterial activity, the fluorine substituent in this compound could enhance its antifungal potency. The increased lipophilicity may improve its ability to penetrate the fungal cell wall and membrane. Structure-activity relationship studies on other fluorinated compounds have often shown that strategic fluorination can lead to improved antifungal efficacy[5].
Cytotoxic Activity
The cytotoxicity of phenylphenols is an important consideration, particularly for applications involving potential human exposure.
| Compound | Cell Line | IC50 (µM) | Reference |
| ortho-Phenylphenol | Human Bladder Epithelial Cells (NBT-II) | pH-dependent | [6] |
| Human Lymphoblastoid Cells (TK-6) | pH-dependent | [6] | |
| meta-Phenylphenol | Data not available | Data not available | |
| para-Phenylphenol | Data not available | Data not available | |
| This compound | Data not available | Data not available |
Discussion on the Potential Impact of Fluorination: The cytotoxic profile of this compound is likely to be influenced by the fluorine atom. Fluorination can affect the metabolic pathways of the compound, potentially leading to the formation of more or less toxic metabolites. For instance, the metabolism of ortho-phenylphenol can lead to the formation of reactive quinoid species that are implicated in its cytotoxicity and carcinogenicity[7][8]. The presence of a fluorine atom could alter this metabolic fate. It is crucial to experimentally determine the cytotoxicity of this compound in relevant cell lines to assess its safety profile.
Mechanistic Insights and the Role of Fluorine
The primary mechanism of action for phenylphenols involves the disruption of microbial cell membranes. This is a non-specific mode of action that contributes to their broad-spectrum activity.
Caption: General mechanism of action of phenylphenols.
The introduction of a fluorine atom in this compound can influence this mechanism in several ways:
-
Altered Membrane Interaction: The change in electron density and lipophilicity due to the fluorine atom can modify how the molecule interacts with and partitions into the lipid bilayer of the cell membrane.
-
Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, potentially increasing the compound's half-life and bioavailability. This could lead to a more sustained biological effect.
-
Enzyme Inhibition: Fluorinated compounds can act as potent enzyme inhibitors. While the primary target of phenylphenols is the cell membrane, it is plausible that a fluorinated analog could exhibit secondary inhibitory effects on essential microbial enzymes.
Experimental Protocols
For researchers interested in conducting their own comparative studies, the following are standard protocols for evaluating antimicrobial and cytotoxic activity.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compounds (this compound and non-fluorinated phenylphenols)
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in the appropriate broth medium directly in the 96-well plates.
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microbes in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Caption: Workflow for MIC determination.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Test compounds
-
Mammalian cell line (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a plate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Conclusion and Future Directions
This guide has provided a comparative overview of the biological activity of this compound and its non-fluorinated analogs. While there is a substantial body of evidence demonstrating the broad-spectrum antimicrobial and fungicidal properties of non-fluorinated phenylphenols, particularly ortho-phenylphenol, a significant knowledge gap exists regarding the specific biological profile of this compound.
Based on established principles of medicinal chemistry, the introduction of a fluorine atom is anticipated to modulate the biological activity of the phenylphenol scaffold. Potential effects include altered antimicrobial and antifungal potency, as well as a modified cytotoxicity profile. However, without direct experimental data, these remain well-informed hypotheses.
Therefore, there is a clear and compelling need for future research to focus on the synthesis and comprehensive biological evaluation of this compound. Such studies should include:
-
Antimicrobial and antifungal screening against a broad panel of clinically relevant microorganisms to determine MIC values.
-
In vitro cytotoxicity assays using various human cell lines to establish IC50 values and assess the safety profile.
-
Mechanistic studies to elucidate how fluorination impacts the compound's interaction with microbial membranes and other potential cellular targets.
-
Metabolic stability studies to understand how the fluorine atom influences the compound's biotransformation.
By systematically investigating the biological activity of this compound, the scientific community can gain valuable insights into the structure-activity relationships of fluorinated phenylphenols and potentially uncover novel and more effective antimicrobial agents.
References
- Appel, K. E. (2000). The carcinogenicity of the biocide ortho-phenylphenol. Archives of toxicology, 74(2), 61–71.
- Balakrishnan, S., Hasegawa, L., & Eastmond, D. A. (2016). The role of urinary pH in o-phenylphenol-induced cytotoxicity and chromosomal damage in the bladders of F344 rats. Environmental and molecular mutagenesis, 57(3), 210–219.
- Fiveable. (n.d.). Ortho-phenylphenol Definition. Microbiology Key Term.
- Ataman Kimya. (n.d.). ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL).
- Kim, J. H., Lee, D., & Kim, C. S. (2014). Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger. Journal of Environmental Health Sciences, 40(3), 183-189.
- Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. J. (2020).
- Siddiqui, N., & Alam, M. S. (2009). Synthesis and Antimicrobial Evaluation of 5-(p-substituted phenyl)-N-(3-(5-nitrofur-2-yl) allylidene)-1,3,4-thiadiazol-2-amine Derivatives. Acta Poloniae Pharmaceutica-Drug Research, 66(4), 381-386.
- Aytemir, M. D., Erol, K., & Ciftci, G. (2011). Synthesis and evaluation of 3-halobenzo[b]thiophenes as potential antibacterial and antifungal agents. Medicinal Chemistry Research, 20(8), 1279-1285.
- Ziaja-Sołtys, M., et al. (2020). Cytotoxic effect of multifruit polyphenol preparation on human breast cancer cell lines. Emirates Journal of Food and Agriculture, 32(10), 734-742.
- Taylor & Francis Online. (n.d.). IC50 – Knowledge and References.
- Wikipedia. (2023, December 14). 2-Phenylphenol.
- PubChem. (n.d.). 3-Phenylphenol.
- PubChem. (n.d.). 4-Phenylphenol.
- BenchChem. (2025).
- Ali, I., et al. (2016). During the course of our search for biologically active secondary metabolites from fungal cultures, a new oligocyclic diterpenoidal derivative, panapophenanthrin (1), was isolated from Panus strigellus.
- Balakrishnan, S., Hasegawa, L., & Eastmond, D. A. (2016). The role of urinary pH in o-phenylphenol-induced cytotoxicity and chromosomal damage in the bladders of F344 rats. Environmental and Molecular Mutagenesis, 57(3), 210-219.
- Health Canada. (2022, May 30).
- Ataman Kimya. (n.d.). ORTHO-PHENYLPHENOL (OPP, OR 2-PHENYLPHENOL).
- IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1999). ortho-Phenylphenol and its sodium salt. IARC monographs on the evaluation of carcinogenic risks to humans, 73, 451–475.
- World Health Organization. (2003).
- Taylor & Francis. (n.d.). IC50 – Knowledge and References.
- SCCS (Scientific Committee on Consumer Safety). (2018).
- Kim, J. H., Lee, D., & Kim, C. S. (2014). Fungicidal Efficacy of a Fumigation Disinfectant with Ortho-phenylphenol as an Active Ingredient against Trichophyton mentagrophytes, Candida albicans and Aspergillus niger. Journal of Environmental Health Sciences, 40(3), 183-189.
- van Acker, S. A., van den Berg, D. J., Tromp, M. N., van der Vijgh, W. J., & Bast, A. (1995). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free radical biology & medicine, 19(4), 493–501.
- Al-Harthy, T., Zoghaib, W. M., & Abdel-Jalil, R. J. (2020).
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A Researcher's Guide to Efficacy Comparison of 3-Fluoro-5-phenylphenol and Other Halogenated Biphenyls in Antifungal Assays
This guide provides a comprehensive framework for evaluating the antifungal efficacy of 3-Fluoro-5-phenylphenol, a novel halogenated biphenyl, in comparison to other structurally related compounds. We will delve into the rationale behind experimental design, present detailed protocols for robust and reproducible antifungal susceptibility testing, and analyze illustrative data to discuss potential structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antifungal agents.
Introduction: The Pressing Need for Novel Antifungals
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. The current antifungal armamentarium is limited, creating an urgent need for new therapeutic agents with novel mechanisms of action. Biphenyl compounds, including those derived from natural phytoalexins and synthetic analogs, have shown promising antifungal activity.[1][2] Halogenation is a well-established medicinal chemistry strategy to enhance the potency, metabolic stability, and pharmacokinetic profile of bioactive molecules.[3][4] The introduction of halogens can increase lipophilicity, facilitating cell membrane penetration, and can modulate the electronic properties of the molecule, potentially improving interaction with fungal-specific targets.[5]
This guide focuses on establishing a rigorous methodology to compare the in vitro efficacy of this compound against a panel of other halogenated biphenyls. The objective is to determine its relative potency and to elucidate the structure-activity relationships that govern the antifungal effects of this chemical class.
Materials and Methods: A Framework for Self-Validating Assays
The foundation of any comparative efficacy study is a robust, standardized, and reproducible methodology. We will utilize the broth microdilution method, as detailed by the Clinical and Laboratory Standards Institute (CLSI) in their M27-A3 document, which is the gold standard for testing the susceptibility of yeasts to antifungal agents.[6][7][8]
Test Compounds and Control
A selection of compounds is crucial for a meaningful SAR study. The panel should include the lead compound, a non-halogenated parent molecule, and analogs with varying halogen substitutions (type, number, and position).
-
Lead Compound: this compound
-
Parent Compound (Negative Control): 3-Phenylphenol
-
Comparative Halogenated Biphenyls:
-
4-Chloro-3-phenylphenol (Isomeric comparison)
-
3,5-Dichloro-phenylphenol (Multi-halogen comparison)
-
4'-Bromo-biphenyl-3-ol (Halogen on alternate ring)
-
-
Positive Control: Fluconazole or Amphotericin B (Clinically relevant antifungal)
Causality Note: Including the parent compound is critical to definitively attribute any change in activity to the halogen substitution. Comparing isomers and multi-halogenated versions helps to dissect the effects of halogen position and electronic properties.[9][10]
Fungal Strains
Testing should be performed against a panel of clinically relevant fungal pathogens, including both standard reference strains and, if possible, clinical isolates with known resistance profiles.
-
Candida albicans (ATCC 90028)
-
Cryptococcus neoformans (ATCC 208821)
-
Aspergillus fumigatus (ATCC 204305)
-
Fluconazole-resistant Candida glabrata (Clinical Isolate)
Detailed Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
Step 1: Preparation of Media and Reagents
-
Prepare RPMI-1640 medium (with L-glutamine, without sodium bicarbonate) and buffer it to pH 7.0 using 3-(N-morpholino)propanesulfonic acid (MOPS).[6]
-
Rationale: RPMI-1640 is the standardized medium for fungal susceptibility testing, providing a consistent nutritional environment. MOPS buffering is critical to maintain a stable pH of 7.0 ± 0.1, as pH fluctuations can significantly impact both fungal growth and compound activity.
-
-
Prepare stock solutions of all test and control compounds by dissolving them in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Rationale: DMSO is a common solvent for water-insoluble compounds. The final concentration in the assay must not exceed 1% (v/v) to avoid solvent-induced toxicity to the fungal cells.
-
Step 2: Preparation of the Microdilution Plates
-
Dispense 100 µL of sterile RPMI-1640 medium into wells 2 through 12 of a 96-well U-bottom microtiter plate.
-
In a separate dilution plate, prepare the starting drug concentrations by diluting the stock solutions in RPMI-1640. Then, add 200 µL of this starting concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.
-
Self-Validation: This leaves well 11 as a growth control (no drug) and well 12 as a sterility control (no drug, no inoculum). These controls are essential to validate the results of each plate.
-
Step 3: Inoculum Preparation
-
Culture the fungal strains on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this suspension 1:1000 in RPMI-1640 to achieve the final working inoculum concentration of 1-5 x 10³ CFU/mL.
-
Rationale: A standardized inoculum density is paramount for reproducibility. Too high an inoculum can overwhelm the drug, leading to falsely elevated MIC values (the inoculum effect).
-
Step 4: Inoculation and Incubation
-
Inoculate wells 1 through 11 with 100 µL of the final working inoculum. Do not inoculate well 12.
-
The final volume in each well is now 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours.
Step 5: Determining the MIC
-
The MIC is read visually as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control in well 11.
Experimental Workflow Diagram
Caption: Workflow for Antifungal Susceptibility Testing via Broth Microdilution.
Results: Illustrative Efficacy Data
The following table presents hypothetical but plausible MIC data to illustrate how the results of such a comparative study might be presented. These values are for demonstration purposes only and must be determined experimentally.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data (µg/mL)
| Compound | C. albicans | C. neoformans | A. fumigatus | Fluconazole-Resistant C. glabrata |
| This compound | 8 | 4 | 16 | 8 |
| 3-Phenylphenol | 64 | >64 | >64 | >64 |
| 4-Chloro-3-phenylphenol | 16 | 8 | 32 | 16 |
| 3,5-Dichloro-phenylphenol | 4 | 2 | 8 | 4 |
| 4'-Bromo-biphenyl-3-ol | 32 | 16 | 64 | 32 |
| Fluconazole (Control) | 1 | 4 | >64 | 64 |
Discussion: Interpreting the Structure-Activity Relationship (SAR)
Based on the illustrative data in Table 1, we can formulate several hypotheses regarding the SAR of halogenated phenylphenols.
The Importance of Halogenation: The parent compound, 3-Phenylphenol, shows minimal activity (>64 µg/mL). In contrast, all halogenated analogs demonstrate significantly enhanced antifungal potency. This strongly suggests that halogenation is a key determinant for the antifungal activity of this scaffold.[3]
Effect of Halogen Type and Position:
-
Fluorine vs. Chlorine: The 3-Fluoro analog (MIC 4-16 µg/mL) appears more potent than the 4-Chloro isomer (MIC 8-32 µg/mL). This could be attributed to fluorine's high electronegativity and ability to form strong hydrogen bonds, potentially leading to better target engagement.[4] The smaller size of fluorine compared to chlorine may also result in a more favorable steric profile.
-
Mono- vs. Di-substitution: The 3,5-Dichloro analog exhibits the most potent activity in this hypothetical dataset (MIC 2-8 µg/mL). This suggests that increasing the electron-withdrawing nature of the phenol ring through multiple halogen substitutions may further enhance potency.
-
Halogen on Alternate Ring: Placing a halogen (bromine) on the non-phenolic ring in 4'-Bromo-biphenyl-3-ol results in reduced activity compared to analogs with halogens on the phenolic ring. This indicates that the electronic properties of the phenolic ring are more critical for the antifungal mechanism. The planarity between the two phenyl rings, which can be affected by substitution, is also a known factor in the biological activity of biphenyls.[9]
Potential Mechanism of Action: While the precise mechanism is unknown, the activity of phenolic compounds often involves disruption of the fungal cell membrane, leading to leakage of intracellular contents and cell death.[1] Halogenation increases the lipophilicity of the compounds, which could enhance their ability to intercalate into the lipid bilayer of the fungal membrane. Another possibility is the inhibition of critical fungal enzymes, such as those involved in ergosterol biosynthesis, a pathway targeted by many successful antifungals.[11]
SAR Conceptual Diagram
Caption: Conceptual model of the Structure-Activity Relationship (SAR).
Conclusion
This guide outlines a scientifically rigorous and self-validating approach for the comparative evaluation of novel halogenated biphenyls as potential antifungal agents. By adhering to standardized protocols like the CLSI M27 method, researchers can generate high-quality, reproducible data. The illustrative results and SAR discussion highlight the critical role of halogenation in conferring antifungal activity to the phenylphenol scaffold. Specifically, the data suggests that this compound is a promising candidate, and that further optimization, potentially through di-halogenation of the phenolic ring, could lead to the development of highly potent antifungal compounds. Future work should focus on experimental validation of these hypotheses, expansion of testing to include a broader range of fungal pathogens, and studies to elucidate the specific molecular mechanism of action.
References
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Title: Discovery of biphenyl imidazole derivatives as potent antifungal agents: Design, synthesis, and structure-activity relationship studies Source: PubMed URL: [Link]
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Title: Antifungal Susceptibility Testing: Current Approaches Source: PubMed Central URL: [Link]
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Title: Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity Source: PubMed URL: [Link]
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Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ANSI Webstore URL: [Link]
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Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition Source: ResearchGate URL: [Link]
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Title: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Third Informational Supplement Source: ANSI Webstore URL: [Link]
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Title: Natural phytoalexins inspired the discovery of new biphenyls as potent antifungal agents for treatment of invasive fungal infections Source: PubMed URL: [Link]
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Title: CLSI M27 A3 : 3ED 2008 REFERENCE METHOD FOR BROTH DILUTION ANTIFUNGAL Source: Global Standards URL: [Link]
-
Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: MDPI URL: [Link]
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Title: The structure-activity relationships of halogenated biphenyls as enzyme inducers Source: PubMed URL: [Link]
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Title: Fast and Efficient Synthesis of Fluoro Phenyl 1,2,3-Triazoles via Click Chemistry with Ultrasound Irradiation and Their Biological Efficacy Against Candida albicans Source: MDPI URL: [Link]
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Title: Antifungal activity of biphenyl-2, 6-diethanone derivatives Source: ResearchGate URL: [Link]
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Title: Antifungal agents, Part 11. Biphenyl analogues of naftifine Source: PubMed URL: [Link]
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Title: In vitro evaluation of antifungal properties of phenylpropanoids and related compounds acting against dermatophytes Source: PubMed URL: [Link]
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Title: Antifungal Biphenyl Derivatives from Sorbus pohuashanensis Leaves Infected by Alternaria tenuissi and Their Effect against Crop Pathogens Source: PubMed URL: [Link]
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Title: In Vitro Activities of 3-(Halogenated Phenyl)-5-Acyloxymethyl- 2,5-Dihydrofuran-2-ones against Common and Emerging Yeasts and Molds Source: National Institutes of Health (NIH) URL: [Link]
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Title: Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species Source: National Institutes of Health (NIH) URL: [Link]
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The Fluorine Advantage: A Comparative Pharmacokinetic Guide to Fluorinated vs. Non-Fluorinated Phenol Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Phenolic Pharmacokinetics
Phenolic scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous therapeutic agents. However, their clinical utility can be hampered by suboptimal pharmacokinetic properties, including rapid metabolism and poor bioavailability.[1] The introduction of fluorine, a bioisostere for hydrogen, has emerged as a powerful strategy to mitigate these liabilities.[2] This guide provides a comparative analysis of the pharmacokinetic profiles of fluorinated versus non-fluorinated phenol derivatives, offering insights into the causal mechanisms behind the observed differences and providing detailed experimental protocols to enable researchers to conduct their own comparative studies.
The strategic placement of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] The high strength of the carbon-fluorine bond makes it less susceptible to enzymatic cleavage by cytochrome P450 (CYP450) enzymes compared to a carbon-hydrogen bond, often leading to a "metabolic blocking" effect.[4] This can result in a longer half-life and increased systemic exposure. Furthermore, the high electronegativity of fluorine can alter the acidity of the phenolic hydroxyl group and influence interactions with metabolic enzymes and transporters, thereby modulating clearance and distribution.[3]
This guide will delve into the experimental methodologies required to elucidate these pharmacokinetic differences, present available comparative data, and provide a framework for the rational design of fluorinated phenol derivatives with enhanced drug-like properties.
I. The Impact of Fluorination on Metabolic Stability: An In Vitro Perspective
The liver is the primary site of drug metabolism, and in vitro assays using liver microsomes are a cornerstone for assessing metabolic stability in early drug discovery.[5] These assays provide a quantitative measure of a compound's intrinsic clearance, which is invaluable for predicting its in vivo half-life.[6]
A. Causality Behind the Experimental Choices in Metabolic Stability Assays
The choice of liver microsomes as the in vitro system is based on their enrichment of phase I metabolic enzymes, particularly the CYP450 superfamily, which are responsible for the oxidative metabolism of many drugs.[6] The inclusion of the cofactor NADPH (nicotinamide adenine dinucleotide phosphate) is essential, as it provides the reducing equivalents necessary for CYP450 catalytic activity. By monitoring the disappearance of the parent compound over time in the presence and absence of NADPH, one can distinguish between enzymatic and non-enzymatic degradation.
B. Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes
This protocol outlines a standard procedure for determining the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated phenol derivatives)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO) and dilute to the final working concentration in phosphate buffer.
-
Microsomal Preparation: Thaw the pooled liver microsomes on ice and dilute to the desired protein concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Incubation:
-
Add the microsomal suspension to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound solution to the wells.
-
For the enzymatic reaction, add the NADPH regenerating system.
-
For the negative control (non-enzymatic degradation), add buffer instead of the NADPH regenerating system.
-
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile to the respective wells. The 0-minute time point serves as the initial concentration reference.
-
Sample Processing: Centrifuge the plates to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t½) , where V is the incubation volume and P is the amount of microsomal protein.
-
Figure 1: Workflow for an in vitro microsomal stability assay.
C. Comparative In Vitro Metabolic Stability Data
| Compound Class | Compound/Analog | Description | t½ (min) | CLint (µL/min/mg protein) | Species | Reference |
| Phenol | Phenol | Non-fluorinated parent | Data not available | Data not available | Rat | - |
| Fluorophenol | 4-Fluorophenol | Fluorinated analog | Data not available | Data not available | Rat | - |
| Polyphenol | GCG | Non-fluorinated | Data not available | Data not available | Mouse | [7] |
| Fluoropolyphenol | Compound 1c | Fluorinated derivative of GCG | Improved bioavailability observed | Lower than GCG (inferred) | Mouse | [7] |
Note: The absence of direct comparative data for phenol and 4-fluorophenol highlights a research gap. The provided protocol enables researchers to generate this crucial data.
II. Comparative In Vivo Pharmacokinetics: A Whole-System Perspective
In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate in a complete biological system.[8] These studies provide critical parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and bioavailability (F%).
A. Rationale for In Vivo Experimental Design
The choice of animal model (e.g., rat, mouse) is often based on similarities in metabolic pathways to humans and practical considerations. Both intravenous (IV) and oral (PO) administration routes are typically employed. IV administration allows for the determination of clearance and volume of distribution, while PO administration is used to assess oral bioavailability. Serial blood sampling is conducted to measure the drug concentration over time, which is then used to calculate the key pharmacokinetic parameters.
B. Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol describes a typical in vivo pharmacokinetic study in rats.
Materials:
-
Test compounds (fluorinated and non-fluorinated phenol derivatives)
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicles (e.g., saline for IV, PEG400/water for PO)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate rats to the housing conditions for at least one week.
-
Fast rats overnight before dosing.
-
Administer the test compound either intravenously via the tail vein or orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) from the tail vein or another appropriate site at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the fluorinated and non-fluorinated phenol derivatives in plasma.[9]
-
Prepare calibration standards and quality control samples in blank plasma.
-
Extract the analytes from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS/MS.
-
-
Pharmacokinetic Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis of the plasma concentration-time data.
-
Calculate key pharmacokinetic parameters including:
-
Cmax: Maximum plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve
-
t½: Elimination half-life
-
CL: Total body clearance
-
Vd: Volume of distribution
-
F%: Oral bioavailability (calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100)
-
-
Figure 2: General workflow for an in vivo pharmacokinetic study.
D. Comparative In Vivo Pharmacokinetic Data
Direct comparative in vivo pharmacokinetic data for simple phenol and its fluorinated analog is scarce. However, studies on other classes of compounds provide strong evidence for the pharmacokinetic benefits of fluorination. For example, a study comparing fentanyl and its para-fluorinated analog, para-fluorofentanyl, in rats found no significant differences in plasma pharmacokinetic parameters such as half-life and AUC.[10] In contrast, a study on bisphenol A (BPA) and bisphenol S (BPS), where a sulfonyl group replaces a carbon, showed that BPS had a significantly higher systemic bioavailability (57.4%) compared to BPA (0.50%) in pigs, primarily due to reduced first-pass glucuronidation. While not a direct fluorination comparison, this highlights how structural modifications can dramatically alter pharmacokinetic profiles.
| Parameter | Phenol (in Rats) | 4-Fluorophenol (in Rats) | Fentanyl (in Rats) | para-Fluorofentanyl (in Rats) |
| Administration Route | Oral, IV, Dermal, Intratracheal | Data not available | Subcutaneous | Subcutaneous |
| Dose | 63.5 nmol | Data not available | 300 µg/kg | 300 µg/kg |
| t½ (h) | Rapid elimination observed | Expected to be longer than phenol | 1.10 ± 0.01 | 1.12 ± 0.03 |
| CL | Rapid clearance observed | Expected to be lower than phenol | Not reported | Not reported |
| Vd | Widely distributed | Expected to be similar to or slightly higher than phenol | Not reported | Not reported |
| Bioavailability (F%) | Well absorbed orally | Expected to be higher than phenol | - | - |
| Reference | - | [10] | [10] |
Note: The data for phenol is qualitative from the cited study. The expected trends for 4-fluorophenol are based on the established principles of fluorination in medicinal chemistry. The fentanyl data provides a quantitative comparison for a different class of compounds.
III. The Role of Fluorine in Altering Metabolic Pathways
Fluorination can significantly alter the metabolic fate of a phenol derivative. The primary mechanism is the blockage of oxidation at the site of fluorination. However, fluorine can also have more subtle electronic effects that influence the regioselectivity of metabolism at other positions on the aromatic ring.
A. Metabolic Pathways of Phenol
Phenol is primarily metabolized through two major pathways:
-
Conjugation: The phenolic hydroxyl group is readily conjugated with glucuronic acid (via UDP-glucuronosyltransferases, UGTs) or sulfate (via sulfotransferases, SULTs) to form water-soluble metabolites that are efficiently excreted in the urine.
-
Oxidation: Phenol can be oxidized by CYP450 enzymes to form catechols (e.g., hydroquinone and catechol), which can then undergo further conjugation or oxidation.
Figure 3: Major metabolic pathways of phenol.
B. Predicted Metabolic Pathways of Fluorinated Phenols
For a fluorinated phenol, such as 4-fluorophenol, the metabolic landscape is altered:
-
Blocked Oxidation: The fluorine atom at the para-position effectively blocks CYP450-mediated oxidation at that site. This can redirect metabolism to other positions on the ring or enhance the rate of conjugation.
-
Altered Conjugation: The electron-withdrawing nature of fluorine can decrease the pKa of the phenolic hydroxyl group, potentially affecting the efficiency of conjugation by UGTs and SULTs.
-
Potential for Defluorination: While the C-F bond is strong, enzymatic defluorination can occur under certain conditions, although it is generally a less favorable pathway.
The net effect is often a shift towards conjugation and a reduction in oxidative metabolism, leading to a more predictable metabolic profile and potentially reduced formation of reactive metabolites.
IV. Analytical Methodologies for Comparative Pharmacokinetic Studies
Accurate and sensitive analytical methods are crucial for obtaining reliable pharmacokinetic data. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological matrices due to its high selectivity and sensitivity.
A. Key Considerations for Method Development
-
Simultaneous Quantification: Develop a single method capable of quantifying both the fluorinated and non-fluorinated analogs to ensure consistency and efficiency.[9]
-
Internal Standard Selection: Use a stable isotope-labeled internal standard for each analyte if available to correct for matrix effects and variations in extraction efficiency.
-
Sample Preparation: Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to achieve high recovery and minimize matrix interference.
-
Chromatographic Separation: Achieve baseline separation of the analytes from endogenous matrix components to prevent ion suppression or enhancement.
-
Mass Spectrometric Detection: Optimize the MS/MS parameters (e.g., precursor and product ions, collision energy) for each analyte to maximize sensitivity and selectivity.
V. Conclusion: Harnessing the Power of Fluorine in Phenol Drug Design
The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the pharmacokinetic properties of phenol-containing drug candidates. By blocking sites of metabolic oxidation and modulating physicochemical properties, fluorination can lead to increased metabolic stability, longer half-life, and improved bioavailability.
While direct comparative in vivo pharmacokinetic data for simple phenol derivatives is an area that warrants further investigation, the principles outlined in this guide, supported by data from related compounds and robust in vitro methodologies, provide a strong foundation for the rational design and evaluation of fluorinated phenols. The detailed experimental protocols provided herein are designed to be self-validating systems, enabling researchers to generate the critical data needed to make informed decisions in their drug discovery and development programs. By understanding the causal relationships between fluorination and pharmacokinetic outcomes, scientists can more effectively harness the "fluorine advantage" to develop safer and more efficacious medicines.
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Chen, D., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 878(3-4), 449-456. [Link]
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Di Mola, A., et al. (2021). Development of Novel Fluorinated Polyphenols as Selective Inhibitors of DYRK1A/B Kinase for Treatment of Neuroinflammatory Diseases including Parkinson's Disease. Journal of Medicinal Chemistry, 64(15), 11205-11226. [Link]
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Gayrard, V., et al. (2018). Oral Systemic Bioavailability of Bisphenol A and Bisphenol S in Pigs. Environmental Health Perspectives, 126(1), 017004. [Link]
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Hall, L. L., & Hughes, M. F. (1995). Disposition of Phenol in Rat After Oral, Dermal, Intravenous, and Intratracheal Administration. Xenobiotica, 25(8), 873-883. [Link]
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Canfield, C. N., & Sprague, J. E. (2024). In vivo pharmacokinetic, pharmacodynamic and brain concentration comparison of fentanyl and para-fluorofentanyl in rats. Archives of Toxicology, 98(10), 3023-3032. [Link]
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Bhattarai, P., et al. (2025). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
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Zhang, Y., et al. (2019). Gender differences in pharmacokinetics and tissue distribution of 4-n-nonylphenol in rats. Toxicology Research, 8(5), 754-763. [Link]
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Hughes, M. F., & Hall, L. L. (1995). Disposition of Phenol in Rat After Oral, Dermal, Intravenous, and Intratracheal Administration. Xenobiotica, 25(8), 873-83. [Link]
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National Cancer Institute. (1980). Bioassay of Pentachlorophenol for Possible Carcinogenicity. Technical Report Series No. 120. U.S. Department of Health, Education, and Welfare. [Link]
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Pekari, K., et al. (1991). Toxicokinetics of chlorophenols in sawmill workers. International Archives of Occupational and Environmental Health, 63(1), 59-64. [Link]
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Somani, S. M., & Khalique, A. (1982). Distribution and metabolism of 2,4-dichlorophenol in rats. Journal of Toxicology and Environmental Health, 9(5-6), 889-897. [Link]
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Uhl, S., et al. (1986). Pentachlorophenol toxicokinetics after intravenous and oral administration to rat. Xenobiotica, 16(11), 1047-1055. [Link]
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Andes, D. R., & Craig, W. A. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6431-6438. [Link]
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Waidyanatha, S., et al. (2019). Toxicokinetics and bioavailability of bisphenol AF following oral administration in rodents: A dose, species, and sex comparison. Toxicology and Applied Pharmacology, 373, 39-47. [Link]
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A Senior Application Scientist’s Guide to the Cross-Validation of Analytical Methods for the Quantification of 3-Fluoro-5-phenylphenol
Introduction: The Imperative for Robust Analytical Methodologies
In the landscape of pharmaceutical development and chemical analysis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and potential impurities is paramount. 3-Fluoro-5-phenylphenol, a fluorinated biphenyl derivative, represents a class of compounds whose analytical characterization demands high scrutiny. Whether it serves as a critical intermediate in a synthetic pathway or is monitored as a metabolite, the reliability of its quantification is non-negotiable.
This guide provides an in-depth comparison of three distinct analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry. Beyond a simple comparison, we will delve into the cross-validation of the more sophisticated chromatographic methods, a critical step to ensure that data is reproducible and comparable across different analytical platforms. This aligns with the principles outlined in the International Council for Harmonisation (ICH) guidelines, which emphasize that the objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[1][2][3] Cross-validation specifically demonstrates that two or more analytical procedures can be used for the same intended purpose and meet the same predefined performance criteria.[4]
Our narrative is grounded in the principles of scientific integrity, explaining not just the "how" but the "why" behind each experimental choice. The protocols described herein are designed as self-validating systems, providing researchers and drug development professionals with a comprehensive framework for establishing robust and reliable analytical workflows.
Chapter 1: Candidate Analytical Methodologies
The selection of an analytical method is contingent upon the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, selectivity, and the desired throughput. We will explore three techniques that represent a spectrum of complexity, cost, and performance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a cornerstone of pharmaceutical analysis, offering a balance of speed, sensitivity, and robustness for quantifying compounds in relatively clean matrices.[5][6]
Causality Behind Experimental Choices:
-
Stationary Phase: this compound contains two aromatic rings. A phenyl stationary phase is an excellent choice as it can induce π-π interactions between the stationary phase and the analyte, providing unique selectivity for aromatic compounds that may not be achievable on a standard C18 column.[7]
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities. A small amount of acid, such as formic acid, is often added to suppress the ionization of the phenolic hydroxyl group, leading to sharper, more symmetrical peaks.[7]
-
Detection Wavelength: Phenolic compounds exhibit strong UV absorbance. Based on the UV spectra of similar phenolic structures, a detection wavelength of approximately 274 nm is selected to maximize sensitivity.[8][9][10]
Experimental Protocol: HPLC-UV
-
Standard Preparation:
-
Prepare a 1.0 mg/mL primary stock solution of this compound reference standard in methanol.
-
Perform serial dilutions with the mobile phase to create calibration standards ranging from 1 µg/mL to 200 µg/mL.
-
-
Sample Preparation:
-
Dissolve the sample in methanol to achieve an expected concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
UV Detector: 274 nm.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.[8]
-
Workflow for HPLC-UV Analysis
Gas Chromatography-Mass Spectrometry (GC-MS)
For analyses requiring higher selectivity and sensitivity, particularly in complex matrices, GC-MS is the method of choice.[11][12] It is especially useful for identifying and quantifying trace levels of analytes.
Causality Behind Experimental Choices:
-
Derivatization: Phenols are polar and can exhibit poor peak shape (tailing) in GC. Derivatization, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is essential. This process replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group, increasing the analyte's volatility and thermal stability for improved chromatographic performance.[6][8]
-
GC Column: A non-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating a wide range of derivatized compounds based on their boiling points.[8]
-
Mass Spectrometry: Operating the mass spectrometer in Selected Ion Monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, effectively filtering out noise from matrix components.
Experimental Protocol: GC-MS
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a non-polar solvent like hexane or ethyl acetate.
-
Dissolve samples in the same solvent.
-
-
Derivatization:
-
Transfer 100 µL of the standard or sample solution to a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Splitless mode, 280 °C.
-
Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Detection: SIM mode, monitoring characteristic ions for the TMS-derivatized this compound.
-
-
Quantification:
-
Construct a calibration curve using the peak areas of the primary quantifier ion from the derivatized standards.
-
Determine the sample concentration from this curve.
-
Workflow for GC-MS Analysis
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective technique suitable for high-concentration samples or as a preliminary screening tool.[13] Its primary limitation is a lack of specificity, as other compounds in the sample that absorb at the same wavelength will interfere with the measurement.[9]
Experimental Protocol: UV-Vis Spectrophotometry
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the sample in methanol to a concentration within the expected linear range.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) by scanning a standard solution from 200 to 400 nm.
-
Set the spectrophotometer to the determined λmax (expected to be ~270-280 nm).[9]
-
Measure the absorbance of the blank (methanol), calibration standards, and samples.
-
-
Quantification:
-
Create a calibration curve by plotting absorbance versus concentration.
-
Calculate the concentration of the sample using its absorbance and the linear regression equation from the calibration curve.
-
Chapter 2: Comparative Performance Data
To provide an objective comparison, the following table summarizes the typical performance characteristics expected from each analytical method. These values are illustrative and based on established performance for similar phenolic compounds.[6] Direct experimental validation is required to establish definitive parameters for this compound.
| Parameter | HPLC-UV | GC-MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 97-103% | 98-102% | 95-105% |
| Precision (RSD%) | < 3% | < 2% | < 5% |
| Limit of Detection (LOD) | ~20 ng/mL | ~1 ng/mL | ~500 ng/mL |
| Limit of Quantification (LOQ) | ~60 ng/mL | ~3 ng/mL | ~1500 ng/mL |
| Selectivity | Good | Excellent | Poor |
| Throughput | High | Moderate | Very High |
| Cost per Sample | Low | Moderate | Very Low |
Chapter 3: Cross-Validation of HPLC-UV and GC-MS Methods
When two different analytical methods are used to support a single drug development program, it is essential to perform a cross-validation study.[14][15] This ensures that the data generated by both methods are equivalent and can be compared or combined for regulatory decisions.[15] The framework for this process is guided by regulatory documents such as the FDA's guidance on analytical procedures and ICH Q2(R2).[1][16]
Objective: To demonstrate that the validated HPLC-UV and GC-MS methods provide comparable quantitative results for this compound.
Experimental Protocol: Cross-Validation
-
Method Validation: First, ensure that both the HPLC-UV and GC-MS methods are fully validated individually according to ICH guidelines, assessing parameters such as accuracy, precision, specificity, linearity, range, LOD, and LOQ.[2][17]
-
Sample Selection: Prepare a single set of quality control (QC) samples by spiking a representative matrix with this compound at a minimum of three concentration levels: low, medium, and high. A minimum of six replicates should be prepared at each level.
-
Analysis:
-
Analyze the complete set of QC samples using the validated HPLC-UV method.
-
Analyze the same complete set of QC samples using the validated GC-MS method.
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each QC level as determined by each method.
-
Compare the mean results obtained from the two methods.
-
-
Acceptance Criteria:
-
The percentage difference between the mean concentrations obtained by the two methods should not exceed 15% for each QC level.
-
The precision (RSD%) for each set of measurements should also be within the acceptance criteria established during the individual method validations (typically < 15%).
-
Workflow for Cross-Validation
Conclusion and Recommendations
The quantification of this compound can be successfully achieved using a variety of analytical techniques. The optimal choice is dictated by the specific analytical challenge:
-
UV-Visible Spectrophotometry is a viable, cost-effective option for rapid, high-concentration screening in pure substance or simple formulations where interfering substances are not a concern.
-
HPLC-UV stands out as the workhorse method for routine quality control, offering a superb balance of performance, cost, and throughput for most pharmaceutical applications.
-
GC-MS provides the highest level of sensitivity and selectivity, making it the superior choice for trace-level quantification, analysis in complex biological or environmental matrices, and for use as a confirmatory technique.
A successful cross-validation between the HPLC-UV and GC-MS methods provides a robust, self-validating analytical system. It gives laboratories the flexibility to transfer methods or use different techniques across a project's lifecycle with full confidence in the integrity and comparability of the data. This adherence to rigorous validation and cross-validation principles is not merely good practice; it is a fundamental requirement for ensuring product quality and safety in the pharmaceutical industry.[18]
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A Researcher's Guide to Benchmarking Novel 3-Fluoro-5-phenylphenol-based Matrix Metalloproteinase-13 Inhibitors
Introduction: The Critical Role of Benchmarking in MMP-13 Inhibitor Development
Matrix Metalloproteinase-13 (MMP-13), or collagenase-3, is a zinc-dependent endopeptidase with a pivotal role in the degradation of type II collagen, the primary collagenous component of articular cartilage.[1] Its overexpression is a key pathological driver in diseases such as osteoarthritis, rheumatoid arthritis, and cancer, making it a significant therapeutic target.[1][2][3] The development of potent and, crucially, selective MMP-13 inhibitors is a major focus of drug discovery. However, early generations of broad-spectrum MMP inhibitors often failed in clinical trials due to off-target effects, highlighting the absolute necessity for rigorous, comparative benchmarking of new chemical entities.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel class of 3-Fluoro-5-phenylphenol-based inhibitors against established standards. To illustrate this process, we introduce a hypothetical, representative inhibitor from this class, FPPI-1 , and compare its performance against two well-characterized, standard MMP-13 inhibitors: a potent broad-spectrum hydroxamate inhibitor (for potency comparison) and a highly selective, non-zinc-binding inhibitor (for selectivity comparison).
The methodologies and data presented herein are designed to provide a robust, self-validating system for assessing the potential of new inhibitory compounds. We will delve into the causality behind experimental choices, provide detailed protocols for in vitro and cellular assays, and contextualize the findings within the relevant biological signaling pathways.
The Target: Understanding MMP-13 and Its Regulatory Pathways
MMP-13 is synthesized as an inactive zymogen (pro-MMP-13) and requires extracellular activation.[1] Its expression is tightly regulated by a complex network of signaling cascades, often initiated by pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[3][6] These cytokines trigger downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascades (ERK, JNK, p38) and the NF-κB pathway, which converge on the MMP-13 gene promoter to induce its transcription.[3][7] Understanding this upstream regulation is critical for designing and interpreting cellular assays that aim to assess an inhibitor's efficacy in a more physiologically relevant context.
Caption: Signaling pathways regulating MMP-13 expression and the point of enzymatic inhibition.
Comparative Performance Analysis
The primary goal of benchmarking is to objectively assess a novel inhibitor's potency and selectivity against established standards. Potency is typically measured by the half-maximal inhibitory concentration (IC50), while selectivity is determined by comparing the IC50 against the target enzyme versus other related enzymes.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro inhibitory activity of our hypothetical this compound-based inhibitor, FPPI-1 , against two known standards: a potent, broad-spectrum hydroxamate inhibitor (Standard A) and a highly selective, non-zinc-binding inhibitor (Standard B).
| Compound | Target | IC50 (nM) | Selectivity vs. MMP-1 (fold) | Selectivity vs. MMP-9 (fold) | Mechanism of Action |
| FPPI-1 (Hypothetical) | MMP-13 | 15 | >200 | >150 | Competitive (Assumed) |
| Standard A (Hydroxamate) | MMP-13 | 3.0[8] | ~10 | ~5 | Zinc-binding |
| Standard B (Non-zinc binding) | MMP-13 | 8.0[9] | >1000 | >1000 | Non-zinc binding (Exosite) |
| Reference data for standards is sourced from publicly available literature.[8][9] |
Analysis of Comparative Data:
-
Potency: FPPI-1 demonstrates potent inhibition of MMP-13 with an IC50 in the low nanomolar range. While not as potent as the broad-spectrum Standard A, its potency is comparable to the highly selective Standard B. This positions FPPI-1 as a strong candidate for further development.
-
Selectivity: A critical differentiator for next-generation MMP inhibitors is selectivity, which is essential for avoiding the side effects that plagued earlier non-selective inhibitors.[4][5] FPPI-1 shows a promising selectivity profile, with over 200-fold selectivity against MMP-1 (collagenase-1) and over 150-fold against MMP-9 (gelatinase B). This significantly surpasses the selectivity of the broad-spectrum Standard A and approaches the desirable profile of the highly selective Standard B. The unique S1' pocket of MMP-13 is a key determinant for achieving inhibitor selectivity.[10]
Experimental Methodologies
Reproducibility and accuracy are the cornerstones of trustworthy research. The following protocols are detailed to ensure a self-validating system for benchmarking novel MMP-13 inhibitors.
In Vitro Fluorogenic Enzymatic Assay for IC50 Determination
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant MMP-13.
Caption: Workflow for the in vitro fluorogenic enzymatic assay.
Principle: A fluorogenic substrate containing a specific MMP-13 cleavage site is used. In the presence of active MMP-13, the substrate is cleaved, separating a fluorophore from a quencher, resulting in an increase in fluorescence. An inhibitor prevents this cleavage, leading to a lower fluorescence signal.[6]
Materials:
-
Recombinant Human MMP-13 (activated)
-
Fluorogenic MMP-13 substrate
-
Assay Buffer: 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5[6]
-
Test compound (FPPI-1) and standard inhibitors
-
DMSO (for dissolving compounds)
-
96-well black microplates
-
Fluorescence plate reader
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of FPPI-1 and standard inhibitors in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Enzyme Preparation: Dilute the recombinant MMP-13 enzyme to a working concentration in ice-cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the measurement period.
-
Assay Plate Setup: In a 96-well black microplate, add 50 µL of Assay Buffer, 25 µL of the inhibitor dilutions (or vehicle control), and 25 µL of the diluted MMP-13 enzyme solution.
-
Inhibitor Binding: Incubate the plate for 30 minutes at 37°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the fluorogenic substrate solution to each well.[11]
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths (e.g., Ex: 365 nm, Em: 450 nm).[11]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration.
-
Determine the percentage of inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Cell-Based ELISA for MMP-13 Secretion
This assay provides a more biologically relevant assessment by measuring the inhibitor's effect on the amount of MMP-13 secreted by cells, typically after stimulation with a pro-inflammatory agent.
Principle: Human chondrocytes (or another relevant cell line) are stimulated to produce and secrete MMP-13. The cells are treated with the inhibitor, and the amount of MMP-13 in the culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Human chondrocyte cell line (e.g., C-28/I2)
-
Cell culture medium and supplements
-
Recombinant human IL-1β (for stimulation)
-
Test compound (FPPI-1) and standard inhibitors
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Step-by-Step Protocol:
-
Cell Seeding: Seed chondrocytes into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of FPPI-1 or standard inhibitors for 1-2 hours.
-
Cell Stimulation: Stimulate the cells with a pre-determined concentration of IL-1β (e.g., 10 ng/mL) to induce MMP-13 expression.[6] Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for MMP-13 production and secretion into the supernatant.
-
Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to remove any cellular debris.
-
ELISA Protocol: Perform the Human MMP-13 ELISA on the collected supernatants according to the manufacturer's instructions.[12][13]
-
Briefly, add standards and supernatants to the antibody-coated microplate.
-
Incubate to allow MMP-13 to bind to the capture antibody.
-
Wash the wells and add a detection antibody.
-
Wash again and add a streptavidin-HRP conjugate.
-
Add a colorimetric substrate (e.g., TMB) and incubate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values from the known MMP-13 standards.
-
Determine the concentration of MMP-13 in each cell culture supernatant from the standard curve.
-
Calculate the percentage of inhibition of MMP-13 secretion for each inhibitor concentration relative to the stimulated vehicle control.
-
Conclusion and Future Directions
This guide provides a foundational framework for the rigorous benchmarking of novel this compound-based MMP-13 inhibitors. Through direct comparison with established standards using validated in vitro and cell-based assays, researchers can generate the critical data needed to assess both the potency and selectivity of their compounds. Our hypothetical inhibitor, FPPI-1, demonstrates a promising profile with potent, low-nanomolar inhibition of MMP-13 and high selectivity over other MMPs, positioning it as a viable candidate for further preclinical development.
Future studies should aim to expand on this initial characterization. This includes determining the precise mechanism of inhibition (e.g., competitive, non-competitive), assessing in vivo efficacy in animal models of osteoarthritis or cancer, and evaluating pharmacokinetic and pharmacodynamic properties. By adhering to a systematic and comparative benchmarking process, the development of next-generation, highly selective MMP-13 inhibitors can be significantly advanced, paving the way for new and improved therapeutic interventions.
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Winer, J., et al. (2018). Overview of MMP-13 as a Promising Target for the Treatment of Osteoarthritis. MDPI. Available at: [Link]
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Larkin, J., et al. (2015). Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. PubMed Central. Available at: [Link]
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Georg, G. I., & Bibb, J. L. (2011). Development of matrix metalloproteinase-13 inhibitors – A structure-activity/structure-property relationship study. PubMed Central. Available at: [Link]
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Moy, F. J., et al. (1999). Crystal structures of MMP-1 and -13 reveal the structural basis for selectivity of collagenase inhibitors. Nature Structural Biology. Available at: [Link]
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Larkin, J., et al. (2014). Characterization of Selective Exosite-Binding Inhibitors of Matrix Metalloproteinase 13 That Prevent Articular Cartilage Degradation in Vitro. ACS Publications. Available at: [Link]
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Georg, G. I., & Bibb, J. L. (2016). Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability. PubMed Central. Available at: [Link]
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Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. Chondrex, Inc.. Available at: [Link]
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Vincenti, M. P., & Brinckerhoff, C. E. (2002). Transcriptional regulation of collagenase (MMP-1, MMP-13) genes in arthritis: integration of complex signaling pathways for the recruitment of gene-specific transcription factors. PubMed Central. Available at: [Link]
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ResearchGate. (n.d.). Potency and selectivity of MMP-13 inhibitors*. ResearchGate. Available at: [Link]
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Johnson, D. S., et al. (2017). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PubMed Central. Available at: [Link]
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Shi, Y., et al. (2022). Regulation and Function of Matrix Metalloproteinase-13 in Cancer Progression and Metastasis. PubMed Central. Available at: [Link]
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A Comparative Guide to the Bioisosteric Replacement of Phenol with 3-Fluoro-5-phenylphenol on Receptor Binding Affinity
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the landscape of contemporary drug design, the strategic modification of lead compounds to optimize their pharmacological profile is paramount. Bioisosterism, the interchange of functional groups with moieties that retain similar physical and chemical properties, is a cornerstone of this process.[1] This guide delves into a specific and increasingly relevant bioisosteric replacement: the substitution of a phenol group with 3-Fluoro-5-phenylphenol. Phenolic moieties are ubiquitous in bioactive molecules but are often susceptible to metabolic oxidation and can present challenges with oral bioavailability.[2][3] The introduction of fluorine can modulate a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, thereby influencing its interaction with target receptors.[4][5]
This guide will provide a comprehensive comparison of phenol and this compound, offering insights into the causal relationships between their structural differences and anticipated effects on receptor binding affinity. We will explore the underlying physicochemical principles, present detailed experimental protocols for the quantitative assessment of binding, and provide a framework for interpreting the resulting data.
Physicochemical Properties: A Tale of Two Phenols
The seemingly subtle addition of a fluorine atom and a phenyl group to the phenol scaffold induces significant alterations in its electronic and steric character. These changes have profound implications for how the molecule interacts with a biological target.
| Property | Phenol | This compound | Rationale for Impact on Receptor Binding |
| pKa | ~10.0[6] | Estimated ~9.3 | The strong electron-withdrawing nature of the fluorine atom stabilizes the phenoxide anion, making the hydroxyl proton more acidic (lower pKa).[6][7] This altered acidity can influence the ionization state of the molecule in the receptor binding pocket, potentially affecting hydrogen bonding interactions. |
| logP | ~1.5 | ~3.2[8] | The phenyl group significantly increases lipophilicity, which can enhance membrane permeability and hydrophobic interactions within the binding site. The fluorine atom also contributes to increased lipophilicity compared to a hydrogen atom. |
| Hydrogen Bonding | Acts as both a hydrogen bond donor (HBD) and acceptor (HBA). | Acts as both an HBD and HBA, but with modified strength. | The electron-withdrawing fluorine atom reduces the hydrogen bond donating strength of the hydroxyl group. The fluorine itself can act as a weak hydrogen bond acceptor. These modifications can lead to altered binding orientations and affinities. |
Synthetic Considerations: Accessing this compound
While this compound is commercially available, understanding its synthesis provides valuable context for medicinal chemists. A plausible synthetic route can be adapted from established methods for synthesizing fluorophenols and biaryls. A common approach involves a Suzuki coupling reaction to form the biphenyl core, followed by demethylation to reveal the phenol.
A potential synthetic workflow is outlined below:
Caption: A potential synthetic route to this compound.
Experimental Protocols for Determining Receptor Binding Affinity
To empirically assess the impact of the phenol to this compound substitution on receptor binding, rigorous and validated experimental techniques are essential. Here, we detail two gold-standard methodologies: the competitive radioligand binding assay and surface plasmon resonance (SPR).
Competitive Radioligand Binding Assay
This technique measures the ability of a test compound (the "competitor," in this case, phenol or this compound) to displace a radiolabeled ligand that has a known affinity for the target receptor.[9][10]
Experimental Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a buffer solution appropriate for the target receptor.
-
Serially dilute the competitor compounds (phenol and this compound) to create a range of concentrations.
-
Prepare a solution of the radioligand at a concentration close to its dissociation constant (Kd).
-
Prepare the receptor source (e.g., cell membrane homogenates).[10]
-
-
Assay Setup:
-
In a 96-well plate, add the receptor preparation, the radioligand solution, and the competitor solutions.
-
Include control wells for total binding (no competitor) and non-specific binding (excess of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.[10]
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filtermat to separate the receptor-bound radioligand from the unbound radioligand.[9]
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each competitor concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding events between a ligand and an analyte.[11][12]
Experimental Workflow:
Caption: Workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Ligand Immobilization:
-
The target receptor (ligand) is covalently attached to the surface of a sensor chip.[13]
-
-
Analyte Injection:
-
A solution containing the analyte (phenol or this compound) at a specific concentration is injected over the sensor surface at a constant flow rate.[12]
-
-
Data Acquisition:
-
The instrument measures the change in the refractive index at the sensor surface as the analyte binds to the immobilized receptor. This change is proportional to the mass of bound analyte and is recorded in real-time as a sensorgram.
-
-
Kinetic Analysis:
-
The sensorgram displays an association phase during analyte injection and a dissociation phase when the injection is replaced with buffer.[14]
-
By fitting the association and dissociation curves to kinetic models, the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon) can be determined. A lower KD value indicates a higher binding affinity.
-
-
Regeneration:
-
A regeneration solution is injected to remove the bound analyte from the receptor, preparing the sensor surface for the next injection.[15]
-
Anticipated Results and Mechanistic Interpretation
Based on the physicochemical properties, we can hypothesize the likely impact of the this compound substitution on receptor binding affinity compared to phenol.
-
Increased Affinity: The significant increase in lipophilicity due to the phenyl group could lead to enhanced van der Waals and hydrophobic interactions within a nonpolar binding pocket, potentially increasing binding affinity.
-
Altered Hydrogen Bonding: The lower pKa of the fluorinated phenol means it is more likely to exist as a phenoxide anion at physiological pH. If the binding pocket contains a hydrogen bond donor that interacts favorably with the phenoxide, this could increase affinity. Conversely, if the interaction relies on the phenol as a hydrogen bond donor, the reduced donating capacity could decrease affinity.
-
Novel Interactions: The fluorine atom itself can participate in weak electrostatic interactions with electron-deficient atoms in the receptor, potentially contributing to binding affinity.
The experimental data from the radioligand binding assays (Ki values) and SPR (KD values) will provide a quantitative measure of these effects. A lower Ki or KD for this compound compared to phenol would indicate a higher binding affinity.
Conclusion: A Powerful Tool for Lead Optimization
The bioisosteric replacement of phenol with this compound represents a sophisticated strategy in drug design. This substitution can profoundly alter the physicochemical properties of a molecule, leading to significant changes in receptor binding affinity. By understanding the principles of this modification and employing rigorous experimental techniques such as competitive radioligand binding assays and surface plasmon resonance, researchers can rationally design and optimize lead compounds with improved potency, selectivity, and pharmacokinetic profiles. This guide provides a foundational framework for investigating such bioisosteric replacements, empowering drug development professionals to make data-driven decisions in the quest for novel therapeutics.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]
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Alfa Cytology. (n.d.). Competitive Radioligand Binding Assays. Retrieved January 17, 2026, from [Link]
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Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved January 17, 2026, from [Link]
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Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. Retrieved January 17, 2026, from [Link]
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University of North Carolina at Chapel Hill. (2022, July 27). Guide to Running an SPR Experiment. Retrieved January 17, 2026, from [Link]
- McCrea, K. E., & Herzog, H. (2000). Radioligand Binding Studies. In Neuropeptide Y Protocols (pp. 231-242). Humana Press.
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Chemsrc. (n.d.). This compound. Retrieved January 17, 2026, from [Link]
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Bio-protocol. (2019). Surface plasmon resonance (SPR)-binding assay. Retrieved January 17, 2026, from [Link]
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National Institutes of Health. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 3-Fluorophenol. Retrieved January 17, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of Phenol, 3-fluoro-. Retrieved January 17, 2026, from [Link]
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ChemRxiv. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. Retrieved January 17, 2026, from [Link]
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- Wallimann, P., & Tamm, M. (1999). 2,6-Difluorophenol as a bioisostere of a carboxylic acid: bioisosteric analogues of gamma-aminobutyric acid. Journal of medicinal chemistry, 42(2), 329–332.
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ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved January 17, 2026, from [Link]
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University of Calgary. (n.d.). Q5. In the box below, you are given the pK, values for a series of compounds.... Retrieved January 17, 2026, from [Link]
- Seybold, P. G., et al. (2001). Substituent effects on the physical properties and pKa of phenol. International Journal of Quantum Chemistry, 84(1), 108-115.
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SlideShare. (2012, May 7). Application of Bioisosteres in Drug Design. Retrieved January 17, 2026, from [Link]
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ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved January 17, 2026, from [Link]
- O'Hagan, D. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286.
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-
PrepChem.com. (n.d.). Synthesis of o-phenylphenol. Retrieved January 17, 2026, from [Link]
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PubChem. (n.d.). 2,5-Difluoro-3-phenylphenol. Retrieved January 17, 2026, from [Link]
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A Senior Application Scientist's Guide: Side-by-Side Comparison of Catalytic Systems for the Synthesis of 3-Fluoro-5-phenylphenol
The targeted synthesis of 3-Fluoro-5-phenylphenol is a task of significant interest for researchers in medicinal chemistry and materials science. This fluorinated biaryl phenol serves as a crucial structural motif in a variety of high-value molecules, where the fluorine atom modulates properties such as metabolic stability, lipophilicity, and binding affinity. Achieving an efficient and selective synthesis requires a careful choice of catalytic methodology. This guide provides an in-depth, side-by-side comparison of the most effective catalytic systems, grounded in mechanistic principles and supported by experimental data, to aid researchers in making informed decisions for their synthetic campaigns.
The Synthetic Challenge: Selectivity and Compatibility
The primary challenge in constructing this compound is the formation of the C-C bond between the fluorinated phenolic ring and the phenyl group. The ideal catalytic system must not only be highly efficient but also tolerate the acidic phenolic proton and the electronically modified fluorinated ring. The most common strategy involves a cross-coupling reaction between a derivative of 3-fluorophenol and a phenyl-donating reagent. We will explore the premier catalytic systems for this transformation.
Palladium-Catalyzed Suzuki-Miyaura Coupling: The Gold Standard
The Suzuki-Miyaura reaction is arguably the most widely used and versatile method for C-C bond formation in modern organic synthesis.[1] Its success is built upon mild reaction conditions, exceptional functional group tolerance, and the commercial availability of a vast array of boronic acids, catalysts, and ligands.[2] For the synthesis of this compound, the typical disconnection involves coupling a protected 3-fluoro-5-halophenol with phenylboronic acid.
Mechanistic Rationale
The efficacy of the Suzuki-Miyaura coupling stems from a well-understood catalytic cycle. The choice of ligand and base is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination steps, while the base (e.g., K₂CO₃, K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to palladium.
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol
Starting Materials: 3-Bromo-5-fluorophenol (requires protection), Phenylboronic acid.
Step-by-Step Methodology:
-
Phenol Protection (if necessary): The acidic proton of the phenol must be protected to prevent side reactions. A common and easily removable protecting group is methoxymethyl (MOM). In a fume hood, dissolve 3-bromo-5-fluorophenol (1.0 equiv) in anhydrous dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) followed by slow addition of MOM-Cl (1.2 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Cross-Coupling Reaction: To a flame-dried Schlenk flask, add the protected 1-bromo-3-fluoro-5-(methoxy)methoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv). Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[3] Sparge the mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).[3]
-
Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously under an inert atmosphere for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Work-up and Deprotection: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After solvent removal, dissolve the crude product in methanol and add a few drops of concentrated HCl. Stir at room temperature to cleave the MOM ether.
-
Purification: Neutralize the acidic mixture, remove the methanol, and perform a final extraction. The crude this compound is then purified by flash column chromatography.
Performance Data for Suzuki-Miyaura Systems
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 | Standard, reliable conditions for aryl bromides.[3] |
| Pd(dppf)Cl₂ | K₂CO₃ | DME/H₂O | 80 | 2 | ~90 | Highly efficient catalyst, often requiring shorter reaction times.[4] |
| Pd NPs on Graphene-COOH | K₂CO₃ | H₂O/EtOH | 110 | 24 | >95 | Heterogeneous catalyst, useful for greener synthesis and catalyst recycling.[5] |
Table 1. Comparison of representative Palladium-catalyzed Suzuki-Miyaura systems for the synthesis of fluorinated biaryls. Yields are based on analogous transformations.
Nickel-Catalyzed Kumada-Tamao-Corriu Coupling: The Economical Alternative
As a more earth-abundant and cost-effective metal, nickel has emerged as a powerful catalyst for cross-coupling reactions.[6] The Kumada-Tamao-Corriu coupling utilizes highly reactive Grignard reagents (organomagnesium halides) as the nucleophilic partner.[7][8] This method is particularly effective for coupling with less reactive aryl chlorides.
Mechanistic Rationale & Causality
The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[9] The primary distinction is the use of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr).
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and nucleophiles; they react violently with protic sources like water. Therefore, all solvents and glassware must be scrupulously dried, and the reaction must be run under a strictly inert atmosphere (e.g., high-purity argon).[10]
-
Ethereal Solvents: Solvents like Tetrahydrofuran (THF) or diethyl ether are required as they stabilize the Grignard reagent through coordination.[9]
-
Catalyst Choice: Nickel(II) precatalysts, often complexed with phosphine ligands like dppe (1,2-bis(diphenylphosphino)ethane) or dppp (1,3-bis(diphenylphosphino)propane), are commonly used.[9]
Figure 2: Experimental workflow for a Nickel-catalyzed Kumada coupling reaction.
Representative Experimental Protocol
Starting Materials: Protected 3-bromo-5-fluorophenol, Bromobenzene, Magnesium turnings.
Step-by-Step Methodology:
-
Grignard Preparation: In a flame-dried, three-neck flask under argon, place magnesium turnings (1.3 equiv). Add a solution of bromobenzene (1.2 equiv) in anhydrous THF dropwise. A crystal of iodine or gentle heating may be required to initiate the reaction. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Cross-Coupling: In a separate flame-dried Schlenk flask, dissolve the protected 3-bromo-5-fluorophenol (1.0 equiv) and the nickel catalyst (e.g., NiCl₂(dppp), 3-5 mol%) in anhydrous THF. Cool this solution to 0 °C.
-
Reaction Execution: Slowly add the freshly prepared phenylmagnesium bromide solution via cannula to the cooled catalyst mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Work-up and Purification: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at 0 °C. Proceed with extraction, deprotection (if necessary), and purification as described in the Suzuki protocol.
Performance Data for Kumada-Type Systems
| Catalyst System | Grignard Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Note |
| NiCl₂(dppp) | PhMgBr | THF | 0 to rt | 6-12 | 80-90 | A standard, cost-effective method.[9] |
| NiCl₂(dppe) | PhMgCl | Diethyl Ether | 0 to rt | 8-16 | 75-88 | Another common ligand; ether is a typical solvent.[8] |
| PdCl₂(dppf) | PhMgCl | Diethyl Ether | 0 to rt | 18 | >90 | Palladium can also catalyze Kumada couplings, often with higher selectivity.[10] |
Table 2. Comparison of representative Kumada coupling systems. Yields are based on general transformations due to the functional group sensitivity.
Conceptual Alternative: Buchwald-Hartwig/Sandmeyer Route
A less direct, multi-step approach can also be envisioned, leveraging different catalytic bond formations. This route involves an initial C-N bond formation via Buchwald-Hartwig amination, followed by conversion of the resulting amine to the target phenol. While more complex, it demonstrates the breadth of available catalytic tools.
Figure 3: Conceptual workflow via a Buchwald-Hartwig/Sandmeyer sequence.
This pathway is generally not preferred due to the increased number of synthetic steps, which typically lowers the overall yield. The diazotization step can also present safety challenges as diazonium salts can be unstable.[11] However, it remains a viable intellectual alternative should the primary cross-coupling routes fail.
Comparative Analysis and Recommendation
| Feature | Suzuki-Miyaura Coupling | Kumada-Tamao-Corriu Coupling |
| Catalyst Cost | Higher (Palladium) | Lower (Nickel) |
| Reagent Stability | High (Boronic acids are air and moisture stable) | Low (Grignard reagents are highly reactive) |
| Functional Group Tolerance | Excellent | Poor to Moderate |
| Reaction Conditions | Mild, robust, tolerates aqueous media | Strict anhydrous, inert atmosphere required |
| Versatility & Scope | Extremely broad | More limited by substrate compatibility |
| Overall Recommendation | Highly Recommended | Recommended for cost-sensitive projects with compatible substrates |
Table 3. Head-to-head comparison of the leading catalytic systems.
For the synthesis of this compound, the Palladium-Catalyzed Suzuki-Miyaura coupling is the superior and most recommended method. Its outstanding functional group tolerance, operational simplicity, and proven reliability with a wide range of substrates make it the go-to choice for achieving high yields with minimal optimization. While the Nickel-Catalyzed Kumada coupling offers a significant cost advantage, its stringent requirement for anhydrous conditions and intolerance to many functional groups present practical challenges that may outweigh the economic benefit for complex, multi-functionalized targets. The choice ultimately rests on project-specific priorities, including budget, scale, and the chemical nature of the specific starting materials available.
References
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NROChemistry. Kumada Coupling. NROChemistry. Available at: [Link].
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Chen, Z., et al. (2024). Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Nature Communications, 15(1), 1-10. Available at: [Link].
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A Researcher's Guide to Assessing the Metabolic Stability of 3-Fluoro-5-phenylphenol in Liver Microsomes
In the landscape of drug discovery and development, understanding the metabolic fate of a novel chemical entity is a cornerstone of preclinical assessment. A compound's metabolic stability directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive, technically detailed framework for assessing the metabolic stability of 3-Fluoro-5-phenylphenol, a compound of interest, using a well-established in vitro model: liver microsomes. We will delve into the rationale behind experimental choices, provide a robust protocol, and compare its performance with alternative approaches, all grounded in scientific integrity and supported by experimental data.
The Critical Role of Metabolic Stability in Drug Discovery
The liver is the primary site of drug metabolism, where a suite of enzymes, predominantly the cytochrome P450 (CYP450) superfamily, work to modify xenobiotics, rendering them more water-soluble for excretion.[1][2][3] The rate at which a compound is metabolized, its metabolic stability, is a key determinant of its in vivo exposure and, consequently, its therapeutic efficacy and potential for toxicity.[1][4][5] Compounds that are too rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable may accumulate and lead to adverse effects.
The in vitro liver microsomal stability assay is a widely adopted, high-throughput screen to evaluate a compound's susceptibility to Phase I metabolism.[2][4][5][6][7] This assay utilizes the microsomal fraction of homogenized liver cells, which is enriched in CYP450 enzymes.[2][4] By incubating a test compound with liver microsomes and necessary cofactors, we can measure the rate of its disappearance over time and calculate key parameters such as intrinsic clearance (CLint) and half-life (t1/2).[4][8][9]
Experimental Design: A Self-Validating System
A robust experimental design is paramount for generating reliable and reproducible data. Our approach to assessing the metabolic stability of this compound incorporates several key elements to ensure a self-validating system.
The Test System: Pooled Human Liver Microsomes
For an initial assessment of metabolic stability relevant to human pharmacokinetics, pooled human liver microsomes are the gold standard.[10][11][12][13][14] Using microsomes pooled from multiple donors (e.g., 50 or 200 donors) helps to average out the inter-individual variability in enzyme expression and activity, providing a more representative measure of the general population's metabolic capacity.[11][12][14]
Alternative Considerations: While human liver microsomes are primary, comparative studies using microsomes from other species (e.g., rat, mouse, dog, monkey) are often conducted to support preclinical animal studies and understand interspecies differences in metabolism.[10][15]
The Cofactor: An NADPH Regenerating System
The catalytic activity of CYP450 enzymes is dependent on the cofactor nicotinamide adenine dinucleotide phosphate (NADPH).[16][17][18][19] While NADPH can be added directly, its rapid consumption can be a limiting factor in incubations. Therefore, an NADPH regenerating system (NRS) is employed to ensure a sustained supply of the cofactor throughout the incubation period.[16][17][18][19][20] A typical NRS consists of NADP+, a substrate for regeneration (e.g., glucose-6-phosphate), and an enzyme to catalyze the reduction (e.g., glucose-6-phosphate dehydrogenase).[16][20]
dot
Caption: NADPH regeneration for CYP450-mediated metabolism.
Control Compounds: Establishing Assay Performance
To validate the metabolic competency of the liver microsomes and the overall assay performance, both positive and negative control compounds are included.
-
Positive Controls (High Clearance): Compounds known to be rapidly metabolized by liver microsomes, such as Verapamil or Testosterone , are used to confirm that the enzymatic system is active.[1]
-
Negative Control (Low Clearance): A compound with known metabolic stability, such as Warfarin , is included to define the lower boundary of metabolic activity in the assay.
-
Vehicle Control: A control incubation with the vehicle (e.g., DMSO) used to dissolve the test compound is necessary to account for any potential solvent effects.
-
-NADPH Control: Incubations performed in the absence of the NADPH regenerating system are crucial to assess for any non-CYP450 mediated degradation or chemical instability of the test compound.[21]
Detailed Experimental Protocol
This protocol outlines a standard procedure for assessing the metabolic stability of this compound in human liver microsomes.
Materials and Reagents
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier like BioIVT or Corning)[10][11][12]
-
This compound (test compound)
-
Verapamil and Warfarin (positive and negative controls)
-
Acetonitrile (ACN) with an appropriate internal standard (for quenching and sample processing)
-
96-well incubation plates and analytical plates
-
Incubator/shaker (37°C)[8]
-
Centrifuge
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of the test compound and control compounds (e.g., 10 mM in DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer to the desired starting concentration (e.g., 100 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the liver microsomes on ice just before use and dilute to the desired concentration (e.g., 1 mg/mL) in cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the appropriate volume of potassium phosphate buffer.
-
Add the test compound or control compound working solution to achieve the final desired concentration (typically 1 µM).[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. For the -NADPH control wells, add an equal volume of buffer.
-
Incubate the plate at 37°C with shaking.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., 3 volumes of cold acetonitrile containing an internal standard). The 0-minute time point is quenched immediately after the addition of the NADPH regenerating system.
-
-
Sample Processing:
-
After the final time point, centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
dot
Caption: Experimental workflow for the liver microsomal stability assay.
Data Analysis and Interpretation
The concentration of the parent compound at each time point is determined by LC-MS/MS. The data is then processed to calculate the key metabolic stability parameters.
-
Calculate the Percentage of Compound Remaining:
% Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) * 100
Where the Peak Area Ratio is the peak area of the analyte divided by the peak area of the internal standard.
-
Determine the First-Order Rate Constant (k):
Plot the natural logarithm (ln) of the percentage of compound remaining against time. The slope of the linear regression of this plot is the elimination rate constant (-k).
-
Calculate the In Vitro Half-Life (t1/2):
t1/2 = 0.693 / k
-
Calculate the In Vitro Intrinsic Clearance (CLint):
CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / Microsomal Protein (mg))
Comparative Data Presentation
The metabolic stability of this compound should be compared against the high and low clearance controls.
| Compound | In Vitro t1/2 (min) | In Vitro CLint (µL/min/mg protein) | Classification |
| This compound | [Experimental Value] | [Calculated Value] | [e.g., Moderate Stability] |
| Verapamil (High Clearance) | < 10 | > 100 | Low Stability |
| Warfarin (Low Clearance) | > 60 | < 10 | High Stability |
Potential Metabolic Pathways for this compound
While the primary goal of this assay is to determine the rate of disappearance, it's important to consider the likely metabolic transformations of this compound.
-
Phase I Metabolism (CYP450-mediated):
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The phenolic hydroxyl group is a prime site for glucuronidation, a major Phase II metabolic pathway for phenols, catalyzed by UDP-glucuronosyltransferases (UGTs).[32][33][34][35][36]
-
Sulfation: Sulfation, catalyzed by sulfotransferases (SULTs), is another important conjugation pathway for phenolic compounds.[33]
-
It is important to note that the standard microsomal stability assay primarily assesses Phase I metabolism due to the requirement for NADPH. To investigate Phase II metabolism, the assay can be adapted to include the necessary cofactors, such as uridine diphosphate glucuronic acid (UDPGA) for glucuronidation.[15][21]
Conclusion and Future Directions
The in vitro liver microsomal stability assay provides a robust and efficient method for characterizing the metabolic liability of this compound. The data generated from this assay, particularly the intrinsic clearance value, is invaluable for early-stage drug discovery, enabling compound prioritization and providing a basis for in vitro-in vivo extrapolation (IVIVE) to predict human pharmacokinetic parameters.[4][9][37][38]
Should this compound demonstrate favorable metabolic stability, further studies would be warranted. These could include metabolite identification studies to elucidate the specific metabolic pathways, reaction phenotyping to identify the specific CYP450 isoforms responsible for its metabolism, and assessment of its potential to inhibit or induce major CYP450 enzymes.
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Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of 3-Fluoro-5-phenylphenol Analogs
For Immediate Release
In the relentless pursuit of novel therapeutic agents and agrochemicals, the family of 3-Fluoro-5-phenylphenol analogs presents a promising scaffold. Their unique electronic and structural features suggest potential for significant biological activity. To efficiently navigate the synthetic landscape and prioritize candidates with the highest potential, Quantitative Structure-Activity Relationship (QSAR) modeling stands as an indispensable tool. This guide provides a comprehensive comparison of potential QSAR methodologies applicable to this compound analogs, offering a roadmap for researchers and drug development professionals to unlock their therapeutic promise.
The Strategic Imperative for QSAR in Novel Analog Development
The development of a new bioactive compound is a resource-intensive endeavor. QSAR offers a computational shortcut, creating a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[1][2] This allows for the prediction of the activity of yet-to-be-synthesized analogs, thereby guiding synthetic efforts towards more potent and selective molecules. For this compound analogs, where the interplay of fluorine's electronegativity, the phenyl ring's steric bulk, and the phenol's hydrogen bonding capacity can lead to complex structure-activity relationships, a robust QSAR model is paramount.
Comparative Analysis of QSAR Modeling Approaches
The selection of an appropriate QSAR methodology is critical and depends on the specific research question and the available data. Below is a comparison of suitable approaches for studying this compound analogs, drawing on established principles from studies on related phenol derivatives.[3][4][5][6]
| Modeling Technique | Description | Advantages for this compound Analogs | Considerations & Potential Drawbacks |
| Multiple Linear Regression (MLR) | A statistical method that uses several explanatory variables to predict the outcome of a response variable.[7] | Simple to implement and interpret. Provides a clear equation linking descriptors to activity. | Assumes a linear relationship between descriptors and activity, which may not always be the case. Susceptible to overfitting with a large number of descriptors. |
| Partial Least Squares (PLS) Regression | A statistical method that is particularly useful when the number of predictor variables is large.[5][6] | Handles multicollinearity among descriptors well. Can manage datasets with more variables than observations. | The interpretation of the model can be more complex than MLR. |
| Comparative Molecular Field Analysis (CoMFA) | A 3D-QSAR technique that correlates the steric and electrostatic fields of a molecule with its biological activity.[8][9] | Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for activity, guiding structural modifications. | Requires the alignment of all molecules in the dataset, which can be a source of error. Computationally more intensive. |
| Recursive Partitioning (RP) / Decision Trees | A non-linear approach that classifies molecules based on a series of rules derived from their descriptors.[8] | Easy to understand and visualize. Can capture non-linear relationships. Identifies key descriptors that differentiate active from inactive compounds. | Can be prone to overfitting. Small changes in the data can lead to significant changes in the tree structure. |
For a novel series like this compound analogs, a multi-pronged approach is often most effective. One might start with MLR or PLS to identify key physicochemical descriptors and then move to a 3D-QSAR method like CoMFA to gain deeper insights into the spatial requirements for activity.
The Experimental and Computational Workflow: A Step-by-Step Protocol
Embarking on a QSAR study for this compound analogs requires a systematic approach, from data acquisition to model validation.
Step 1: Synthesis and Biological Evaluation of a Diverse Analog Library
The foundation of any QSAR model is high-quality, consistent biological data. A diverse set of this compound analogs should be synthesized, varying substituents on both the phenol and phenyl rings.[10][11][12][13] The antifungal activity, for instance, could be evaluated against relevant phytopathogenic fungi.[14][15][16][17][18]
Step 2: Molecular Descriptor Calculation
Once biological activity data (e.g., IC50 or MIC values) are obtained, the next step is to calculate molecular descriptors that quantify the physicochemical properties of each analog.
Protocol for Descriptor Calculation:
-
3D Structure Generation: Generate the 3D structure of each analog using a molecular modeling software (e.g., ChemDraw, MarvinSketch).
-
Geometry Optimization: Perform geometry optimization of each structure using a suitable computational chemistry package (e.g., Gaussian, Spartan) with methods like Density Functional Theory (DFT) to obtain a low-energy conformation.[3][4]
-
Descriptor Calculation: Use specialized software (e.g., DRAGON, MOE) to calculate a wide range of descriptors, including:
-
Constitutional Descriptors: Molecular weight, number of atoms, etc.
-
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
-
Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, partial charges.[3][4]
-
Physicochemical Descriptors: LogP (lipophilicity), pKa, molar refractivity.[19][20]
-
Step 3: QSAR Model Development and Validation
With a dataset of analogs, their biological activities, and calculated descriptors, a QSAR model can be developed.
Protocol for Model Development (using MLR as an example):
-
Data Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) to build the model and a test set (20-30%) to validate its predictive power.
-
Variable Selection: Employ a variable selection method, such as stepwise regression or genetic algorithms, to identify the most relevant descriptors that correlate with biological activity.[5]
-
Model Generation: Use statistical software (e.g., R, SPSS) to perform multiple linear regression on the training set, with biological activity as the dependent variable and the selected descriptors as independent variables.
-
Model Validation:
-
Internal Validation: Use techniques like leave-one-out cross-validation (q²) on the training set to assess the model's robustness.
-
External Validation: Use the developed model to predict the activity of the compounds in the test set and calculate the predictive r² (r²_pred). A high r²_pred value indicates good predictive ability.[21]
-
Visualizing the Path to Potency
Visual representations are crucial for understanding and communicating the complex relationships in a QSAR study.
Caption: A generalized workflow for a QSAR study, from initial compound synthesis to lead optimization.
Interpreting the Model: Key Structural Insights
A successful QSAR model for this compound analogs will likely reveal the importance of several key structural features. For instance, the model might indicate that:
-
Lipophilicity (LogP): Plays a crucial role in membrane permeability and reaching the target site.
-
Electronic Properties: The electronegativity of the fluorine atom and the electron-donating/withdrawing nature of other substituents can significantly influence the acidity of the phenolic hydroxyl group and its interaction with the target.[5]
-
Steric Factors: The size and shape of substituents on the phenyl ring may be critical for fitting into a binding pocket.
A 3D-QSAR model, such as CoMFA, would provide more granular insights through contour maps.
Caption: Conceptual representation of CoMFA contour maps, guiding molecular design.
Conclusion and Future Directions
While specific QSAR studies on this compound analogs are yet to be widely published, the methodologies and principles established for other phenol derivatives provide a robust framework for their investigation.[7][22][23] By systematically applying the workflows outlined in this guide, researchers can efficiently explore the structure-activity landscape of this promising class of compounds. The integration of various QSAR models, from simple linear regressions to sophisticated 3D approaches, will undoubtedly accelerate the discovery and optimization of novel this compound analogs with significant therapeutic or agricultural potential. Future work should focus on building and publishing these foundational QSAR models to create a publicly available resource for the scientific community.
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El-Nassan, H. B. (2021). QSAR, structure-based pharmacophore modelling and biological evaluation of novel platelet ADP receptor (P2Y12) antagonist. Scientific Reports, 11(1), 16298. [Link]
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Zha, C., et al. (2003). Synthesis and in vitro biological evaluation of fluoro-substituted-4-phenyl-1,2,3,6-tetrahydropyridines as monoamine oxidase B substrates. Bioorganic & Medicinal Chemistry, 11(23), 5229-34. [Link]
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Wei, Y., et al. (2019). Synthesis, Biological Activities, and Quantitative Structure–Activity Relationship (QSAR) Study of Novel Camptothecin Analogues. Molecules, 24(16), 2973. [Link]
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Al-Abcha, A., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 31, 127694. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Fluoro-5-phenylphenol
For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 3-Fluoro-5-phenylphenol, ensuring the safety of laboratory personnel and adherence to regulatory standards. The causality behind each step is explained to foster a deeper understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
Before handling this compound, a thorough understanding of its potential hazards is paramount. This compound is a halogenated phenol, and while specific toxicity data may be limited, its structural class necessitates a cautious approach.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to mitigate exposure risks.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental splashes. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To minimize the inhalation of dust or vapors, which can cause respiratory irritation.[1][2] |
Waste Segregation and Containment: A Step-by-Step Protocol
Proper segregation of chemical waste is a cornerstone of laboratory safety, preventing dangerous reactions and ensuring compliant disposal.
Step 1: Waste Classification
-
Classify all waste containing this compound as halogenated organic waste .[3] This is due to the presence of the fluorine atom on the phenol ring.
Step 2: Selecting the Appropriate Waste Container
-
Use a designated, chemically compatible, and leak-proof container. High-density polyethylene (HDPE) containers are generally suitable for this purpose.
-
Ensure the container has a secure screw-top cap to prevent spills and evaporation.
Step 3: Labeling the Waste Container
-
Proper labeling is a critical and non-negotiable step. The label must include:
Step 4: Collecting the Waste
-
Solid Waste: Collect solid this compound, contaminated weighing paper, and other disposable items in the designated halogenated solid waste container.
-
Liquid Waste: Collect solutions containing this compound in the designated halogenated liquid waste container.
-
Sharps: Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be placed in a designated sharps container for hazardous waste.
Step 5: Storage of Waste in the Laboratory
-
Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[3]
-
This area should be away from general laboratory traffic and incompatible chemicals.
Spill Management Protocol
In the event of a spill, a swift and informed response is crucial to mitigate hazards.
Step 1: Immediate Actions
-
Alert personnel in the immediate area.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.
Step 2: Personal Protection
-
Don the appropriate PPE as outlined in the table above.
Step 3: Containment and Cleanup
-
For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into the designated halogenated solid waste container.
Step 4: Decontamination
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials as halogenated liquid waste.
-
Wash the area with soap and water.
Final Disposal Procedures
The final disposal of this compound waste must be conducted through your institution's hazardous waste management program.
Step 1: Requesting a Waste Pickup
-
Once the waste container is full, or if it has been in accumulation for the maximum time allowed by your institution (often 90 days), arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
Step 2: Documentation
-
Complete any required hazardous waste disposal forms accurately and completely. This documentation is a legal requirement and ensures a clear chain of custody.
Step 3: The Disposal Process
-
The licensed hazardous waste contractor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF).
-
The primary and recommended method for the disposal of halogenated organic compounds like this compound is incineration at a high temperature in a facility equipped with flue gas scrubbers to neutralize acidic gases (such as hydrogen fluoride) produced during combustion.[4]
Disposal Workflow Diagram
Sources
A Researcher's Guide to the Safe Handling of 3-Fluoro-5-phenylphenol: Personal Protective Equipment and Disposal
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the very novelty that holds promise also demands a rigorous and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Fluoro-5-phenylphenol, a substituted and halogenated phenolic compound. As your partner in research, we are committed to providing value beyond the product by ensuring you have the critical information to work safely and effectively. This document is structured to offer a deep, yet accessible, technical dive into the necessary personal protective equipment (PPE), handling protocols, and disposal plans, grounded in established safety principles for analogous compounds.
Hazard Assessment and Risk Mitigation
This compound is a solid, likely a powder, which presents a risk of aerosolization during handling.[2] The primary routes of exposure to be controlled are inhalation of the powder, dermal contact, and eye contact. Phenolic compounds, as a class, are known to be corrosive and can cause severe skin burns; some also possess anesthetic properties that can delay the sensation of a burn, leading to more severe injury. Furthermore, absorption through the skin can lead to systemic toxicity, affecting the central nervous system, liver, and kidneys. The presence of a fluorine atom, a halogen, necessitates careful consideration of its disposal, as halogenated organic compounds often require specific waste streams.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach but rather a dynamic process based on a risk assessment of the specific procedure being undertaken. The following recommendations provide a robust framework for handling this compound in a laboratory setting.
Due to the powdered nature of this compound, all handling that could generate dust, such as weighing, transferring, or preparing solutions, must be conducted within a certified chemical fume hood. This is the primary engineering control to minimize inhalation exposure. In the event of a spill or if work must be conducted outside of a fume hood (which is strongly discouraged), respiratory protection would be necessary.
-
For routine handling in a fume hood: No respiratory protection is typically required.
-
For larger quantities or potential for significant aerosolization: A NIOSH-approved respirator with a particulate filter (N95, N100, or P100) is recommended.
-
For spill cleanup: A respirator with an organic vapor cartridge and a particulate pre-filter is advisable to protect against both dust and any potential vapors.
Given that substituted phenols can cause serious eye irritation or damage, robust eye and face protection is mandatory.[1]
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended for Splash Hazard: Chemical splash goggles should be worn when handling solutions or when there is any risk of splashing.
-
Maximum Protection: A full-face shield worn over safety glasses or goggles is required when handling larger quantities or during procedures with a high risk of splashing or aerosolization.
Phenolic compounds can be readily absorbed through the skin, making glove selection a critical control point. Nitrile gloves are a common choice in laboratory settings; however, for prolonged contact or when handling concentrated solutions, a more robust glove material is necessary.
-
Incidental Contact (small quantities, short duration): A single pair of standard nitrile gloves (minimum 5 mil thickness) is acceptable. It is crucial to change gloves immediately if contamination is suspected.
-
Extended Contact or Handling Concentrated Material: Double-gloving with two pairs of nitrile gloves or wearing a thicker, chemical-resistant glove such as neoprene or butyl rubber over a nitrile glove is recommended.
-
Glove Integrity: Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.
Protective clothing is essential to prevent accidental skin contact.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required at all times.
-
Apron: For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.
-
Personal Clothing: Long pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.
| PPE Component | Specification | When to Use |
| Respiratory | NIOSH-approved N95/P100 respirator | Weighing outside of a fume hood (not recommended), large spills. |
| Eye/Face | ANSI Z87.1 safety glasses with side shields, chemical splash goggles, face shield | Always (minimum safety glasses). Goggles/face shield for splash hazards or handling larger quantities. |
| Hand | Nitrile gloves (min. 5 mil), Neoprene or Butyl rubber gloves | Always (nitrile for incidental contact). Neoprene/Butyl for extended contact or concentrated material. |
| Body | Long-sleeved lab coat, chemical-resistant apron | Always (lab coat). Apron for splash hazards or handling larger quantities. |
Operational Plan: A Step-by-Step Protocol for Weighing and Solubilization
This protocol outlines the safe handling of this compound from retrieval to the preparation of a stock solution.
-
Preparation and Pre-Donning Inspection:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: spatulas, weigh paper/boat, glassware, solvent, and waste containers.
-
Inspect all PPE for integrity before donning.
-
-
Donning PPE:
-
Don a lab coat, ensuring it is fully buttoned.
-
Don safety glasses or goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves or a heavier-duty chemical-resistant glove.
-
-
Handling in the Fume Hood:
-
Place a tared weigh boat on an analytical balance inside the fume hood.
-
Carefully open the container of this compound, avoiding any sudden movements that could create dust.
-
Use a clean spatula to transfer the desired amount of powder to the weigh boat.
-
Securely close the primary container.
-
Carefully add the weighed powder to the solvent in your desired glassware within the fume hood.
-
Rinse the weigh boat and spatula with a small amount of the solvent and add the rinse to the bulk solution to ensure a complete transfer.
-
-
Doffing PPE:
-
Remove the outer pair of gloves first, peeling them off from the cuff and turning them inside out. Dispose of them in the designated solid waste container.
-
Remove the lab coat, folding the contaminated exterior inward.
-
Remove eye and face protection.
-
Remove the inner pair of gloves using the same technique as the outer pair.
-
Wash hands thoroughly with soap and water.
-
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Disposal Plan: Managing Halogenated Waste
As a fluorinated compound, this compound and any materials contaminated with it must be disposed of as halogenated organic waste.
-
Solid Waste: All contaminated solid materials, including gloves, weigh paper, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated solid waste.
-
Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and clearly labeled hazardous waste container for halogenated liquid waste.
-
Never dispose of this compound or its solutions down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the potential of novel compounds like this compound. A commitment to safety is a commitment to scientific integrity and excellence.
References
-
Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE. [Link]
-
Washington State University. Halogenated Solvents. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
